TAMRA-PEG4-Methyltetrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H45N7O8 |
|---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C42H45N7O8/c1-27-44-46-40(47-45-27)28-6-11-32(12-7-28)56-23-22-55-21-20-54-19-18-53-17-16-43-41(50)29-8-13-33(36(24-29)42(51)52)39-34-14-9-30(48(2)3)25-37(34)57-38-26-31(49(4)5)10-15-35(38)39/h6-15,24-26H,16-23H2,1-5H3,(H-,43,50,51,52) |
InChI Key |
SPHPUTOWAPVULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=[N+](C)C)C=C5OC6=C4C=CC(=C6)N(C)C)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
TAMRA-PEG4-Methyltetrazine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols of TAMRA-PEG4-Methyltetrazine, a key reagent in advanced bioconjugation.
Introduction
This compound is a fluorescent labeling reagent that combines the photophysical properties of the well-established TAMRA (Tetramethylrhodamine) fluorophore with the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety. The inclusion of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool for the precise and stable labeling of biomolecules in complex biological systems.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and visual representations of the underlying chemical reaction and experimental workflows.
Core Properties and Specifications
This compound is a dye derivative of TAMRA containing four PEG units and a reactive methyltetrazine group.[1][2] This combination of a bright, red-fluorescent dye with a bioorthogonal "click chemistry" handle allows for its application in a wide range of biological research areas, including in vivo imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the spectral properties of the TAMRA fluorophore.
| Chemical and Physical Properties | |
| Chemical Formula | C₄₂H₄₅N₇O₈[2] |
| Molecular Weight | ~775.86 g/mol [2] |
| CAS Number | 2163772-19-6[2] |
| Purity | Typically >90% (Varies by supplier)[5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF[5][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture[2][5] |
| Spectroscopic Properties of TAMRA | |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ at 544 nm |
| Appearance | Red solid[6] |
The Chemistry of Bioconjugation: Inverse Electron Demand Diels-Alder Reaction
The core of this compound's utility lies in its methyltetrazine group, which participates in a highly efficient and selective inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1] This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a catalyst.[7][8]
The reaction is bioorthogonal, meaning it does not interfere with or is interfered by the vast array of functional groups present in biological systems. This allows for the precise labeling of TCO-modified biomolecules within living cells or even whole organisms.[8][9]
Caption: The iEDDA reaction between this compound and a TCO-modified biomolecule.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental systems.
Labeling of TCO-Modified Antibodies
This protocol describes the labeling of an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Reaction Setup: Add a 5-20 fold molar excess of the this compound stock solution to the TCO-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and 555 nm (for TAMRA concentration). The DOL is calculated as: DOL = (A₅₅₅ / ε_dye) / [(A₂₈₀ - A₅₅₅ × CF) / ε_protein] where CF is the correction factor for the absorbance of the dye at 280 nm.
Pre-targeted In Vivo Imaging
This protocol outlines a two-step pre-targeted imaging strategy where a TCO-modified targeting molecule (e.g., an antibody) is first administered, followed by the injection of this compound for in vivo labeling and imaging.[9][10]
Materials:
-
TCO-modified targeting antibody
-
This compound
-
Sterile, pyrogen-free PBS
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-modified antibody to the animal model via intravenous injection. The dose will depend on the specific antibody and target.
-
Accumulation and Clearance: Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This "pre-targeting" period can range from 24 to 72 hours.
-
Preparation and Injection of this compound: Dissolve this compound in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration for injection. Administer the solution via intravenous injection.
-
In Vivo Imaging: At various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours), perform fluorescence imaging of the animal using an appropriate in vivo imaging system with excitation and emission filters suitable for TAMRA.
Caption: Workflow for pre-targeted in vivo imaging using a TCO-modified antibody and this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development.
-
PROTACs: In the development of PROTACs, which are bifunctional molecules that induce the degradation of target proteins, this compound can be used as a fluorescent tag on the PROTAC linker.[1][4] This allows for the study of PROTAC uptake, distribution, and engagement with its target protein and the E3 ligase within cells.
-
Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the tetrazine-TCO ligation allows for the site-specific conjugation of cytotoxic drugs to antibodies. While TAMRA itself is not the payload in this case, the underlying chemistry with a tetrazine-functionalized linker is a key strategy for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[11] Fluorescently labeling the linker with TAMRA can aid in the characterization and in vitro studies of these conjugates.
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its combination of a bright and photostable fluorophore with a highly efficient and bioorthogonal click chemistry handle enables a wide range of applications in biological research and drug development. The methodologies outlined in this guide provide a starting point for researchers to incorporate this valuable tool into their experimental workflows, paving the way for new discoveries in cellular biology and therapeutic development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 6. This compound Methyltetrazine-PEG4-TAMRA - D-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. Tetrazine Carbon Nanotubes for Pretargeted In Vivo "Click-to-Release" Bioorthogonal Tumour Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of Payloads, Labels & Tags | Custom Antibody, Protein & Oligonucleotide Conjugation Services [new.biosyn.com]
An In-depth Technical Guide to TAMRA-PEG4-Methyltetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TAMRA-PEG4-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this versatile fluorescent probe for advanced labeling and imaging applications.
Core Chemical Identity and Properties
This compound is a bifunctional molecule that combines the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA), with a highly reactive methyltetrazine moiety through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features makes it an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems.
The chemical structure consists of three key components:
-
TAMRA (Tetramethylrhodamine): A well-established fluorescent dye known for its high extinction coefficient and good quantum yield, providing a strong and readily detectable fluorescent signal.
-
PEG4 (Tetraethylene Glycol) Spacer: A flexible, hydrophilic linker that enhances the solubility of the entire molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions.
-
Methyltetrazine: A highly reactive and stable diene that participates in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO).
The IUPAC name for this compound is 2-(3,6-bis(dimethylamino)xanthylium-9-yl)-5-((2-(2-(2-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing and executing experiments, including calculating molar concentrations for labeling reactions and understanding the compound's behavior in different solvent systems.
| Property | Value | References |
| Chemical Formula | C₄₂H₄₅N₇O₈ | [1][2] |
| Molecular Weight | 775.86 g/mol | [1][2] |
| Exact Mass | 775.3300 | [1] |
| CAS Number | 2163772-19-6 | [1][2] |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, protect from light and moisture | [1] |
Photophysical Properties
The fluorescent properties of this compound are primarily determined by the TAMRA fluorophore. The following table summarizes its key photophysical characteristics. It is important to note that the exact excitation and emission maxima can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.
| Property | Value Range | References |
| Excitation Maximum (λex) | ~553 - 556 nm | |
| Emission Maximum (λem) | ~572 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 |
Reactivity and Bioorthogonal Ligation
The cornerstone of this compound's utility is its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction is exceptionally fast, selective, and occurs under mild, physiological conditions without the need for a catalyst.
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The methyltetrazine moiety of this compound acts as the electron-deficient diene, which rapidly and specifically reacts with a strained, electron-rich dienophile, such as trans-cyclooctene (TCO). This cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable, fluorescently labeled conjugate.
The high second-order rate constants of the tetrazine-TCO ligation, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allow for efficient labeling even at low concentrations of reactants, which is a significant advantage for in vivo applications.
Experimental Protocols
This section provides generalized experimental protocols for the use of this compound in common bioorthogonal labeling applications. It is recommended to optimize these protocols for specific experimental systems.
General Protocol for Protein Labeling
This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or size-exclusion chromatography system for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
-
Prepare the protein solution: Dissolve the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Perform the labeling reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purify the labeled protein: Remove the unreacted this compound using a desalting column or size-exclusion chromatography.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
Protocol for Live Cell Labeling
This protocol outlines the steps for labeling live cells that have been metabolically or genetically engineered to express TCO groups on their surface.
Materials:
-
Live cells expressing TCO moieties
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare the cells: Culture the cells to the desired confluency in a suitable culture vessel.
-
Wash the cells: Gently wash the cells two to three times with pre-warmed PBS to remove any residual media components.
-
Prepare the labeling solution: Dilute the this compound stock solution in cell culture medium or PBS to a final concentration of 10-100 µM.
-
Incubate with the labeling solution: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.
-
Wash the cells: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted probe.
-
Image the cells: The fluorescently labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for TAMRA.
Applications in Research and Development
The unique properties of this compound make it a powerful tool for a wide range of applications in biological research and drug development.
-
Fluorescence Microscopy: Its bright and photostable signal is ideal for high-resolution imaging of labeled biomolecules in fixed and live cells.
-
Flow Cytometry: The strong fluorescence allows for the sensitive detection and quantification of labeled cells in a population.
-
In Vivo Imaging: The bioorthogonal nature of the iEDDA reaction enables the labeling and tracking of molecules in living organisms.
-
Drug Delivery and Targeting: this compound can be used to track the localization and delivery of drug-TCO conjugates.
-
PROTACs: This molecule can be incorporated as a fluorescent tag in Proteolysis Targeting Chimeras (PROTACs) to study their distribution and mechanism of action[2].
Conclusion
This compound is a robust and versatile fluorescent probe that has become an indispensable tool for researchers in chemical biology, drug discovery, and diagnostics. Its combination of bright fluorescence, biocompatibility, and highly efficient bioorthogonal reactivity provides a powerful platform for the specific labeling and visualization of biomolecules in a wide variety of experimental systems. This guide has provided a comprehensive overview of its properties and applications to aid researchers in leveraging this technology for their scientific pursuits.
References
A Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG4-Methyltetrazine
This technical guide provides a comprehensive overview of the spectral properties of TAMRA-PEG4-Methyltetrazine, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. This document details the core photophysical characteristics, experimental protocols for spectral measurement and biomolecular labeling, and illustrates key processes through diagrams.
Core Photophysical Properties
TAMRA (Tetramethylrhodamine) is a bright, photostable rhodamine dye. When conjugated with a PEG4 linker and a methyltetrazine moiety, it becomes a powerful tool for bioorthogonal labeling through "click chemistry". The photophysical properties of the conjugate are primarily determined by the TAMRA fluorophore. The following table summarizes the key quantitative data for TAMRA, which serves as a close proxy for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [1] |
| 546 nm | [2][3] | |
| ~556 nm | [4] | |
| Emission Maximum (λem) | ~580 nm | [1][2][3] |
| ~579 nm | [4] | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [1] |
| 95,000 M⁻¹cm⁻¹ | [2][3] | |
| Fluorescence Quantum Yield (Φf) | 0.3–0.5 | [1] |
| 0.1 | [2][3] | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Emission Color | Orange-Red | [1][4] |
Note: The exact spectral characteristics can be influenced by the local chemical environment, including the solvent, pH, and the nature of the conjugated biomolecule.[5] It is recommended to experimentally determine the spectra for the specific application. TAMRA's fluorescence can be pH-sensitive, with optimal performance in neutral to slightly acidic conditions.[1]
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO for stock, PBS or other aqueous buffer for measurement)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.
-
Create a dilute working solution (in the nanomolar to low micromolar range) in the desired measurement buffer (e.g., PBS, pH 7.4). The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (~580 nm).
-
Scan a range of excitation wavelengths (e.g., 480 nm to 575 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (e.g., ~555 nm).
-
Scan a range of emission wavelengths (e.g., 565 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis:
-
Correct the spectra for instrument-specific factors and buffer background by subtracting the spectrum of a blank sample (buffer only).
-
Normalize the spectra to the peak intensity for comparison.
-
Labeling of a TCO-Modified Biomolecule
This protocol describes the bioorthogonal labeling of a trans-cyclooctene (B1233481) (TCO)-modified biomolecule with this compound. This reaction, an inverse electron demand Diels-Alder cycloaddition (IEDDA), is highly efficient and specific.
Materials:
-
This compound
-
TCO-modified biomolecule (e.g., protein, antibody, or nucleic acid)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis) to remove unreacted dye.
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-modified biomolecule in the reaction buffer to a known concentration.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Labeling Reaction:
-
Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the this compound solution to the TCO-modified biomolecule.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically fast. Protect the mixture from light.
-
-
Purification:
-
Remove the unreacted this compound from the labeled biomolecule using a suitable purification method. For proteins, a desalting column is often effective.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
The degree of labeling can be calculated from these absorbance values and the molar extinction coefficients of the protein and the dye.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with this compound and subsequent fluorescence analysis.
Bioorthogonal Reaction Pathway
The diagram below illustrates the inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between this compound and a TCO-functionalized biomolecule.
References
- 1. lifetein.com [lifetein.com]
- 2. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of TAMRA-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TAMRA-PEG4-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. It details the core mechanism of action, provides quantitative data for experimental design, outlines detailed experimental protocols for its use in cellular imaging, and presents visual representations of its structure, reaction mechanism, and experimental workflow.
Core Principle: The Inverse-Demand Diels-Alder Cycloaddition
The primary mechanism of action for this compound lies in its methyltetrazine moiety, which participates in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This reaction occurs with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, which can be incorporated into biomolecules of interest.
The key features of this bioorthogonal reaction are:
-
Exceptional Kinetics: The reaction between methyltetrazine and TCO is remarkably fast, with second-order rate constants reported to be in the range of 1,000 to over 30,000 M⁻¹s⁻¹.[4] This allows for efficient labeling even at low concentrations of reactants.
-
High Specificity and Orthogonality: The methyltetrazine and TCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems.[5] This "bioorthogonality" ensures that the labeling reaction is specific to the intended target.
-
Biocompatibility: The IEDDA reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[5][6]
The reaction proceeds through a [4+2] cycloaddition, forming an unstable dihydropyridazine (B8628806) intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂) and form a stable pyridazine (B1198779) product.[4]
The Components of this compound
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that serves as the reporter molecule.[7] It absorbs light in the green-yellow region of the spectrum and emits bright red fluorescence, making it easily detectable in fluorescence microscopy and other fluorescence-based assays.
PEG4 (Tetraethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol linker. This spacer enhances the water solubility of the entire molecule and provides steric separation between the TAMRA fluorophore and the methyltetrazine reactive group, which can help maintain the functionality of both moieties.[8]
Methyltetrazine: The bioorthogonal reactive group. The methyl group enhances the stability of the tetrazine ring in aqueous environments compared to unsubstituted tetrazines, while still maintaining high reactivity towards TCO.[9]
Quantitative Data
The following table summarizes key quantitative data for this compound and its components to aid in experimental design and interpretation.
| Property | Value | References |
| TAMRA Fluorophore | ||
| Excitation Maximum (λex) | ~555 nm | [7] |
| Emission Maximum (λem) | ~580 nm | [7] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 in aqueous solution | [4] |
| Methyltetrazine Moiety | ||
| Second-Order Rate Constant (k₂) with TCO | 1,000 - 30,000 M⁻¹s⁻¹ | [4] |
| Stability in Serum | High, with minimal degradation over several hours | [10] |
Experimental Protocols
This section provides a detailed protocol for a typical two-step live-cell imaging experiment using this compound. This protocol assumes the target of interest has been modified with a TCO group, for example, through genetic incorporation of a TCO-containing unnatural amino acid or by chemical conjugation to a specific protein or antibody.
Part 1: Labeling of TCO-Modified Biomolecules in Live Cells
Materials:
-
Live cells expressing or labeled with a TCO-modified protein of interest, cultured on glass-bottom imaging dishes.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Ensure cells are healthy and at an appropriate confluency for imaging.
-
Gently wash the cells two to three times with pre-warmed PBS to remove any residual serum components from the culture medium.[11]
-
-
Labeling Reaction:
-
Dilute the this compound stock solution to a final concentration of 1-10 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and target protein.
-
Remove the PBS from the cells and add the labeling solution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The incubation time may need to be optimized.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to four times with pre-warmed live-cell imaging medium to remove any unbound this compound.[11] For each wash, gently add the medium, incubate for 2-3 minutes, and then aspirate.
-
-
Imaging:
-
Replace the final wash solution with fresh, pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~560 nm, emission ~585 nm).
-
Part 2: Antibody-TCO Conjugation (for targeting extracellular proteins)
Materials:
-
Antibody of interest
-
TCO-NHS ester
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the antibody solution to the reaction buffer. The antibody concentration should be between 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions.
-
The purified TCO-conjugated antibody is now ready for use in cell labeling experiments as described in Part 1.
-
Mandatory Visualizations
Molecular Structure of this compound
Caption: Structure of this compound.
Signaling Pathway: Inverse-Demand Diels-Alder Reaction
Caption: IEDDA reaction mechanism.
Experimental Workflow for Live-Cell Imaging
Caption: Live-cell imaging workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
An In-depth Technical Guide on the Core Principles of TAMRA-PEG4-Methyltetrazine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide details the foundational principles, applications, and methodologies associated with TAMRA-PEG4-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This trifunctional molecule leverages the unique properties of a methyltetrazine moiety for click chemistry, a TAMRA fluorophore for detection, and a PEG4 linker for improved physicochemical properties.
Core Principles and Component Functions
This compound is a specialized chemical probe designed for the precise and efficient labeling of biomolecules. Its functionality is derived from three distinct components:
-
Methyltetrazine (Bioorthogonal Handle): The core of its reactivity lies in the methyltetrazine group. This moiety participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1] This reaction is classified as "click chemistry" due to its exceptionally rapid kinetics, high specificity, and biocompatibility.[2] The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, proceeding quickly under physiological conditions without the need for a copper catalyst.[3][4] The only byproduct of this ligation is nitrogen gas (N₂), ensuring a clean and efficient conjugation.[2][5]
-
TAMRA (Fluorescent Reporter): Tetramethylrhodamine (TAMRA) is a well-characterized and photostable rhodamine-based fluorescent dye.[6][7] It serves as the reporter group, enabling the detection and quantification of labeled molecules through fluorescence-based techniques such as microscopy, flow cytometry, and FRET-based assays.[6][7]
-
PEG4 (Linker): The polyethylene (B3416737) glycol (PEG) linker, consisting of four ethylene (B1197577) glycol units, serves multiple crucial functions. It acts as a flexible spacer, reducing steric hindrance between the TAMRA-tetrazine probe and the target biomolecule.[8] This PEGylation also significantly enhances the water solubility and bioavailability of the molecule while reducing aggregation and minimizing non-specific interactions.[9][10][11] In therapeutic and in vivo imaging applications, PEG linkers can help reduce immunogenicity and prolong circulation time.[10][12]
The logical relationship between these components is illustrated below.
The Click Chemistry Mechanism: Inverse-Electron-Demand Diels-Alder Reaction
The key to the utility of this compound is the IEDDA cycloaddition. This reaction involves the tetrazine (acting as an electron-poor diene) and a TCO-modified molecule (acting as an electron-rich, strained dienophile). The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product. This process is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[2][5]
Quantitative Data
The performance of this compound and its constituent parts is well-defined by several key parameters.
| Parameter | Component | Value | Significance |
| Excitation Maximum (λex) | TAMRA | ~555 nm[6] | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | TAMRA | ~580 nm[6] | Peak wavelength of emitted fluorescence for detection. |
| Molar Extinction Coefficient | TAMRA | ~90,000 M⁻¹cm⁻¹[6] | Indicates high efficiency of light absorption. |
| Quantum Yield | TAMRA | 0.3–0.5[6] | Efficiency of converting absorbed light into emitted fluorescence. |
| Second-Order Rate Constant (k₂) | Methyltetrazine + TCO | > 800 M⁻¹s⁻¹[4] | Extremely fast reaction kinetics, enabling rapid labeling even at low concentrations.[2][5] |
| Molecular Weight | TAMRA-PEG4-Tetrazine | 846.9 g/mol [13] | Important for calculating molar concentrations. |
| Solubility | TAMRA-PEG4-Tetrazine | DMSO, DMF[13] | Specifies appropriate solvents for stock solutions. |
Experimental Protocol: General Procedure for Antibody Labeling
This protocol outlines a general workflow for labeling a TCO-modified antibody with this compound.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 1-10 mM) of this compound in anhydrous DMSO. Mix thoroughly by vortexing. This solution should be prepared fresh and protected from light.
-
-
Reaction Setup:
-
Dilute the TCO-modified antibody to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess of the tetrazine reagent over the antibody is typically recommended to ensure efficient labeling.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Purification:
-
Remove the excess, unreacted this compound from the labeled antibody conjugate.
-
Equilibrate a desalting column (e.g., PD-10) with PBS buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and allow it to enter the resin.
-
Elute the labeled antibody with PBS buffer. The colored, labeled antibody will elute first, while the smaller, unreacted dye molecules are retained.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.
-
Analyze the purity and conjugation efficiency via SDS-PAGE, observing the fluorescent band under a gel imager.
-
Store the purified, labeled antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage. Protect from light.
-
Applications in Research and Drug Development
The unique combination of features in this compound makes it a versatile tool for various applications:
-
Protein and Antibody Labeling: Covalently attaching fluorescent probes to antibodies and proteins for use in immunoassays, Western blotting, and fluorescence microscopy.[14][15]
-
Live Cell Imaging: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on the surface of or inside living cells with minimal perturbation to the biological system.[16]
-
Drug Delivery Systems: Used in the development of antibody-drug conjugates (ADCs) and targeted nanoparticles, where the PEG linker enhances stability and the click reaction provides a reliable method for attaching therapeutic payloads or imaging agents.[12][17]
-
PROTAC Development: Tetrazine-PEG linkers are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifetein.com [lifetein.com]
- 7. TAMRA dye for labeling in life science research [baseclick.eu]
- 8. medium.com [medium.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 14. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 15. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 16. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Understanding bioorthogonal reactions with TAMRA-PEG4-Methyltetrazine
An In-Depth Technical Guide to Bioorthogonal Reactions with TAMRA-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] These reactions provide a powerful toolkit for molecular biology, enabling the specific labeling and tracking of biomolecules in their natural environment. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds rapidly under mild, physiological conditions without the need for a toxic catalyst.[1][4]
This compound is a key reagent in this field, designed for fluorescent labeling applications. It consists of three essential components:
-
TAMRA (Tetramethylrhodamine): A popular red fluorescent dye used for staining cells, tissues, and biomarkers.[5][6] It serves as the reporter molecule for visualization.
-
PEG4 (Tetraethylene Glycol): A flexible, hydrophilic polyethylene (B3416737) glycol spacer. This linker enhances water solubility, reduces steric hindrance during conjugation, and minimizes the aggregation of labeled proteins.[7]
-
Methyltetrazine: The bioorthogonal "handle." This moiety reacts specifically and rapidly with TCO-modified molecules, forming a stable covalent bond.[1]
This guide provides a comprehensive overview of the properties, reaction kinetics, experimental protocols, and applications of this compound in research and drug development.
Physicochemical and Spectroscopic Properties
The utility of this compound is rooted in its specific chemical and physical characteristics. These properties are crucial for designing and troubleshooting experiments.
| Property | Value | Source |
| Molecular Formula | C42H45N7O8 | [8][9] |
| Molecular Weight | ~775.85 g/mol | [8][9] |
| Appearance | Red oil or solid | [1][10] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, DCM, THF) | [10][11] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Avoid repeated freeze-thaw cycles. | [1][9][12] |
| Fluorescence Emission Max | ~572-575 nm | [5][6] |
| Molar Extinction Coefficient (Tetrazine) | ~430-500 M⁻¹cm⁻¹ at ~520-535 nm | [12] |
The Core Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition
The cornerstone of this compound's utility is its reaction with a TCO-functionalized molecule. This iEDDA reaction is exceptionally fast and specific, proceeding via a cycloaddition mechanism to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[3] The reaction's speed is critical for applications involving low-abundance biomolecules or in dynamic in vivo settings.[1][2]
References
- 1. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 7. medium.com [medium.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Methyltetrazine-PEG4-Azide - Bifunctional Crosslinkers - 产品展示 - ClickChemistryTools官方授权总代理|靶点科技(北京)有限公司 [clickchemistrytools.com.cn]
- 11. This compound Methyltetrazine-PEG4-TAMRA - D-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Linker in TAMRA-PEG4-Methyltetrazine for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precision, efficiency, and stability of molecular probes are paramount. TAMRA-PEG4-Methyltetrazine has emerged as a critical tool for the fluorescent labeling of biomolecules, finding extensive application in diagnostics, imaging, and the development of antibody-drug conjugates (ADCs). This guide delves into the core functionalities of this reagent, with a particular focus on the integral role of the polyethylene (B3416737) glycol (PEG) linker.
The Multifaceted Function of the PEG4 Linker
The PEG4 linker, a short chain of four repeating ethylene (B1197577) glycol units, is not merely a spacer. It is a functional component that imparts several beneficial properties to the this compound molecule, thereby enhancing its performance in complex biological environments.[1][2][3] These properties are crucial for the successful conjugation and subsequent application of the labeled biomolecule.
Enhanced Solubility and Reduced Aggregation: One of the primary functions of the PEG4 linker is to improve the aqueous solubility of the otherwise hydrophobic TAMRA and methyltetrazine moieties.[3][4][5][6] This hydrophilicity is critical for preventing the aggregation of the labeling reagent and the resulting bioconjugate, ensuring that they remain in solution under physiological buffer conditions.[4]
Increased Stability and Biocompatibility: PEGylation is a well-established strategy for increasing the stability of biomolecules by protecting them from enzymatic degradation.[2][3] The PEG4 linker forms a hydration shell around the molecule, which can shield it from proteases and other degrading enzymes, thus prolonging its functional lifetime in biological systems.[2] Furthermore, PEG is known for its low immunogenicity, reducing the risk of an adverse immune response when the conjugate is used in vivo.[2][3]
Flexible Spacer for Minimized Steric Hindrance: The PEG4 linker provides a flexible and sufficiently long spacer arm that separates the bulky TAMRA dye and the reactive methyltetrazine group from the target biomolecule.[1][3] This separation is crucial for minimizing steric hindrance, allowing the methyltetrazine to efficiently react with its trans-cyclooctene (B1233481) (TCO) counterpart on the target molecule.[4] It also ensures that the function of the labeled biomolecule is not impeded by the attached fluorescent probe.
Improved Pharmacokinetics: In the context of drug development, particularly with ADCs, the pharmacokinetic profile of the conjugate is critical. PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in the bloodstream.[2] While the short PEG4 linker has a modest effect compared to longer PEG chains, it still contributes to a more favorable pharmacokinetic profile.
Physicochemical and Kinetic Data
The following tables summarize the key properties of this compound and the kinetics of the bioorthogonal reaction it participates in.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C42H45N7O8 | [7][8] |
| Molecular Weight | 775.85 g/mol | [8] |
| Purity | >95% (typically) | [5][6] |
| Solubility | Soluble in DMSO and DMF | [9] |
| Storage Conditions | -20°C, in the dark, desiccated | [7][9] |
Table 2: Kinetic Data of the Tetrazine-TCO Bioorthogonal Reaction
| Reaction | Second-Order Rate Constant (k) | Source |
| Methyltetrazine + TCO | > 800 M⁻¹s⁻¹ | [10] |
The inverse electron demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological media without cross-reacting with native functional groups.[1][5][10]
Visualizing the Components and Processes
To better understand the structure, reaction, and application of this compound, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.
Caption: Experimental workflow for bioconjugation.
Experimental Protocol: Labeling a TCO-Functionalized Antibody
This protocol provides a general framework for the labeling of a trans-cyclooctene (TCO)-functionalized antibody with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
TCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size exclusion chromatography column)
-
Reaction tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the reagent in anhydrous DMSO or DMF at a concentration of 1-10 mM. For example, to prepare a 10 mM solution with a molecular weight of 775.85, dissolve 7.76 mg in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
To the TCO-functionalized antibody solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound and any reaction byproducts by passing the reaction mixture through a size exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody. The colored fractions corresponding to the TAMRA dye can help in identifying the product.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified labeled antibody using a protein concentration assay (e.g., BCA assay).
-
The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~555 nm (for TAMRA).
-
Confirm the successful conjugation and purity of the labeled antibody by SDS-PAGE and/or mass spectrometry.
-
Conclusion
The PEG4 linker in this compound is a critical component that significantly enhances the utility of this fluorescent probe in bioconjugation. Its ability to improve solubility, stability, and biocompatibility, while providing a flexible spacer to minimize steric hindrance, makes it an indispensable tool for researchers and drug developers. The rapid and specific nature of the methyltetrazine-TCO click chemistry, combined with the favorable properties imparted by the PEG4 linker, ensures the robust and efficient labeling of biomolecules for a wide range of applications in life sciences and medicine.
References
- 1. conju-probe.com [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medium.com [medium.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
The Role of Methyltetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for in vivo applications.[1] Among the various tetrazine derivatives, methyltetrazine strikes an optimal balance between reactivity and stability, making it a superior choice for reliable and efficient labeling in complex biological systems.[1] This technical guide provides a comprehensive overview of the core principles of methyltetrazine chemistry, detailed experimental protocols, and a summary of key quantitative data to facilitate its successful implementation in research and drug development.
Core Principles of Methyltetrazine in Bioorthogonal Chemistry
The utility of methyltetrazine in bioorthogonal chemistry stems from its participation in the iEDDA reaction, a [4+2] cycloaddition with an electron-rich dienophile.[2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in biological environments without the need for a catalyst.[1][2]
The reaction mechanism involves a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[3][4] This irreversible process is a key advantage for in vivo applications.[4]
Methyltetrazine can react with a variety of strained alkenes and alkynes, including trans-cyclooctenes (TCO), bicyclo[6.1.0]nonynes (BCN), norbornenes, and cyclopropenes.[5][6][7] The choice of dienophile allows for the tuning of reaction kinetics to suit specific applications.[8]
Quantitative Data: A Comparative Analysis
The selection of a tetrazine derivative for in vivo studies is a critical decision influenced by reaction kinetics and stability. Methyltetrazine offers a favorable balance of these properties compared to other derivatives.
| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | References |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) * | ~1,000 - 10,332 | Up to 30,000 | ~1,000 | Slower than methyltetrazine | [1] |
| In Vivo Stability | High | Low | Moderate | Very High | [1] |
| Calculated logD₇.₄ | -0.5 to -3.0 (depending on conjugate) | More Hydrophilic | More Lipophilic | More Lipophilic | [1] |
*The reaction rate between TCO and tetrazine derivatives is influenced by the specific isomer and substitution pattern of the TCO.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | |
| Methyl-substituted tetrazine | TCO | ~1000 | |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | |
| 3,6-dipyridyl-s-tetrazine | d-TCO | ~366,000 | |
| Tetrazine | sTCO | up to 1,000,000 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of methyltetrazine chemistry. Below are representative protocols for key experiments.
Protocol 1: Preparation and Administration of a TCO-Modified Antibody for Pretargeted Imaging
This protocol outlines the modification of a targeting antibody with a TCO moiety for in vivo pretargeted imaging.
Materials:
-
Targeting antibody
-
TCO-NHS ester
-
Reaction Buffer (e.g., 1M NaHCO₃ in PBS)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Anhydrous DMF or DMSO
-
Sterile PBS
-
Desalting column[9]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[9]
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[9]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[9]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to sterile PBS.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a characteristic absorbance) or by using mass spectrometry.[9]
-
In Vivo Administration: Dilute the purified TCO-antibody conjugate in sterile PBS to the desired concentration for injection. Administer the conjugate to the animal model via an appropriate route (e.g., intravenous injection).[9]
Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol provides an example of conjugating two different proteins using the TCO-tetrazine reaction.
Materials:
-
Protein 1
-
Protein 2
-
TCO-NHS ester
-
Methyl-tetrazine-PEG8-NHS ester
-
1M NaHCO₃
-
PBS buffer
-
Spin desalting columns[4]
Procedure:
-
Protein 1 Activation with TCO-NHS:
-
Mix 100 µg of protein 1 with 5 µl of 1M NaHCO₃ in 100 µl of PBS-based solution.
-
Add 20 nmol of TCO-NHS ester to the mixture.
-
Incubate at room temperature for 60 minutes.
-
Purify using a spin desalting column.[4]
-
-
Protein 2 Activation with Methyl-tetrazine:
-
Mix 100 µg of protein 2 with 5 µl of 1M NaHCO₃ in 100 µl of the PBS-based solution.
-
Add 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture.
-
Incubate at room temperature for 60 minutes.
-
Purify using a spin desalting column.[4]
-
-
Cross-linking Reaction:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Rotate the mixture for 1 hour at room temperature. The conjugate is now ready for use.[4]
-
Protocol 3: In Vitro Stability Assay in Serum
This protocol describes a method to assess the stability of a tetrazine derivative in a biological medium.
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS) or human serum
-
Dulbecco's Modified Eagle Medium (DMEM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C[1]
Procedure:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).[1]
-
Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.[1]
-
Incubate the solution at 37°C.[1]
-
At various time points, take aliquots of the solution and analyze by HPLC to determine the concentration of the remaining tetrazine derivative.[1]
Visualizing Workflows and Pathways
The versatility of methyltetrazine chemistry lends itself to a variety of experimental workflows, particularly in the realm of in vivo imaging and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Deep Dive into the TAMRA-PEG4-Methyltetrazine and trans-cyclooctene (TCO) Reaction: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the bioorthogonal reaction between TAMRA-PEG4-Methyltetrazine and trans-cyclooctene (B1233481) (TCO) represents a pinnacle of chemical ligation technology. This in-depth technical guide explores the core principles of this powerful reaction, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its successful implementation in a variety of research and development applications.
The conjugation of molecules in a biological environment with high specificity and efficiency is a cornerstone of modern chemical biology and drug development. Among the arsenal (B13267) of bioorthogonal "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), stands out for its exceptional kinetics and biocompatibility.[1] The incorporation of a TAMRA (tetramethylrhodamine) fluorophore and a polyethylene (B3416737) glycol (PEG) spacer in the form of this compound further enhances the utility of this reaction for fluorescent labeling and improves solubility and pharmacokinetic properties.
This guide will delve into the specifics of the this compound and TCO reaction, offering a comprehensive resource for its application in bioconjugation, live-cell imaging, and the development of targeted therapeutics.
Core Principles of the Tetrazine-TCO Ligation
The reaction between this compound and TCO is a type of [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile.[2] This IEDDA reaction is characterized by its extraordinarily fast reaction rates, proceeding rapidly even at low micromolar concentrations, making it ideal for in vivo applications where high concentrations are not achievable.[2][3]
A key feature of this ligation is its bioorthogonality; the tetrazine and TCO moieties are highly selective for each other and do not interact with native biological functional groups such as amines, thiols, or carboxylates.[1][4] This ensures that the conjugation is highly specific, minimizing off-target reactions and preserving the function of the labeled biomolecules. The reaction is also catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[4][5] The only byproduct of this irreversible reaction is nitrogen gas, which is benign in biological systems.[6]
The progress of the reaction can be conveniently monitored by spectrophotometry, as the tetrazine moiety has a characteristic absorbance around 520-540 nm which disappears upon reaction with TCO.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the tetrazine-TCO ligation, providing a basis for experimental design and comparison with other bioorthogonal reactions.
| Parameter | Value | References |
| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | [6] |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6-9, Room Temperature | [6] |
| Reactant Concentration | Effective at low micromolar concentrations (5-10 µM) | [5] |
| Reaction Time | Typically 30-60 minutes for completion | [3][5] |
| Stability | TCO and tetrazine moieties are stable in aqueous media | [5][6] |
| Reagent | Property | Benefit | References |
| TAMRA | Fluorophore | Enables fluorescent detection and imaging | N/A |
| PEG4 Spacer | Hydrophilic, flexible linker | Improves solubility, reduces steric hindrance, minimizes aggregation | [5][7] |
| Methyltetrazine | Reactive diene | Provides high reactivity and stability | [4] |
| trans-cyclooctene (TCO) | Strained dienophile | Exceptionally high reactivity towards tetrazines | [2][6] |
Experimental Protocols
This section provides detailed methodologies for common applications of the this compound and TCO reaction.
Protocol 1: Labeling of a TCO-Modified Protein with this compound
This protocol describes the fluorescent labeling of a protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column (e.g., spin desalting column)
Procedure:
-
Protein Preparation: Ensure the TCO-modified protein is solubilized in the reaction buffer at a concentration of 1-5 mg/mL.[5]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[3]
-
Purification: Remove the excess, unreacted this compound using a desalting column according to the manufacturer's instructions.
-
Confirmation of Labeling: Confirm successful labeling by measuring the fluorescence of the protein conjugate at the appropriate excitation and emission wavelengths for TAMRA (typically ~555 nm and ~580 nm, respectively). The degree of labeling can be quantified using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the TAMRA fluorophore (at ~555 nm).
Protocol 2: Cell Surface Glycan Labeling
This protocol outlines the metabolic labeling of cell surface glycans with a TCO-modified sugar followed by fluorescent labeling with this compound.
Materials:
-
Live cells in culture
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[3]
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[3]
-
Fluorescent Labeling: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C, protected from light. Performing this step at 4°C can help to reduce the internalization of the label.[3]
-
Final Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[3]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the TAMRA fluorophore.
Visualizing the Workflow and Mechanism
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
Caption: Chemical mechanism of the this compound and TCO ligation.
Caption: General experimental workflow for bioconjugation using this compound and TCO.
Applications in Drug Development and Research
The unique characteristics of the tetrazine-TCO ligation have led to its widespread adoption in various fields:
-
Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent or therapeutic payload is administered, which then reacts specifically with the antibody at the target site. This approach can improve tumor-to-background ratios and reduce off-target toxicity.[8][9][10]
-
Live-Cell Imaging: The ability to perform this reaction in living systems without apparent toxicity allows for the real-time tracking of biomolecules and cellular processes.[1][3]
-
Drug Delivery and Activation: "Click-to-release" strategies utilize the TCO-tetrazine reaction to trigger the release of a drug from a carrier molecule at a specific location.[11][12] This allows for targeted drug delivery and activation, minimizing systemic side effects.
-
Biomolecule Assembly: The high efficiency and specificity of the reaction are leveraged to construct complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Live Cell Imaging with TAMRA-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for elucidating the complex and dynamic processes within living systems. The advent of bioorthogonal chemistry has further revolutionized this field by enabling the specific labeling of biomolecules in their native environment with minimal perturbation. Among the most rapid and selective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO). This guide provides an in-depth technical overview of TAMRA-PEG4-Methyltetrazine, a fluorescent probe that leverages this chemistry for dynamic live cell imaging applications.
This compound combines the bright, photostable fluorophore, tetramethylrhodamine (B1193902) (TAMRA), with a methyltetrazine moiety through a flexible polyethylene (B3416737) glycol (PEG) linker. This combination offers high sensitivity and specificity for labeling TCO-modified biomolecules, making it an invaluable tool for researchers in various fields, including cell biology, pharmacology, and drug development.[1][2][3]
Core Principles and Advantages
The utility of this compound in live cell imaging is rooted in the principles of bioorthogonal "click chemistry". The methyltetrazine group reacts specifically and rapidly with a TCO-tagged protein or other molecule of interest within the complex cellular milieu. This reaction is highly efficient and proceeds under physiological conditions without the need for cytotoxic catalysts.[4]
Key Advantages:
-
High Specificity: The tetrazine-TCO ligation is highly selective, minimizing off-target labeling and background fluorescence.
-
Rapid Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, enabling the capture of dynamic cellular events in real-time.[5]
-
Photophysical Properties of TAMRA: TAMRA is a bright and photostable fluorophore with excitation and emission maxima in the orange-red spectrum, a region with relatively low cellular autofluorescence.[2]
-
PEG Linker: The PEG4 spacer enhances the hydrophilicity and bioavailability of the probe while providing flexibility to minimize steric hindrance during the ligation reaction.
-
Fluorogenicity: The fluorescence of some tetrazine-dye conjugates can be quenched before the reaction and significantly increases upon ligation with TCO, leading to an improved signal-to-noise ratio.[6][7]
Quantitative Data Presentation
For effective experimental design, it is crucial to understand the key quantitative parameters of this compound and the associated bioorthogonal reaction.
| Property | Value | Source(s) |
| Molecular Formula | C42H45N7O8 | [8] |
| Molecular Weight | 775.85 g/mol | [8] |
| Excitation Maximum (TAMRA) | ~555 nm | [2] |
| Emission Maximum (TAMRA) | ~580 nm | [2] |
| Reaction Kinetics (k) | Up to 30,000 M⁻¹s⁻¹ (Tetrazine-TCO) | [5] |
| Solubility | DMSO, DMF | [5] |
| Storage Conditions | -20°C, protected from light | [5] |
| Experimental Parameter | Recommended Range | Source(s) |
| Probe Concentration for Live Cell Labeling | 0.5 - 5 µM | [1][6] |
| Incubation Time | 10 - 60 minutes | [1][6] |
| Optimal pH for Reaction | 6.0 - 9.0 |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in live cell imaging. Optimization of concentrations, incubation times, and washing steps may be necessary for specific cell types and experimental systems.
Protocol 1: General Live Cell Labeling of TCO-Modified Proteins
This protocol outlines the steps for labeling live cells that have been engineered to express a protein of interest tagged with a TCO moiety.
Materials:
-
Live cells expressing the TCO-tagged protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish).
-
This compound.
-
Anhydrous DMSO.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
-
Fluorescence microscope with appropriate filter sets for TAMRA.
Procedure:
-
Cell Preparation: Culture the cells to the desired confluency (typically 60-80%) in an imaging-compatible vessel.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 1-10 mM). Store any unused stock solution at -20°C, protected from light.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently add the labeling medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the labeling medium.
-
Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for TAMRA (e.g., Ex: 540-560 nm, Em: 570-620 nm).
-
Protocol 2: In-Gel Fluorescence Analysis
This protocol is for the quantitative analysis of labeling efficiency using SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Labeled cell lysate from Protocol 1.
-
Lysis buffer (e.g., RIPA buffer).
-
SDS-PAGE gels.
-
Fluorescence gel scanner.
-
Western blot apparatus and antibodies (for loading control).
Procedure:
-
Cell Lysis: After the labeling and washing steps in Protocol 1, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer.
-
Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission settings appropriate for TAMRA.
-
Western Blotting (Optional): Transfer the proteins to a membrane and perform a Western blot for the protein of interest or a loading control to normalize the fluorescence signal.[1]
Visualization of Workflows and Pathways
Bioorthogonal Labeling Workflow
Caption: Experimental workflow for live cell imaging using this compound.
General Signaling Pathway Visualization
Caption: Visualization of a generic signaling pathway using a TCO-labeled receptor.
Conclusion
This compound is a powerful and versatile tool for live cell imaging, enabling researchers to visualize and quantify the dynamics of specific biomolecules with high temporal and spatial resolution. Its reliance on the rapid and bioorthogonal tetrazine-TCO ligation ensures specific labeling with minimal perturbation of the cellular environment. By following the protocols and considering the quantitative data presented in this guide, researchers can effectively integrate this probe into their experimental workflows to gain deeper insights into the intricate workings of living cells.
References
- 1. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Ruixibiotech [ruixibiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Rise of Tetrazine Probes: A Technical Guide to Bioorthogonal Chemistry's Brightest Stars
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. Among the arsenal (B13267) of chemical tools, tetrazine-based probes have emerged as exceptionally powerful assets due to their rapid, specific, and fluorogenic reactions. This technical guide provides an in-depth exploration of the discovery, development, and application of these remarkable molecules, offering researchers a comprehensive resource to harness their full potential.
Introduction: The Dawn of a New Era in Bioorthogonal Chemistry
The concept of bioorthogonal chemistry, introduced by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This innovation has paved the way for real-time visualization of biomolecules like glycans, proteins, and lipids without cellular toxicity.[1] The inverse electron demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), stands out as a cornerstone of this field.[2][3] Independently reported by two groups in 2008, this "tetrazine ligation" is characterized by its exceptionally fast reaction kinetics, high selectivity, and the absence of a need for a toxic catalyst. These features ensure efficient labeling even at the low concentrations typically found in vivo, making tetrazine-based probes invaluable for a wide range of applications, from fundamental cell biology to clinical diagnostics.
A key advantage of many tetrazine-based probes is their "fluorogenic" nature.[4][5] The tetrazine moiety can act as a quencher, suppressing the fluorescence of a conjugated fluorophore.[5] Upon reaction with a dienophile, this quenching effect is eliminated, leading to a significant increase in fluorescence, often referred to as "turn-on."[6][7] This property dramatically improves the signal-to-noise ratio in imaging experiments by minimizing background fluorescence from unreacted probes, enabling "no-wash" imaging of live cells and even whole organisms.[6][7][8]
Quantitative Data on Tetrazine-Based Probes
The performance of a tetrazine-based probe is defined by several key quantitative parameters. These include the second-order rate constant (k₂) of the iEDDA reaction, the fluorescence quantum yield (Φ) of the product, and the fluorescence turn-on ratio. The tables below summarize these properties for a selection of commonly used tetrazine-fluorophore conjugates.
| Probe | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 3.3 x 10³ | Acetonitrile/Water (9:1) | |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | TCO | 2.0 x 10⁶ | Water | |
| H-Tetrazine-PEG4-NHS | TCO-PEG4 | 10,332 | PBS, 37°C | [7] |
| Me-Tetrazine-PEG4-NHS | TCO-PEG4 | 1,600 | PBS, 37°C | [7] |
| Ph-Tetrazine-PEG4-NHS | TCO-PEG4 | 990 | PBS, 37°C | [9] |
| Py-Tetrazine-PEG4-NHS | TCO-PEG4 | > 50,000 | DPBS, 37°C | [5] |
Table 1: Reaction Kinetics of Selected Tetrazine Probes. This table highlights the wide range of reaction rates achievable with different tetrazine scaffolds. The rate of the iEDDA reaction is a critical factor for applications requiring rapid labeling at low concentrations.
| Probe | λabs (nm) | λem (nm) | Quantum Yield (Φ) (Product) | Fluorescence Turn-on Ratio | Reference(s) |
| Tetrazine-BODIPY FL | 502 | 510 | 0.93 | ~20 | [8] |
| Tetrazine-Oregon Green | 496 | 524 | - | >100 | [6] |
| Tetrazine-BODIPY | 520 | 545 | - | >100 | [6] |
| Tetrazine-Tetramethylrhodamine | 555 | 580 | - | up to 76 | [6] |
| Tz-BF1 | 360 | 440 | 0.087 | 333 | [1] |
| Tz-BF8 | 420 | 560 | 0.158 | 526 | [1] |
| BODIPY-p-Tz | 499 | 508 | 0.68 | >1600 | [10] |
Table 2: Photophysical Properties of Selected Fluorogenic Tetrazine Probes. This table summarizes the key spectral properties, quantum yields, and fluorescence enhancement of various fluorogenic tetrazine probes upon reaction with a dienophile.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative tetrazine-fluorophore conjugate and a general protocol for live-cell imaging using tetrazine-based probes.
Synthesis of a Tetrazine-BODIPY Fluorogenic Probe
This protocol describes the synthesis of a highly fluorogenic BODIPY-tetrazine probe via a Lewis acid-promoted, one-pot method.
Materials:
-
3-methyl-6-bromomethyl-1,2,4,5-tetrazine
-
BODIPY-FL-OH
-
Zinc triflate (Zn(OTf)₂)
-
Anhydrous hydrazine
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the BODIPY precursor: Dissolve BODIPY-FL-OH (1 equivalent) and 3-methyl-6-bromomethyl-1,2,4,5-tetrazine (1.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add Zn(OTf)₂ (0.2 equivalents) to the solution and stir at room temperature for 4 hours.
-
Work-up: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the tetrazine-BODIPY conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Live-Cell Imaging with a Tetrazine Probe
This protocol outlines a general procedure for labeling and imaging a biomolecule of interest in live cells using a TCO-modified targeting molecule and a fluorogenic tetrazine probe.
Materials:
-
Live cells cultured on glass-bottom dishes
-
TCO-functionalized targeting molecule (e.g., antibody, small molecule inhibitor)
-
Fluorogenic tetrazine probe (e.g., Tetrazine-BODIPY)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight in a cell culture incubator.
-
Target Labeling: Incubate the cells with the TCO-functionalized targeting molecule in cell culture medium for a predetermined time (e.g., 1-4 hours) to allow for binding to the target of interest.
-
Washing (Optional): Gently wash the cells with pre-warmed PBS to remove any unbound TCO-targeting molecule. For "no-wash" protocols with highly fluorogenic probes, this step can be omitted.
-
Tetrazine Probe Incubation: Add the fluorogenic tetrazine probe to the cells in fresh cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). Incubate for a short period (e.g., 15-60 minutes) to allow for the bioorthogonal reaction to occur.
-
Imaging: Gently wash the cells with PBS to remove excess tetrazine probe (if necessary) and replace with fresh imaging medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key concepts and workflows in the application of tetrazine-based probes.
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This diagram illustrates the fundamental chemical transformation underlying the utility of tetrazine probes.
Caption: The iEDDA reaction between a tetrazine and a strained dienophile.
Fluorogenic Probe Activation
This diagram illustrates the "turn-on" mechanism of a fluorogenic tetrazine probe.
Caption: Mechanism of fluorescence turn-on for a tetrazine-based probe.
Pre-targeting Workflow for in vivo Imaging (e.g., PET)
This diagram outlines the two-step pre-targeting strategy used for in vivo imaging applications like Positron Emission Tomography (PET).
Caption: Pre-targeting workflow for PET imaging using tetrazine-TCO ligation.
Conclusion and Future Outlook
Tetrazine-based probes have firmly established themselves as indispensable tools in the chemical biologist's and drug developer's toolkit. Their rapid kinetics, high specificity, and fluorogenic properties have enabled unprecedented insights into complex biological systems. The continued development of novel tetrazine scaffolds with tailored reactivity, stability, and photophysical properties promises to further expand their utility.[11] As researchers continue to push the boundaries of what is possible with bioorthogonal chemistry, tetrazine-based probes will undoubtedly play a central role in illuminating the intricate molecular dances that underpin life and disease.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TAMRA-PEG4-Methyltetrazine: A Detailed Protocol for Bioorthogonal Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to labeling proteins using TAMRA-PEG4-Methyltetrazine, a fluorescent probe that utilizes bioorthogonal click chemistry. This method offers a highly specific and efficient way to conjugate the TAMRA fluorophore to proteins that have been pre-functionalized with a trans-cyclooctene (B1233481) (TCO) group. The exceptional reaction kinetics and biocompatibility of the tetrazine-TCO ligation make it an ideal tool for a wide range of applications, including fluorescence imaging, in vivo tracking, and the development of antibody-drug conjugates.
Introduction
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO) is a prime example of such a reaction, boasting exceptionally fast kinetics and high specificity.[1][2] This reaction forms a stable covalent bond and proceeds rapidly under physiological conditions without the need for catalysts, making it ideal for labeling biomolecules in complex environments.[1][3]
This compound is a valuable reagent that combines the bright red-fluorescent TAMRA dye with a methyltetrazine moiety through a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The PEG spacer enhances solubility in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling.[3] This application note details the two-step process for protein labeling: first, the introduction of a TCO group onto the protein of interest, and second, the specific reaction with this compound.
Chemical Properties and Reaction Kinetics
This compound is a fluorescent dye derivative with a molecular weight of approximately 775.85 g/mol .[4][5] It is soluble in common organic solvents like DMSO and DMF.[6][7] The key reactive group is the methyltetrazine, which participates in the bioorthogonal ligation with TCO. This reaction is characterized by its exceptional speed, with reported second-order rate constants reaching up to 1 x 10^6 M⁻¹s⁻¹.[1] The reaction can be monitored by the disappearance of the tetrazine absorbance band between 510 and 550 nm.[1]
Table 1: Physicochemical and Kinetic Data
| Property | Value | Reference(s) |
| Molecular Formula | C42H45N7O8 | [4] |
| Molecular Weight | 775.85 | [4] |
| Peak Fluorescence Emission | 572-575 nm | [7][8] |
| Recommended Storage | -20°C, protected from light and moisture | [5][6][7] |
| Reaction Type | Inverse-electron-demand Diels-Alder cycloaddition | [1] |
| Second-Order Rate Constant | Up to 1 x 10^6 M⁻¹s⁻¹ | [1] |
Experimental Protocols
This section provides detailed protocols for the two key stages of labeling: functionalizing a protein with a TCO group and the subsequent fluorescent labeling with this compound.
Protocol 1: TCO Functionalization of Proteins
This protocol describes the modification of a protein with a TCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)[3]
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting spin column or dialysis equipment[3]
Procedure:
-
Buffer Exchange: Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.[3]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[3] Incubate the reaction for 1 hour at room temperature.[1][3]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.[3][9]
-
Purification: Remove excess, unreacted TCO reagent by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).[3]
Table 2: Recommended Parameters for TCO Functionalization
| Parameter | Recommended Value |
| Protein Concentration | 1-5 mg/mL |
| TCO-NHS Ester Molar Excess | 10-20 fold |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
| Quenching Time | 5-10 minutes |
Protocol 2: Labeling of TCO-Functionalized Protein with this compound
This protocol outlines the "click" reaction between the TCO-modified protein and the this compound probe.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting spin column or size-exclusion chromatography column
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-functionalized protein.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[9] For more dilute solutions, the reaction time can be extended to 2 hours.[3]
-
Purification (Optional): If necessary, remove any unreacted this compound by size-exclusion chromatography or a desalting spin column.[3]
-
Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE with fluorescence imaging or by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
Table 3: Recommended Parameters for TAMRA Labeling
| Parameter | Recommended Value |
| This compound Molar Excess | 1.5-5 fold |
| Reaction Time | 30-60 minutes (up to 2 hours for dilute solutions) |
| Reaction Temperature | Room Temperature |
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for protein labeling.
Caption: Bioorthogonal tetrazine-TCO ligation reaction.
Applications in Research and Drug Development
The specific and efficient nature of this compound labeling opens up a vast array of possibilities in biological research and pharmaceutical development.
-
Fluorescent Imaging: Labeled proteins can be visualized in cells and tissues to study their localization, trafficking, and interactions.
-
Drug Delivery: The technology can be used to create antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery to cancer cells.
-
PET and SPECT Imaging: By replacing the fluorophore with a chelating agent for a radionuclide, this chemistry can be adapted for in vivo imaging techniques.[2]
-
Proteomics: Labeled proteins can be enriched and identified, aiding in the discovery of new drug targets.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor labeling with TCO | NHS-ester hydrolyzed | Allow TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO or DMF). |
| Amine-containing contaminants in buffer | Ensure the use of an amine-free buffer for the TCO labeling reaction. | |
| Incomplete ligation with TAMRA-Tetrazine | Inaccurate protein concentration | Accurately determine the concentration of the TCO-labeled protein before adding the tetrazine reagent. |
| Degradation of the tetrazine moiety | Store this compound properly and use freshly prepared solutions. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound for the specific and efficient fluorescent labeling of proteins, enabling a wide range of downstream applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound Methyltetrazine-PEG4-TAMRA - D-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 8. This compound - Ruixibiotech [ruixibiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Guide for Antibody Conjugation with TAMRA-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of antibodies with the fluorescent probe TAMRA-PEG4-Methyltetrazine. This method utilizes a bioorthogonal click chemistry reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This two-step process involves the initial modification of the antibody with a TCO group, followed by the highly efficient and specific ligation of the this compound probe. The resulting fluorescently labeled antibodies are valuable tools for a variety of research applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging, allowing for the sensitive and specific detection of target antigens. The inclusion of a PEG4 spacer enhances the solubility and reduces potential steric hindrance of the conjugated dye.
Chemical Reaction Workflow
The conjugation process is a two-step procedure. Initially, the antibody is functionalized with a trans-cyclooctene (TCO) moiety, typically by reacting the primary amine groups of lysine (B10760008) residues with a TCO-NHS ester. Subsequently, the TCO-modified antibody is reacted with this compound. The methyltetrazine group on the TAMRA probe rapidly and specifically reacts with the TCO group on the antibody to form a stable covalent bond.
Caption: Antibody conjugation workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the conjugation of an antibody with this compound.
Protocol 1: Modification of Antibody with TCO-NHS Ester
This protocol describes the modification of the antibody with a trans-cyclooctene (TCO) group using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
Dissolve or buffer exchange the antibody into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.
-
-
TCO-NHS Ester Stock Solution:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[3]
-
-
Purification:
-
Characterization:
-
The TCO-modified antibody is now ready for ligation with this compound. The degree of TCO modification can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.
-
Protocol 2: Conjugation of TCO-Modified Antibody with this compound
This protocol describes the click chemistry reaction between the TCO-modified antibody and the this compound.
Materials:
-
TCO-modified antibody in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
This compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
Click Reaction:
-
Purification:
-
Remove the unreacted this compound using a desalting column equilibrated with PBS (pH 7.4).
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) of the final conjugate (see Protocol 3).
-
Store the purified TAMRA-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified TAMRA-labeled antibody solution at 280 nm (A280) and at the absorbance maximum of TAMRA (approximately 555 nm, Amax).
-
Calculate the concentration of the antibody and the fluorophore using the Beer-Lambert law and the following equations:
-
Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the absorbance maximum of TAMRA (~555 nm).
-
CF is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye). This value is specific to the fluorophore.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
Amax is the absorbance of the conjugate at the absorbance maximum of TAMRA.
-
ε_dye is the molar extinction coefficient of TAMRA at its Amax.
-
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
An ideal DOL for antibodies is typically between 2 and 10.[5]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody conjugation protocol.
| Parameter | Recommended Value/Range | Notes |
| Antibody Modification | ||
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCO-NHS Ester Molar Excess | 10 - 20 fold | May require optimization for specific antibodies.[1] |
| Reaction Time | 30 - 60 minutes | At room temperature. |
| Reaction pH | 7.4 - 8.5 | For NHS ester reaction. |
| Click Chemistry Ligation | ||
| This compound Molar Excess | 1.05 - 1.5 fold | A slight excess ensures complete reaction.[4] |
| Reaction Time | 30 - 60 minutes | At room temperature, protected from light.[4] |
| Reaction pH | 6.0 - 9.0 | The TCO-tetrazine ligation is robust over a wide pH range.[4] |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2 - 10 | Balances signal intensity with potential loss of antibody function.[5] |
Application Example: Visualization of EGFR Signaling Pathway
Fluorescently labeled antibodies are instrumental in studying cellular signaling pathways. For instance, a TAMRA-labeled anti-EGFR antibody can be used to visualize the epidermal growth factor receptor (EGFR) on the cell surface and track its internalization upon ligand binding, a key step in the activation of downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.
Caption: EGFR signaling pathway.
Troubleshooting
| Symptom | Possible Cause | Recommendation |
| Low or No Conjugation | Inactive TCO-NHS or this compound reagent | Use fresh reagents. Ensure anhydrous conditions when preparing stock solutions in DMSO or DMF. |
| Presence of primary amines in the antibody buffer | Buffer exchange the antibody into an amine-free buffer (e.g., PBS) before the TCO-NHS ester reaction. | |
| Insufficient molar excess of labeling reagents | Optimize the molar excess of TCO-NHS ester and this compound. | |
| Antibody Aggregation | High degree of labeling | Reduce the molar excess of the labeling reagents or decrease the reaction time. |
| Unfavorable buffer conditions | Optimize buffer pH and ionic strength. Ensure the antibody is soluble and stable in the chosen buffer. | |
| High Background in Staining | Unconjugated dye remaining in the solution | Ensure thorough purification of the antibody conjugate using a desalting column. |
| Non-specific binding of the antibody | Include appropriate blocking steps in your staining protocol (e.g., with BSA or serum). Titrate the antibody to find the optimal concentration. | |
| Weak Fluorescent Signal | Low Degree of Labeling (DOL) | Increase the molar excess of the this compound during conjugation. |
| Photobleaching | Use an anti-fade mounting medium for microscopy. Minimize exposure of the sample to excitation light. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes and Protocols for TAMRA-PEG4-Methyltetrazine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG4-Methyltetrazine is a fluorescent labeling reagent that combines the bright and photostable TAMRA (tetramethylrhodamine) fluorophore with a methyltetrazine moiety through a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This reagent is a key component in a two-step labeling strategy for flow cytometry based on bioorthogonal click chemistry. The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This bioorthogonal reaction is highly efficient and occurs under mild, physiological conditions, making it ideal for labeling cells and biomolecules in complex biological samples without the need for cytotoxic catalysts like copper.[3]
This two-step approach involves first labeling a target molecule, typically an antibody, with a TCO group. This TCO-modified antibody is then used to label specific cell populations. In the second step, the this compound is added and specifically "clicks" to the TCO group on the antibody, resulting in highly specific and robust fluorescent labeling of the target cells for flow cytometric analysis. The PEG4 linker enhances the solubility of the reagent in aqueous buffers.[4]
Key Features:
-
High Specificity: The TCO-tetrazine reaction is highly selective and bioorthogonal, minimizing off-target labeling.[2]
-
Rapid Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.[1][2]
-
Biocompatibility: The reaction proceeds under physiological conditions without the need for toxic catalysts.[3]
-
Bright and Photostable Signal: The TAMRA fluorophore provides a strong and durable fluorescent signal suitable for flow cytometry.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound in flow cytometry, derived from experimental findings and manufacturer's data.
Table 1: Properties of this compound
| Property | Value | Reference |
| Fluorescence Emission Peak | 572-575 nm | [1] |
| Recommended Storage | -20°C, protected from light | [1] |
| Solubility | DMSO, DMF | [1] |
Table 2: Recommended Reaction Conditions for TCO-Antibody Conjugation
| Parameter | Recommended Range | Notes | Reference |
| Molar Excess of TCO-NHS Ester | 5 to 20 equivalents | The optimal ratio should be determined empirically to achieve desired degree of labeling without compromising antibody function. | |
| Reaction Buffer | PBS, pH 7.5-8.5 | Amine-free buffer is crucial when using NHS esters to avoid reaction with buffer components. | [3] |
| Reaction Time | 1-2 hours at room temperature | Can be extended to overnight at 4°C. | [3] |
| Purification Method | Size-exclusion chromatography or dialysis | To remove unreacted TCO-NHS ester. |
Table 3: Recommended Staining Conditions for Flow Cytometry
| Parameter | Recommended Concentration/Time | Notes | Reference |
| TCO-labeled Antibody Concentration | 1-10 µg/mL | Titration is recommended to determine the optimal concentration for saturating the target antigen. | |
| This compound Concentration | 1-10 µM | A titration is recommended to find the optimal concentration that provides a high signal-to-noise ratio. | [4] |
| Incubation Time for Antibody Staining | 30-60 minutes at 4°C | ||
| Incubation Time for Click Reaction | 30-60 minutes at room temperature | The reaction is very fast and is often complete within this timeframe. | [3] |
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to an Antibody
This protocol describes the labeling of a primary antibody with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester functionalized TCO reagent.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette (10 kDa MWCO)
-
Storage buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add the desired molar excess of the TCO-NHS ester stock solution to the antibody solution. A 10-fold molar excess is a good starting point. b. Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: a. Remove the unreacted TCO-NHS ester by size-exclusion chromatography or dialysis against PBS. b. If using dialysis, perform it against 1L of PBS at 4°C for at least 4 hours, with at least two buffer changes.
-
Characterization and Storage: a. (Optional) Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry. b. Add a stabilizing agent like BSA to a final concentration of 0.5%. c. Store the TCO-labeled antibody at 4°C, protected from light. For long-term storage, consider adding sodium azide (B81097) to a final concentration of 0.05%.
Protocol 2: Staining of Cells with TCO-labeled Antibody and this compound for Flow Cytometry
This protocol details the two-step staining procedure for labeling cell surface antigens for flow cytometry analysis.
Materials:
-
Cells of interest
-
TCO-labeled antibody (from Protocol 1)
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Anhydrous DMSO
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension of your cells of interest. b. Wash the cells once with cold Flow Cytometry Staining Buffer. c. Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
TCO-Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add the predetermined optimal concentration of the TCO-labeled antibody to each tube. c. Incubate for 30-60 minutes at 4°C, protected from light. d. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Click Reaction with this compound: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution to the desired final staining concentration (e.g., 5 µM) in Flow Cytometry Staining Buffer. Prepare this solution fresh. c. Resuspend the cell pellet from step 2d in 100 µL of the this compound staining solution. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes and Data Acquisition: a. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. b. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. c. Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for TAMRA detection (Excitation: ~555 nm, Emission: ~580 nm).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: T-Cell Receptor (TCR) Activation
The following diagram illustrates a simplified T-cell receptor (TCR) signaling pathway, a common area of investigation in immunology where flow cytometry is used to identify and characterize T-cell populations and their activation status. Antibodies targeting surface markers like CD3 and CD4, labeled using the described click chemistry method, can be used to gate on specific T-cell subsets.
References
- 1. google.com [google.com]
- 2. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Labeling of TCO-Modified Proteins with TAMRA-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific labeling of proteins modified with a trans-cyclooctene (B1233481) (TCO) group using TAMRA-PEG4-Methyltetrazine. This method utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO moiety on the protein and the methyltetrazine group of the TAMRA dye.[1][2] This "click chemistry" approach offers rapid, specific, and high-yield conjugation under mild, aqueous conditions, making it an ideal tool for creating fluorescently labeled proteins for a variety of applications in research and drug development, including cellular imaging, flow cytometry, and fluorescence-based assays.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the final conjugate.[3]
The protocol is divided into two main stages: the initial modification of the protein with a TCO-NHS ester to introduce the TCO handle, followed by the specific labeling of the TCO-protein with this compound.
Chemical Reaction Pathway
Caption: Chemical pathway for two-step protein labeling.
Experimental Protocols
Part 1: Modification of Protein with TCO-NHS Ester
This protocol describes the initial labeling of a protein with a TCO-NHS ester to introduce the reactive TCO group.
Materials and Reagents:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
TCO-PEG-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically for each protein.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[4]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of TCO-Modified Protein:
-
Remove excess, unreacted TCO-PEG-NHS ester and quenching buffer components using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
-
Part 2: Labeling of TCO-Modified Protein with this compound
This protocol details the bioorthogonal "click" reaction between the TCO-modified protein and the this compound fluorescent probe.
Materials and Reagents:
-
Purified TCO-modified protein
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting spin columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation:
-
Ensure the purified TCO-modified protein is in the desired Reaction Buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Labeling Reaction:
-
Add a 1.1 to 2-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[5]
-
The reaction is typically rapid and can be complete in under 30-60 minutes at room temperature.[4][5] For dilute solutions, the reaction time can be extended. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[1]
-
-
Purification of TAMRA-Labeled Protein:
-
Remove the unreacted this compound by size-exclusion chromatography (SEC) or using a desalting spin column.[4]
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum for TAMRA (around 555 nm).
-
Data Presentation: Quantitative Analysis
The efficiency of the labeling process can be quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[6][7][8]
| Parameter | Method | Typical Values/Formula |
| Protein Concentration | UV-Vis Spectroscopy (A280) | Protein Conc. (M) = [A280 - (A_max * CF)] / ε_protein |
| Dye Concentration | UV-Vis Spectroscopy (A_max) | Dye Conc. (M) = A_max / ε_dye |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | DOL = Dye Conc. (M) / Protein Conc. (M) |
| Labeling Efficiency | Calculated from DOL | Typically > 90% for TCO-tetrazine reactions |
| Protein Recovery | UV-Vis Spectroscopy (A280) | > 85% post-purification |
-
A280: Absorbance at 280 nm.
-
A_max: Absorbance at the maximum wavelength of the dye (approx. 555 nm for TAMRA).
-
CF: Correction factor to account for the dye's absorbance at 280 nm (CF = A280_dye / A_max_dye).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of the dye at its A_max.
Experimental Workflow Diagram
Caption: Experimental workflow for TAMRA labeling of TCO-proteins.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Illuminating Cellular Dynamics: Applications of TAMRA-PEG4-Methyltetrazine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TAMRA-PEG4-Methyltetrazine in fluorescence microscopy. This versatile fluorescent probe enables the specific and efficient labeling of biomolecules in living cells, facilitating the study of complex cellular processes.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a highly reactive methyltetrazine moiety. The polyethylene (B3416737) glycol (PEG4) linker enhances its solubility in aqueous buffers and minimizes steric hindrance, making it an ideal tool for bioorthogonal chemistry in complex biological systems.
The core of its application lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO)-tagged biomolecule of interest. This "click chemistry" reaction is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. This allows for the precise labeling of proteins, glycans, and other molecules in their native cellular environment.
Key Applications in Fluorescence Microscopy
The unique properties of this compound make it a powerful tool for a variety of applications in fluorescence microscopy:
-
Live-Cell Imaging: Its high cell permeability and the bioorthogonal nature of the labeling reaction allow for real-time visualization of dynamic cellular processes with minimal perturbation.
-
Protein Labeling and Tracking: Specifically label and track the localization, trafficking, and turnover of proteins of interest within living cells.
-
Pulse-Chase Experiments: Investigate the lifecycle of a protein, from synthesis to degradation, by labeling a specific population of the protein at a defined time point.
-
Super-Resolution Microscopy: The high photon output and photostability of TAMRA are advantageous for advanced imaging techniques such as STED and SIM, enabling visualization of cellular structures with nanoscale resolution.[1]
-
Visualizing Protein-Protein Interactions: In combination with other labeling strategies, it can be used to study the colocalization and interaction of different proteins within cellular compartments.
Quantitative Data
The efficiency and specificity of labeling with this compound are critical for obtaining high-quality microscopy data. The following tables summarize key quantitative parameters.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [2] |
| Molecular Weight | 775.85 g/mol | [3] |
| Solubility | DMSO, DMF | [3] |
| Reaction Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | Up to 30,000 M⁻¹s⁻¹ | with trans-cyclooctene (TCO) | [3] |
| Optimal Concentration for Live-Cell Labeling | 0.5 - 2 µM | HeLa cells | [4] |
| Incubation Time for Live-Cell Labeling | 30 - 60 minutes | Room Temperature or 37°C | [5] |
Experimental Protocols
General Workflow for Live-Cell Protein Labeling
This workflow describes the general steps for labeling a TCO-modified protein of interest with this compound in living cells.
Detailed Protocol for Live-Cell Imaging of TCO-Modified Surface Proteins
This protocol provides a step-by-step guide for labeling and imaging cell surface proteins that have been metabolically or genetically engineered to incorporate a TCO moiety.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Anhydrous DMSO
-
Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red)
Procedure:
-
Cell Preparation:
-
Plate cells expressing the TCO-modified protein of interest on a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture cells to the desired confluency (typically 60-80%).
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type and experimental setup.[4]
-
-
Labeling Reaction:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.[5]
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable objective and filter set for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Acquire images using settings that minimize phototoxicity and photobleaching, especially for time-lapse imaging.
-
Application Example: Visualizing Receptor Trafficking
This compound can be employed to study the dynamic process of receptor trafficking, such as the internalization of a G protein-coupled receptor (GPCR) upon ligand binding. In this hypothetical example, a TCO-modified GPCR is expressed on the cell surface.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 4. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Live Cell Imaging with TAMRA-PEG4-Methyltetrazine: A Detailed Protocol for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing TAMRA-PEG4-Methyltetrazine for live cell imaging. This technique leverages the power of bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) cycloaddition, to achieve highly specific and efficient labeling of target biomolecules in their native cellular environment. The exceptional reaction kinetics and high selectivity of the tetrazine-trans-cyclooctene (TCO) ligation make it an invaluable tool for a wide range of applications, from fundamental cell biology research to advanced drug discovery and development.[1][2][3]
Introduction to this compound and Bioorthogonal Labeling
This compound is a fluorescent probe consisting of a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to a methyltetrazine moiety via a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The tetrazine group is the bioorthogonal handle that reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, its reaction partner.[4][5][6] This reaction, often referred to as "click chemistry," is highly efficient and proceeds readily in complex biological media without interfering with native cellular processes.[1][3]
The general workflow for live cell imaging using this compound involves a two-step labeling process. First, the target biomolecule (e.g., a protein, glycan, or lipid) is functionalized with a TCO group. This can be achieved through genetic engineering, metabolic labeling, or enzymatic installation. Subsequently, the cells are incubated with this compound, which selectively "clicks" onto the TCO-tagged molecule, rendering it fluorescent for visualization by microscopy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its reaction with TCO, providing a basis for experimental design and optimization.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H45N7O8 | [6] |
| Molecular Weight | 775.85 g/mol | [6] |
| Excitation Maximum | ~553-555 nm | [7] |
| Emission Maximum | ~572-575 nm | [4][5][8] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Storage | -20°C, protected from light | [4][9] |
Table 2: Kinetic and Concentration Parameters for Tetrazine-TCO Ligation in Live Cells
| Parameter | Value | Notes | Reference |
| Reaction Type | Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition | The reaction between tetrazine and trans-cyclooctene. | [1][6] |
| Second-Order Rate Constant | Up to 30,000 M⁻¹s⁻¹ | Exceptionally fast kinetics enable rapid labeling. | [4] |
| Typical Labeling Concentration | 0.5 µM - 25 µM | Optimal concentration depends on the expression level of the target and cell type. | [10][11] |
| Optimal Signal-to-Noise Concentration | ~2 µM | For TAMRA-Tz with TCO-tagged proteins in HeLa cells. | [10][11] |
| Typical Incubation Time | 20 min - 1 hour | Shorter times are often sufficient due to the fast reaction kinetics. | [1][12] |
Experimental Protocols
This section provides a detailed protocol for the bioorthogonal labeling and imaging of live cells using this compound. This protocol assumes that the cells have been successfully engineered to express the target biomolecule tagged with a TCO group.
Materials
-
Cells: Healthy, sub-confluent cell culture expressing the TCO-tagged biomolecule of interest.
-
Culture Medium: Appropriate complete cell culture medium.
-
This compound: Stock solution prepared in anhydrous DMSO (e.g., 1-10 mM). Store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Imaging Medium: Optically clear, serum-free medium or buffer suitable for live cell imaging (e.g., HBSS or phenol (B47542) red-free medium).
-
Fluorescence Microscope: Equipped with appropriate filters for TAMRA (e.g., TRITC or Cy3 filter set) and a live-cell imaging chamber.
Protocol for Live Cell Labeling and Imaging
-
Cell Preparation:
-
Plate the cells expressing the TCO-tagged biomolecule on a suitable imaging dish (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency (typically 50-70%).
-
Ensure the cells are healthy and evenly distributed.
-
-
Preparation of Labeling Solution:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed, serum-free culture medium or PBS to the desired final concentration (e.g., 2 µM). It is recommended to perform a concentration titration to determine the optimal labeling concentration for your specific cell type and target protein.
-
-
Labeling Reaction:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the freshly prepared this compound labeling solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The incubation time may be optimized, but shorter times are often sufficient.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound probe. Each wash should be for 3-5 minutes to ensure efficient removal of background fluorescence.
-
-
Live Cell Imaging:
-
After the final wash, add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the imaging dish to the fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C and 5% CO₂).
-
Acquire images using the appropriate filter set for TAMRA. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
Visualizations
Signaling Pathway Diagram
The core of this imaging technique is the bioorthogonal reaction between tetrazine and trans-cyclooctene.
Caption: Inverse-electron demand Diels-Alder cycloaddition.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step process of live cell imaging using this compound.
Caption: Live cell imaging workflow.
Applications in Drug Development
The specificity and efficiency of this compound labeling make it a powerful tool in various stages of drug development:
-
Target Engagement and Occupancy Studies: Researchers can visualize and quantify the binding of a TCO-labeled drug candidate to its cellular target, providing direct evidence of target engagement in a live cell context.[1]
-
High-Throughput Screening: The protocol can be adapted for high-throughput screening assays to identify small molecules that modulate the localization or expression of a target protein.
-
Pharmacodynamics and Pharmacokinetics: By labeling drug molecules, their uptake, distribution, and clearance can be monitored at the cellular level over time.
-
Chemical Proteomics: This technique is instrumental in chemical proteomics for the identification of small molecule-protein interactions and the validation of drug targets.[1]
-
Pretargeted Imaging and Therapy: In a pretargeting strategy, a TCO-modified antibody is first administered to target a specific tissue, followed by the injection of a tetrazine-labeled imaging agent or therapeutic, enhancing specificity and reducing off-target effects.[13]
Conclusion
Live cell imaging using this compound provides a robust and versatile method for studying the dynamics of biomolecules in their native environment. The detailed protocols and quantitative data presented in this application note offer a solid foundation for researchers to successfully implement this powerful bioorthogonal labeling technique in their studies, ultimately advancing our understanding of cellular processes and accelerating the development of new therapeutics.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TAMRA-PEG4-acid, 1909223-02-4 | BroadPharm [broadpharm.com]
- 8. TAMRA-PEG4-Tetrazine - CD Bioparticles [cd-bioparticles.net]
- 9. medkoo.com [medkoo.com]
- 10. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In Situ Labeling of Biomolecules with TAMRA-PEG4-Methyltetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ labeling of biomolecules within their native cellular environment is a powerful technique for studying biological processes with high specificity and minimal perturbation. This application note provides a detailed guide to the use of TAMRA-PEG4-Methyltetrazine for the fluorescent labeling of biomolecules in live cells. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a methyltetrazine moiety and a strained trans-cyclooctene (B1233481) (TCO) group. The exceptional kinetics and high specificity of this "click chemistry" reaction enable rapid and selective labeling of TCO-modified biomolecules with the bright and photostable TAMRA fluorophore, even at low concentrations.
The this compound reagent consists of a TAMRA (tetramethylrhodamine) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive methyltetrazine group. The PEG4 linker enhances the solubility of the probe in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling of target biomolecules. This system is ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening.
Principle of the Reaction
The labeling strategy is a two-step process. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety, metabolic labeling with TCO-modified precursors (e.g., sugars or amino acids), or by chemical modification of the biomolecule with a TCO-NHS ester. In the second step, the TCO-modified biomolecule is specifically and rapidly labeled with this compound via the IEDDA reaction. This reaction is catalyst-free and proceeds efficiently under physiological conditions, making it highly suitable for live-cell imaging.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound labeling system, compiled from various studies. These values are crucial for designing and optimizing in situ labeling experiments.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Solubility | DMSO, DMF | [2] |
| Storage Condition | -20°C, protect from light | [2] |
Table 1: Photophysical and Chemical Properties of this compound.
| Parameter | Condition | Value | Source(s) |
| Optimal Concentration for Live-Cell Imaging | HeLa cells, 30 min incubation | 0.5 µM - 2 µM | [3][4] |
| Reaction Half-Life (t1/2) with TCO-HaloTag Conjugate | Live HeLa cells | ~1.4 - 2.2 min (with sTCO) | [3] |
| Maximum Labeling Efficiency (Emax) with TCO-HaloTag | Live HeLa cells | 47% (with TCO), 67-86% (with sTCO) | [3] |
Table 2: In Situ Labeling Parameters and Efficiency.
Experimental Protocols
Protocol 1: In Situ Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins that have been pre-functionalized with a TCO group.
Materials:
-
Cells expressing TCO-modified surface proteins
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence and expression of the TCO-modified protein.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store unused stock solution at -20°C, protected from light.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in complete cell culture medium to a final concentration of 0.5 µM to 2 µM.[3][4]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium containing this compound to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[5]
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 2: Labeling of Intracellular Proteins
For labeling intracellular proteins, the TCO-modified protein must first be expressed within the cell.
Materials:
-
Cells expressing the TCO-modified intracellular protein
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Transfect or transduce cells to express the TCO-modified intracellular protein of interest. Culture the cells for 24-48 hours to allow for protein expression.
-
-
Labeling Reaction:
-
Prepare the labeling medium as described in Protocol 1, Step 3a.
-
Remove the culture medium, wash the cells with pre-warmed PBS, and add the labeling medium.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator. The longer incubation time allows for the probe to penetrate the cell membrane.
-
-
Washing and Imaging:
-
Follow the washing and imaging steps as described in Protocol 1, Steps 4 and 5. For intracellular targets, a longer washout period (e.g., 2 hours) may be beneficial to reduce background fluorescence.[4]
-
Mandatory Visualizations
Caption: General experimental workflow for in situ labeling.
Caption: The bioorthogonal IEDDA reaction mechanism.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Non-specific binding of the probe.- Autofluorescence of cells. | - Increase the number and duration of washing steps.- Reduce the concentration of this compound.- Include an unlabeled control to assess autofluorescence. |
| Low or No Signal | - Inefficient TCO functionalization of the biomolecule.- Low expression level of the target biomolecule.- Degraded this compound probe. | - Verify TCO incorporation using an alternative method (e.g., mass spectrometry).- Overexpress the target protein or use a more sensitive detection method.- Use a fresh stock of the probe; store properly at -20°C, protected from light. |
| Phototoxicity or Cell Death | - High laser power during imaging.- Prolonged exposure to excitation light. | - Reduce laser power and exposure time.- Use a more sensitive camera or objective.- Image at longer time intervals. |
Table 3: Troubleshooting Common Issues in In Situ Labeling.
Conclusion
The use of this compound in conjunction with TCO-functionalized biomolecules provides a robust and versatile platform for in situ labeling. The high reaction efficiency, specificity, and biocompatibility of the IEDDA chemistry make it an invaluable tool for researchers in cell biology and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully implement this technology to gain deeper insights into the dynamics and functions of biomolecules in their native cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 3. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: TAMRA-PEG4-Methyltetrazine for Tracking Intracellular Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track proteins within their native cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics. TAMRA-PEG4-Methyltetrazine is a fluorescent probe that, in conjunction with bioorthogonal chemistry, offers a powerful method for the specific and efficient labeling of intracellular proteins in living cells. This approach overcomes some of the limitations of traditional methods like fluorescent protein fusions, such as the large size of the tag which can perturb protein function.[1]
This application note provides a detailed overview of the principles, experimental protocols, and quantitative data related to the use of this compound for intracellular protein tracking. The core of this technique lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry," between a methyltetrazine moiety and a strained trans-cyclooctene (B1233481) (TCO) derivative.[2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly and specifically within the complex milieu of a living cell without interfering with native biochemical processes.
Principle of the Method
The tracking of intracellular proteins using this compound is a two-step process:
-
Introduction of a Bioorthogonal Handle: A trans-cyclooctene (TCO) moiety, the reactive partner for the tetrazine, is site-specifically incorporated into the protein of interest. This is typically achieved by genetically encoding an unnatural amino acid (UAA) containing a TCO group in response to a specific codon (e.g., the amber stop codon, TAG).[3][4][5][6][7] This ensures that the TCO handle is present only on the target protein.
-
Bioorthogonal Ligation: The cells expressing the TCO-containing protein are then incubated with this compound. The methyltetrazine group on the probe rapidly and specifically reacts with the TCO group on the protein via an IEDDA cycloaddition.[2] This results in the covalent attachment of the TAMRA fluorophore to the target protein, enabling its visualization by fluorescence microscopy. The PEG4 linker enhances the solubility and bioavailability of the probe.
Data Presentation
The efficiency and kinetics of the this compound labeling system are critical for successful intracellular protein tracking. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3-phenyl-1,2,4,5-tetrazine + (E)-cyclooct-4-enol | ~2,000 | 9:1 Methanol/Water | [8] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFP + sTCO | 880 | in vitro | [2] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFP + sTCO | 330 | in E. coli | [2] |
| sTCO + monosubstituted tetrazines | Up to 10⁵ | Cellular environment | [2][9] |
| Tetrazine + TCO | Up to 30,000 | Aqueous buffer | [10] |
Table 2: Comparison of Bioorthogonal Reaction Parameters in Live Cells
| Parameter | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate | Very Fast (10² - 10⁶ M⁻¹s⁻¹) | Moderate to Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) | Fast (10² - 10⁴ M⁻¹s⁻¹) |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Limited (cytotoxic copper catalyst) |
| Specificity | High | High | High |
| Typical Probe Concentration | Low (nM to low µM) | µM range | µM range |
| Suitability for Live Cells | Excellent | Excellent | Poor |
Experimental Protocols
This section provides detailed protocols for the key steps involved in labeling intracellular proteins with this compound.
Protocol 1: Genetic Encoding of a TCO-Containing Unnatural Amino Acid
This protocol outlines the general steps for site-specifically incorporating a TCO-UAA into a target protein in mammalian cells.
Materials:
-
Mammalian expression vector for the protein of interest, with a TAG codon at the desired labeling site.
-
Mammalian expression vector for the engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the TCO-UAA (e.g., a PylRS variant).
-
TCO-containing unnatural amino acid (e.g., TCO-lysine).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium until they reach the desired confluency for transfection (typically 70-90%).
-
Transfection: Co-transfect the cells with the expression vectors for the target protein and the aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
UAA Incorporation: Following transfection, supplement the cell culture medium with the TCO-UAA to a final concentration of 100-500 µM.
-
Protein Expression: Incubate the cells for 24-72 hours to allow for the expression of the TCO-modified protein.
-
Verification of Incorporation (Optional): The successful incorporation of the TCO-UAA can be verified by Western blot analysis (detecting the full-length protein) or mass spectrometry.
Protocol 2: Live-Cell Labeling with this compound
This protocol describes the labeling of the TCO-modified intracellular protein with this compound for fluorescence imaging.
Materials:
-
Cells expressing the TCO-modified protein of interest (from Protocol 1).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Live-cell imaging medium.
-
Fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1-10 mM). Store protected from light at -20°C.
-
Cell Preparation: Gently wash the cells expressing the TCO-modified protein twice with pre-warmed PBS or live-cell imaging medium to remove the TCO-UAA-containing medium.
-
Labeling Reaction: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM). Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for TAMRA.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Bioorthogonal ligation of a TCO-modified protein with this compound.
Experimental Workflow Diagram
Caption: Workflow for intracellular protein labeling with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low fluorescence signal | 1. Inefficient UAA incorporation. | - Optimize transfection efficiency. - Titrate UAA concentration. - Confirm expression of aaRS and tRNA. |
| 2. Inefficient labeling reaction. | - Increase probe concentration or incubation time. - Ensure probe is not degraded (protect from light). | |
| 3. Protein is not expressed. | - Verify protein expression by Western blot. | |
| High background fluorescence | 1. Insufficient washing. | - Increase the number and duration of wash steps. |
| 2. Non-specific binding of the probe. | - Decrease probe concentration. - Include a blocking step (e.g., with BSA) before labeling. | |
| Cell toxicity | 1. High concentration of DMSO or probe. | - Ensure final DMSO concentration is low (<0.5%). - Titrate probe concentration to the lowest effective level. |
| 2. Toxicity of the UAA. | - Perform a dose-response curve to assess UAA toxicity. |
Conclusion
The use of this compound in combination with the genetic encoding of TCO-containing unnatural amino acids provides a robust and versatile platform for the fluorescent labeling and tracking of intracellular proteins in living cells. The exceptional kinetics and bioorthogonality of the tetrazine-TCO ligation enable specific and efficient labeling with minimal perturbation to the biological system. This powerful tool is poised to facilitate new discoveries in cell biology and accelerate the development of novel therapeutic strategies.
References
- 1. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 6. Genetic Encoding of Bicyclononynes and trans-Cyclooctenes for Site-Specific Protein Labeling in Vitro and in Live Mammalian Cells via Rapid Fluorogenic Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
Dual Labeling Techniques Using TAMRA-PEG4-Methyltetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for dual labeling techniques utilizing TAMRA-PEG4-Methyltetrazine. This red fluorescent probe, equipped with a PEG4 linker and a highly reactive methyltetrazine moiety, enables precise and efficient covalent labeling of biomolecules through bioorthogonal click chemistry. The protocols outlined below are designed for professionals in research and drug development seeking to employ advanced bioconjugation strategies.
Introduction to this compound in Dual Labeling
This compound is a versatile tool for fluorescently labeling biomolecules in complex biological systems. It comprises a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a methyltetrazine group. The core of its utility lies in the inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" where the methyltetrazine reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This bioorthogonal reaction is characterized by its exceptional speed, high selectivity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[1][3][4]
The fast reaction kinetics, with rate constants reported to be as high as 30,000 M⁻¹s⁻¹, allow for efficient labeling even at low concentrations of reactants.[5] The PEG4 spacer enhances water solubility and reduces steric hindrance during conjugation.[6]
Dual labeling strategies often employ orthogonal bioorthogonal reactions. A common approach involves pairing the tetrazine-TCO ligation with another click chemistry reaction, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the simultaneous and specific labeling of two different molecular targets within the same biological system. For instance, a protein of interest could be genetically engineered to incorporate a TCO-containing unnatural amino acid at one site and an azide-containing unnatural amino acid at another. Subsequent reaction with this compound and a DBCO-functionalized fluorescent dye would result in a dually labeled protein.
Quantitative Data
The following table summarizes key quantitative data for the this compound and its reaction with TCO, compiled from various sources.
| Parameter | Value | Source(s) |
| This compound | ||
| Molecular Formula | C45H50N8O9 | [5] |
| Molecular Weight | 846.9 g/mol | [5] |
| Excitation Maximum | ~545 nm | |
| Emission Maximum | 572-575 nm | [5] |
| Purity | >90% | [5] |
| Solubility | DMSO, DMF | [5] |
| Storage Condition | -20°C | [5] |
| Tetrazine-TCO Reaction | ||
| Reaction Type | Inverse Electron Demand Diels-Alder (IEDDA) | [7][8] |
| Second-Order Rate Constant | Up to 30,000 M⁻¹s⁻¹ | [5] |
| Reaction Conditions | Physiological pH and temperature | [1] |
| Catalyst Requirement | None (Copper-free) | [1][4] |
Experimental Protocols
General Considerations
-
Reagent Handling : Allow this compound and TCO-functionalized molecules to warm to room temperature before opening to prevent condensation. Store all stock solutions at -20°C or below, protected from light.
-
Buffer Selection : Use amine-free buffers such as phosphate-buffered saline (PBS) when working with NHS esters for TCO-modification of proteins to avoid quenching the reaction.[9]
-
Reaction Stoichiometry : For optimal labeling, a slight molar excess (1.5-10 fold) of the fluorescent probe relative to the TCO-modified biomolecule is recommended.
Protocol for Dual Labeling of a Protein with Two Different Fluorophores
This protocol describes the dual labeling of a protein containing two different bioorthogonal handles: a TCO group for reaction with this compound and an azide (B81097) group for reaction with a DBCO-containing fluorophore.
Materials:
-
Protein of interest containing both a TCO and an azide modification
-
This compound (e.g., from BroadPharm, Cat. No. BP-22940)[5]
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-FITC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or DMF for preparing stock solutions
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized fluorophore in DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of the dual-modified protein in PBS at a concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution to a final concentration that is a 1.5 to 5-fold molar excess over the protein.
-
Simultaneously, add the DBCO-functionalized fluorophore stock solution to a final concentration that is a 1.5 to 5-fold molar excess over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted fluorophores by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Confirm successful dual labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, and mass spectrometry.
-
Diagrams
Caption: Workflow for dual labeling of a protein.
Caption: Visualization of a dually labeled signaling pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine | BroadPharm [broadpharm.com]
- 3. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 6. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Stoichiometric Analysis of TAMRA-PEG4-Methyltetrazine Labeling: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules is a cornerstone of modern biological inquiry. This document provides detailed application notes and protocols for the stoichiometric analysis of labeling reactions using TAMRA-PEG4-Methyltetrazine, a fluorescent, bioorthogonal labeling reagent. These guidelines are designed to ensure reproducible and quantifiable conjugation of this versatile probe to proteins and other biomolecules, enabling advanced applications in cellular imaging, flow cytometry, and drug development.
This compound is a powerful tool that combines the bright fluorescence of the tetramethylrhodamine (B1193902) (TAMRA) dye with the highly efficient and specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction. The methyltetrazine moiety reacts rapidly and selectively with a trans-cyclooctene (B1233481) (TCO) partner, which can be genetically or chemically incorporated into a target biomolecule. The polyethylene (B3416737) glycol (PEG4) linker enhances solubility and reduces steric hindrance. Accurate determination of the labeling stoichiometry, or the Degree of Labeling (DOL), is critical for interpreting experimental results and ensuring the consistency of conjugates.
Core Principles of Stoichiometric Analysis
The stoichiometric analysis of this compound labeling primarily involves determining the average number of dye molecules conjugated to each target biomolecule. This is crucial as both under-labeling and over-labeling can lead to misleading results. Under-labeling may result in weak signal intensity, while over-labeling can lead to fluorescence quenching, altered biomolecule function, and aggregation. The two most common methods for determining the DOL are UV-Vis spectrophotometry and mass spectrometry.
Experimental Protocols
Protocol 1: Labeling of a TCO-Modified Protein with this compound
This protocol outlines the general procedure for labeling a protein containing a trans-cyclooctene (TCO) group with this compound.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Reagent (optional, e.g., excess TCO-containing small molecule)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: a. Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired DOL. b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule containing a TCO group can be added in excess to react with any remaining this compound.
-
Purification: Remove unreacted this compound and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol describes how to calculate the DOL of a TAMRA-labeled protein using absorbance measurements.
Materials:
-
TAMRA-labeled protein conjugate (purified)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Measure Absorbance: a. Measure the absorbance of the purified TAMRA-labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax). b. Use the same buffer in which the protein is dissolved as a blank.
-
Calculate the Concentration of the Dye:
-
Molarity of TAMRA (Mdye) = Amax / (εdye × path length)
-
εdye (molar extinction coefficient of TAMRA) ≈ 95,000 M-1cm-1 at ~555 nm
-
path length is typically 1 cm
-
-
-
Calculate the Concentration of the Protein:
-
A correction factor (CF) is needed to account for the absorbance of the TAMRA dye at 280 nm. CF = A280,dye / Amax,dye (typically ~0.3 for TAMRA).
-
Corrected protein absorbance (Aprot) = A280 - (Amax × CF)
-
Molarity of Protein (Mprot) = Aprot / (εprot × path length)
-
εprot is the molar extinction coefficient of the specific protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Mdye / Mprot
-
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry provides a more precise determination of the DOL and can identify the distribution of different labeled species.
Procedure:
-
Sample Preparation: Prepare the purified labeled protein for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and, for bottom-up analysis, enzymatic digestion (e.g., with trypsin).
-
Mass Analysis:
-
Intact Mass Analysis (Top-down): Analyze the intact labeled protein using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The mass shift corresponding to the addition of this compound (Molecular Weight ≈ 775.85 g/mol ) will indicate the number of attached dye molecules.
-
Peptide Mapping (Bottom-up): Digest the labeled protein and analyze the resulting peptides by LC-MS/MS. This allows for the identification of the specific amino acid residues that have been labeled.
-
-
Data Analysis: Analyze the mass spectra to determine the mass of the labeled protein or peptides and calculate the DOL. For intact protein analysis, a distribution of species with different numbers of labels may be observed.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound labeling.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | ~775.85 g/mol | [1] |
| Absorbance Maximum (λmax) | ~555 nm | [2] |
| Molar Extinction Coefficient (ε) at λmax | ~95,000 M-1cm-1 | [3] |
| Emission Maximum | ~580 nm | [2] |
| iEDDA Reaction | ||
| Reaction Partner | trans-cyclooctene (TCO) | [2] |
| Second-order rate constant (k2) | up to 30,000 M-1s-1 | [2] |
| Reaction Parameter | Recommended Range | Considerations |
| Protein Labeling | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | PBS, pH 7.2-8.0 | Avoid amine-containing buffers like Tris if using NHS-ester chemistry upstream. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. |
| DOL Determination (UV-Vis) | ||
| Ideal DOL Range (Antibodies) | 2 - 10 | Varies depending on the application and the specific antibody. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling a TCO-modified protein with this compound and subsequent analysis.
Caption: Experimental workflow for this compound labeling.
Application in Signaling Pathway Analysis
Bioorthogonal labeling with reagents like this compound is a powerful strategy for studying cellular signaling pathways. For instance, it can be used to visualize the localization and interaction of specific signaling proteins. The following diagram illustrates a hypothetical application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In this scenario, a TCO-modified unnatural amino acid is incorporated into EGFR, allowing for specific labeling with this compound.
Caption: EGFR signaling pathway visualization with bioorthogonal labeling.
References
Application Notes & Protocols for Intracellular Staining with TAMRA-PEG4-Methyltetrazine
Introduction
Bioorthogonal click chemistry has emerged as a powerful tool for labeling and visualizing molecules within a cellular context. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a prime example, offering rapid, specific, and biocompatible ligation.[1][2][3] This application note provides detailed protocols for the fixation and permeabilization of mammalian cells, a critical prerequisite for the successful intracellular staining of TCO-modified targets with fluorescent probes like TAMRA-PEG4-Methyltetrazine.
Proper fixation is essential to preserve cellular morphology and lock target molecules in place.[4][5] This is immediately followed by permeabilization, which creates pores in the cellular membranes, allowing the staining probe to access intracellular compartments.[4][5][6] The choice of fixation and permeabilization reagents can significantly impact staining quality, signal-to-noise ratio, and the preservation of ultrastructure.[7][8] This document outlines two robust protocols: a standard paraformaldehyde (PFA)/Triton X-100 method and a colder methanol-based alternative, allowing researchers to choose the best approach for their specific cell type and target.
Protocol Selection: Key Considerations
The optimal fixation and permeabilization strategy depends on the target's location and sensitivity.
-
Paraformaldehyde (PFA) Fixation: PFA is a cross-linking fixative that covalently links proteins, creating a stable cellular meshwork.[4][9] This method generally provides excellent preservation of cellular structure.[7] It is often paired with a detergent like Triton X-100 for permeabilization.
-
Methanol (B129727) Fixation: Cold methanol is a precipitating fixative that dehydrates the cell, denaturing and precipitating proteins.[9][10] This process also permeabilizes the cell membrane, eliminating the need for a separate detergent step.[6][11] While it can sometimes result in better exposure of certain epitopes, it may also lead to the loss of some soluble proteins and altered cell morphology.[7][10]
-
Permeabilization Agents:
-
Triton™ X-100: A non-ionic detergent that effectively permeabilizes both the plasma and nuclear membranes by solubilizing lipids and proteins.[4][12] It is suitable for accessing cytoplasmic and nuclear targets.
-
Saponin (B1150181): A milder non-ionic detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while largely leaving intracellular and nuclear membranes intact.[11][12] This makes it ideal for cytoplasmic targets when nuclear integrity is paramount.
-
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is recommended for most applications, providing good structural preservation for both cytoplasmic and nuclear targets.
Required Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% (w/v) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking/Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100
-
This compound solution (e.g., 1-5 µM in Blocking/Staining Buffer)
-
Cells grown on coverslips or in microplates, pre-labeled with a TCO-modified molecule of interest.
-
Nuclear counterstain (e.g., DAPI)
Step-by-Step Procedure
-
Cell Preparation: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Add 4% PFA solution to the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[4]
-
Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with Blocking/Staining Buffer for 30 minutes at room temperature.
-
Staining: Aspirate the blocking buffer and add the this compound staining solution. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with Blocking/Staining Buffer for 5 minutes each, protected from light. The final wash can be with PBS.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission ~555/580 nm).
Protocol 2: Cold Methanol Fixation & Permeabilization
This protocol is faster as it combines fixation and permeabilization. It can be advantageous for certain cytoskeletal or nuclear antigens but may compromise cell morphology.
Required Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 100% Methanol
-
Wash/Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
This compound solution (e.g., 1-5 µM in Wash/Staining Buffer)
-
Cells grown on coverslips or in microplates, pre-labeled with a TCO-modified molecule of interest.
-
Nuclear counterstain (e.g., DAPI)
Step-by-Step Procedure
-
Cell Preparation: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation and Permeabilization: Aspirate PBS and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.[13]
-
Washing: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each. Be gentle as cells may be less adherent after methanol treatment.
-
Blocking (Optional but Recommended): Incubate cells with Wash/Staining Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Staining: Aspirate the blocking buffer and add the this compound staining solution. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with Wash/Staining Buffer for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with appropriate filters for TAMRA.
Data Presentation: Comparison of Methods
Optimizing the fixation and permeabilization protocol is crucial for achieving the best signal-to-noise ratio. The following table provides a template for comparing results from different conditions.
| Parameter | Protocol 1: PFA / Triton X-100 | Protocol 2: Cold Methanol | Saponin-Based Permeabilization |
| Fixative | 4% Paraformaldehyde | 100% Methanol | 4% Paraformaldehyde |
| Permeabilization Agent | 0.25% Triton X-100 | N/A (inherent to methanol) | 0.1% Saponin |
| Mean Fluorescence Intensity | High | Variable (Target Dependent) | Moderate to High |
| Signal-to-Noise Ratio | Good to Excellent | Good | Excellent |
| Cell Morphology Preservation | Excellent[10] | Fair to Good[7] | Excellent |
| Nuclear Membrane Permeabilization | Yes[12] | Yes | No[12] |
| Best For | General use, nuclear & cytoplasmic targets | Some cytoskeletal/nuclear targets | Cytoplasmic targets, preserving nuclear envelope |
Note: Data are representative. Optimal conditions should be determined empirically for each cell line and target. An 80% increase in fluorescence intensity was observed with 0.2% Triton X-100 compared to saponin in one study.[14][15]
Visual Protocols and Workflows
Conceptual Diagram of Fixation and Permeabilization
Caption: Conceptual overview of the cell fixation, permeabilization, and staining process.
Experimental Workflow for Intracellular Staining
Caption: Step-by-step workflow for the PFA/Triton X-100 intracellular staining protocol.
References
- 1. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. 7 Helpful Hints for Staining and Imaging Cells - JangoCell [jangocell.com]
- 9. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for TAMRA-PEG4-Methyltetrazine in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process that can be utilized to measure molecular interactions, such as protein-protein binding and conformational changes, in the range of 1-10 nanometers. This technique has become an indispensable tool in various fields, including cell biology, biochemistry, and drug discovery. The specificity and efficiency of a FRET-based assay are highly dependent on the chosen donor-acceptor fluorophore pair and the method of their conjugation to the molecules of interest.
This document provides detailed application notes and protocols for the use of TAMRA-PEG4-Methyltetrazine as a FRET acceptor in combination with bioorthogonal labeling strategies. TAMRA (Tetramethylrhodamine) is a well-established and photostable fluorophore with a peak fluorescence emission at approximately 572-575 nm, making it an excellent FRET acceptor for various donors such as FAM (fluorescein) or Cy3.[1][2] The integrated methyltetrazine moiety allows for a highly specific and efficient covalent attachment to a target molecule that has been pre-labeled with a trans-cyclooctene (B1233481) (TCO) group. This bioorthogonal reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, proceeds with exceptionally fast kinetics (up to 30,000 M⁻¹s⁻¹) under physiological conditions without the need for catalysts.[3] The PEG4 linker enhances the hydrophilicity of the molecule and provides a flexible spacer, which can be advantageous in maintaining the functionality of the labeled biomolecule.
The combination of a robust FRET acceptor with a highly specific and efficient bioorthogonal labeling method makes this compound a versatile tool for developing sensitive and reliable FRET-based assays for a wide range of applications, from in vitro studies of purified proteins to live-cell imaging.
Principle of the Assay
The core of this FRET-based assay lies in a two-step labeling process followed by the FRET measurement.
-
Bioorthogonal Labeling of the Target Molecule: The first step involves the site-specific introduction of a trans-cyclooctene (TCO) group onto the first molecule of interest (e.g., a protein, nucleic acid, or small molecule). This can be achieved through various methods, including genetic encoding of unnatural amino acids, enzymatic modifications, or chemical conjugation to specific functional groups.
-
iEDDA Reaction with this compound: The TCO-labeled molecule is then reacted with this compound. The methyltetrazine moiety on the TAMRA probe rapidly and specifically reacts with the TCO group, forming a stable covalent bond. This results in the target molecule being labeled with the TAMRA FRET acceptor.
-
FRET Measurement: The second molecule of interest is labeled with a suitable FRET donor fluorophore (e.g., FAM or Cy3). When the donor-labeled molecule and the TAMRA-labeled molecule interact and come into close proximity (within the Förster distance), excitation of the donor fluorophore leads to non-radiative energy transfer to the TAMRA acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission. The change in fluorescence can be measured to quantify the interaction.
Data Presentation
Table 1: Spectroscopic Properties and FRET Parameters for a FAM/TAMRA Pair
| Parameter | Value | Reference |
| Donor (FAM) Excitation Max (λex) | ~495 nm | [4] |
| Donor (FAM) Emission Max (λem) | ~520 nm | [4] |
| Acceptor (TAMRA) Excitation Max (λex) | ~546 nm | [2] |
| Acceptor (TAMRA) Emission Max (λem) | ~572-575 nm | [3] |
| Förster Distance (R₀) for FAM/TAMRA | 44.8 Å (4.48 nm) | [1] |
Table 2: Kinetic Data for Tetrazine-TCO Bioorthogonal Reaction
| Reaction | Half-life (t₁/₂) in live cells | Maximum Efficiency (Eₘₐₓ) | Reference |
| TAMRA-Tetrazine + TCO-labeled protein | ~15 min | High | [5] |
Experimental Protocols
Protocol 1: Labeling of a TCO-Modified Protein with this compound
This protocol describes the labeling of a protein that has been pre-modified to contain a trans-cyclooctene (TCO) group with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Reaction Setup:
-
In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.
-
Gently mix the solution by pipetting.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is typically rapid, but longer incubation times can ensure complete labeling, especially at lower concentrations.
-
Purification:
-
Equilibrate the SEC column with the reaction buffer.
-
Apply the reaction mixture to the SEC column to separate the labeled protein from unreacted dye.
-
Collect fractions and monitor the elution by measuring the absorbance at 280 nm (for the protein) and ~546 nm (for TAMRA).
-
Pool the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein concentration assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (correcting for the absorbance of TAMRA at this wavelength if necessary).
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein solution at ~546 nm and using the Beer-Lambert law (ε of TAMRA at ~555 nm is ~95,000 M⁻¹cm⁻¹).
-
Protocol 2: In Vitro FRET-Based Protein-Protein Interaction Assay
This protocol outlines a method to study the interaction between two proteins, Protein A (labeled with a donor fluorophore) and Protein B (labeled with this compound as the acceptor).
Materials:
-
Donor-labeled Protein A
-
TAMRA-labeled Protein B (prepared as in Protocol 1)
-
Assay buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)
-
96-well or 384-well black microplate
-
Fluorescence plate reader with appropriate filters for the donor and acceptor fluorophores
Procedure:
-
Prepare Protein Solutions: Prepare serial dilutions of the unlabeled interacting partner (e.g., Protein A) in the assay buffer. Prepare a constant concentration of the labeled interacting partner (e.g., TAMRA-labeled Protein B).
-
Assay Setup:
-
In the microplate, add a fixed concentration of the donor-labeled Protein A to each well.
-
Add increasing concentrations of the TAMRA-labeled Protein B to the wells.
-
Include control wells:
-
Donor-labeled Protein A only.
-
TAMRA-labeled Protein B only.
-
Buffer only.
-
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the protein-protein interaction to reach equilibrium.
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to excite at the donor's excitation wavelength.
-
Measure the fluorescence emission at both the donor's emission wavelength and the acceptor's emission wavelength.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the fluorescence of the buffer-only wells.
-
Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each well.
-
Plot the FRET ratio as a function of the concentration of the titrated protein.
-
The resulting binding curve can be fitted to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the interaction.
-
Mandatory Visualizations
Caption: Experimental workflow for the FRET-based assay.
Caption: Conceptual diagram of a live-cell FRET assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of this compound. | Increase the molar ratio of the dye to the protein. |
| Inactive TCO group on the protein. | Ensure the TCO-modification of the protein was successful and the protein was stored under appropriate conditions to maintain TCO reactivity. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification step (e.g., use a longer SEC column or perform a second purification step). |
| Non-specific binding of the dye to the protein. | This is unlikely with the highly specific iEDDA reaction, but if suspected, include additional washing steps during purification. | |
| No or Low FRET Signal | The distance between the donor and acceptor is greater than the Förster distance (R₀). | Re-evaluate the labeling sites on the proteins to ensure they are in close proximity upon interaction. |
| Incorrect filter sets in the fluorescence reader. | Verify that the excitation and emission filters are appropriate for the chosen donor-acceptor pair. | |
| Low binding affinity of the interacting partners. | Increase the concentration of the interacting partners in the assay. |
Conclusion
This compound is a highly effective and versatile tool for constructing robust FRET-based assays. Its combination of a well-characterized FRET acceptor with a state-of-the-art bioorthogonal ligation chemistry provides researchers with a powerful method to study molecular interactions with high specificity and sensitivity. The protocols and data presented here offer a solid foundation for the successful implementation of this technology in a variety of research and drug development applications.
References
- 1. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative analysis of multi-protein interactions using FRET: application to the SUMO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low TAMRA-PEG4-Methyltetrazine labeling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TAMRA-PEG4-Methyltetrazine for bioorthogonal labeling applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no fluorescence signal after my labeling reaction. What are the potential causes and solutions?
Low or absent fluorescence can stem from several factors, ranging from issues with the labeling reaction itself to problems with the fluorescent dye.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Cause: this compound is sensitive to moisture and light. Improper storage can lead to degradation of the methyltetrazine moiety, rendering it unable to react with its trans-cyclooctene (B1233481) (TCO) partner.
-
Solution: Store the reagent at -20°C, protected from light and moisture.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][3]
-
-
Confirm Successful TCO Incorporation:
-
Cause: The molecule you are trying to label must have a reactive TCO group successfully incorporated.
-
Solution: Use an independent method (e.g., mass spectrometry or a colorimetric assay) to confirm the presence and accessibility of the TCO group on your target molecule before proceeding with the this compound labeling.
-
-
Optimize Reaction Conditions:
-
Cause: The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is very fast, but suboptimal conditions can still affect efficiency.[2][4][5]
-
Solution: Ensure the reaction is performed in a compatible buffer, typically at a pH between 6 and 9 (e.g., PBS).[4] While the reaction is generally rapid at room temperature, you can try incubating for a longer duration or at a slightly elevated temperature (e.g., 37°C) if you suspect slow kinetics with your specific biomolecule.
-
-
Investigate Fluorescence Quenching:
-
Cause: The fluorescence of TAMRA can be quenched under certain conditions. This can happen if multiple TAMRA molecules are too close to each other on the labeled biomolecule, leading to self-quenching.[6][7] Quenching can also be influenced by the local environment, such as proximity to certain amino acids (like tryptophan) or nucleobases in DNA.[7][8]
-
Solution: Reduce the molar excess of this compound used in the labeling reaction to achieve a lower degree of labeling (DOL). A DOL of 2-4 is often optimal for proteins. For oligonucleotides, the position of the label can influence quenching. If possible, design your labeling strategy to avoid placing TAMRA molecules in close proximity.
-
-
Check for Precipitate Formation:
-
Cause: TAMRA is hydrophobic, and excessive labeling can decrease the solubility of proteins, leading to aggregation and precipitation.[9]
-
Solution: Visually inspect your reaction mixture for any precipitate. If present, centrifuge the sample to remove the aggregated material before purification. Consider using a lower concentration of your protein or a different buffer system.
-
Q2: My labeling efficiency is inconsistent between experiments. What could be causing this variability?
Inconsistent labeling can be frustrating. The key is to control all variables as much as possible.
Troubleshooting Steps:
-
Reagent Handling and Storage:
-
Cause: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C.[1]
-
-
Buffer Composition:
-
Cause: The presence of primary amines (e.g., Tris or glycine) in your buffer can compete with the intended labeling target if you are using an NHS ester to introduce the TCO group.
-
Solution: Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer for the TCO-NHS ester conjugation step.
-
-
Quantification of Reactants:
-
Cause: Inaccurate concentration determination of your target molecule or the this compound can lead to variations in the molar ratios used in the reaction.
-
Solution: Use a reliable method to quantify your TCO-modified molecule (e.g., BCA or Bradford assay for proteins). Ensure your this compound stock solution is prepared accurately.
-
Q3: How can I purify my TAMRA-labeled biomolecule and remove unreacted dye?
Proper purification is crucial to remove excess, unreacted this compound, which can interfere with downstream applications.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger, labeled biomolecule from the smaller, unreacted dye.
-
For Proteins: Use a resin like Sephadex G-25 or a desalting column.[10]
-
For Oligonucleotides: HPLC with a suitable size-exclusion column is often used.
-
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., a His-tag), you can use affinity chromatography to bind your labeled molecule and wash away the unreacted dye.[11][12]
-
Dialysis/Diafiltration: This method can be used for larger biomolecules, but it is generally slower and may not be as efficient at removing all of the free dye as chromatography.
Quantitative Data Summary
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Reactants | Rate Constant (k₂) | Reference |
| 3,6-diaryl-s-tetrazine and trans-cyclooctene | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | [5] |
| 3,6-dipyridyl-s-tetrazine and strained trans-cyclooctene | 22,000 M⁻¹s⁻¹ | [13] |
| 3,6-diphenyl-s-tetrazine and strained trans-cyclooctene | 3,100 M⁻¹s⁻¹ | [13] |
Table 2: Spectroscopic Properties of TAMRA
| Property | Wavelength | Reference |
| Maximum Excitation (λex) | ~555 nm | [14] |
| Maximum Emission (λem) | ~572-580 nm | [2][6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve or dilute your TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted this compound by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Quantification: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
Visualizations
Caption: Experimental workflow for labeling a TCO-modified protein.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. medkoo.com [medkoo.com]
- 2. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 3. This compound Methyltetrazine-PEG4-TAMRA - D-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
How to reduce background fluorescence with TAMRA-PEG4-Methyltetrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using TAMRA-PEG4-Methyltetrazine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my experiment using this compound?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological structures within the cells or tissue. Common sources include collagen, elastin, NADH, and lipofuscin.[1][2] Red blood cells also exhibit broad autofluorescence due to their heme groups.[3][4] The fixation process itself, particularly with aldehyde fixatives like formalin and glutaraldehyde, can induce autofluorescence by creating fluorescent Schiff bases.[3][4]
-
Non-Specific Binding of the Fluorescent Probe: The this compound conjugate may adhere to unintended cellular components. This can be driven by:
-
Hydrophobic Interactions: TAMRA, being a rhodamine-derived dye, has hydrophobic properties that can lead to non-specific binding to hydrophobic regions within the cell or on a substrate.[3][4]
-
Ionic Interactions: Charged regions on the fluorescent conjugate can interact with oppositely charged molecules in the sample.[3]
-
Probe Aggregation: Aggregates of the this compound probe can lead to bright, punctate background staining.[3]
-
-
Issues with the Bioorthogonal Reaction: In experiments involving tetrazine-TCO ligation, incomplete reactions or side reactions can contribute to background. This can include non-specific reactivity of the tetrazine moiety with cellular components, although this is generally low for the highly specific inverse electron demand Diels-Alder cycloaddition.[5][6]
Q2: I am observing high background fluorescence across my entire sample. What are the initial troubleshooting steps?
A generalized high background often points to issues with probe concentration, blocking, or washing. Here is a systematic approach to troubleshoot this issue:
-
Optimize this compound Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background. It is crucial to perform a titration experiment to find the optimal concentration that provides a high signal-to-noise ratio.
-
Enhance Blocking Steps: Inadequate blocking can leave sites open for non-specific binding of the probe. The choice of blocking buffer is critical. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if applicable), and specialized commercial blocking buffers.[2][7]
-
Improve Washing Procedures: Insufficient washing will result in the retention of unbound fluorescent probe. Increase the number and duration of wash steps after incubation with this compound.
Q3: How does the PEG4 linker in this compound affect background fluorescence?
The polyethylene (B3416737) glycol (PEG) linker serves several important functions to potentially reduce background fluorescence:
-
Increased Hydrophilicity: PEG linkers increase the water solubility of the conjugate, which can counteract the hydrophobicity of the TAMRA dye. This increased hydrophilicity helps to reduce non-specific binding to hydrophobic cellular components.[1][8]
-
Reduced Steric Hindrance: The PEG spacer provides a flexible arm that distances the TAMRA and methyltetrazine moieties from the molecule it's conjugated to, which can improve accessibility for the bioorthogonal reaction and potentially reduce non-specific interactions.[1]
-
Minimized Aggregation: By increasing solubility, the PEG linker can help to prevent the formation of probe aggregates, which are a source of punctate background staining.[1]
Q4: Can my sample preparation method contribute to high background?
Yes, sample preparation is a critical factor. Consider the following:
-
Fixation: Aldehyde fixatives (e.g., paraformaldehyde, glutaraldehyde) can cause autofluorescence.[3][4] To minimize this, use the lowest effective concentration of the fixative and fix for the shortest possible time.[3][4] Alternatively, organic solvents like ice-cold methanol (B129727) or ethanol (B145695) can be used for fixation, which may result in lower autofluorescence.[1]
-
Permeabilization: If intracellular targets are being labeled, a permeabilization step is necessary. However, excessive permeabilization can damage cellular structures and lead to increased background. Use a mild detergent like Triton X-100 at a low concentration (e.g., 0.1-0.25%) in your blocking buffer.[4]
-
Tissue Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a significant source of autofluorescence.[3][4]
Q5: Are there any chemical treatments to quench autofluorescence?
Several chemical treatments can be employed to reduce autofluorescence:
-
Sodium Borohydride: This chemical can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable and it may damage the sample or reduce the specific signal.[7]
-
Sudan Black B: This dye can reduce autofluorescence from lipofuscin, but it can also introduce its own background signal, particularly in the far-red spectrum.[7]
-
Commercial Quenching Reagents: Several commercially available reagents, such as TrueBlack®, are designed to quench autofluorescence from various sources, including lipofuscin, without introducing significant background.[7]
Troubleshooting Guides
Issue 1: High, Diffuse Background Fluorescence
This is often characterized by a general, non-specific glow across the entire sample, making it difficult to distinguish the specific signal.
Troubleshooting Workflow for High, Diffuse Background
Caption: A step-by-step workflow for troubleshooting high, diffuse background fluorescence.
Issue 2: Punctate or Speckled Background Staining
This type of background appears as small, bright dots that are not associated with the target structure.
Logical Steps to Address Punctate Background
Caption: A logical workflow to diagnose and resolve punctate background staining.
Quantitative Data Summary
The following table summarizes key quantitative parameters for troubleshooting background fluorescence.
| Parameter | Recommended Range/Value | Rationale |
| This compound Concentration | 1-10 µM (initial titration) | Higher concentrations can lead to increased non-specific binding. |
| Blocking Buffer: BSA Concentration | 1-5% (w/v) in PBS | Blocks non-specific hydrophobic and ionic interactions.[4] |
| Blocking Buffer: Normal Serum Concentration | 5-10% (v/v) in PBS | Serum from the secondary antibody host species can block non-specific binding sites.[4][7] |
| Permeabilization: Triton X-100 Concentration | 0.1-0.25% (v/v) in PBS | Allows intracellular access of the probe without excessive membrane damage.[4] |
| Washing Steps | 3-5 washes of 5-10 minutes each | Thorough washing is critical to remove unbound fluorescent probe. |
| Sodium Borohydride Treatment | 0.1% (w/v) in PBS for 3 x 10 minutes | Can reduce aldehyde-induced autofluorescence.[3] |
Experimental Protocols
Detailed Protocol for Optimizing this compound Concentration
This protocol describes a systematic approach to determine the optimal concentration of this compound for labeling cells that have been metabolically labeled with a TCO-containing molecule.
1. Cell Preparation and Fixation: a. Plate cells on coverslips at an appropriate density and culture overnight. b. Incubate cells with the TCO-containing metabolic label for the desired time. Include a negative control group of cells not treated with the TCO label. c. Wash cells twice with PBS. d. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. e. Wash cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking: a. Permeabilize and block cells simultaneously by incubating in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
3. Titration of this compound: a. Prepare a series of dilutions of this compound in blocking buffer. A suggested starting range is 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, and 0.1 µM. b. Aspirate the blocking buffer from the coverslips. c. Add each dilution of the this compound to a separate coverslip for both the TCO-positive and TCO-negative cells. d. Incubate for 1-2 hours at room temperature, protected from light.
4. Washing: a. Aspirate the probe solution. b. Wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each. c. Perform a final wash with PBS for 5 minutes.
5. Mounting and Imaging: a. Mount the coverslips on microscope slides using an anti-fade mounting medium. b. Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
6. Analysis: a. Compare the fluorescence intensity of the specific signal in the TCO-positive cells across the different concentrations. b. Evaluate the background fluorescence in the TCO-negative cells for each concentration. c. The optimal concentration is the one that provides the highest signal-to-noise ratio (strong specific signal with low background).
Experimental Workflow for Probe Titration
Caption: A workflow diagram illustrating the key steps in optimizing the concentration of this compound.
References
- 1. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 2. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Protocol | Abcam [abcam.com]
- 6. Scientist's Guide to Fixation & Permeabilization | SauveBio [sauvebio.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. Preparing fixed cells for immunofluorescence [protocols.io]
Technical Support Center: Optimizing TAMRA-PEG4-Methyltetrazine for Cellular Labeling
Welcome to the technical support center for optimizing the use of TAMRA-PEG4-Methyltetrazine in cell labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the labeling of cells with this compound, presented in a question-and-answer format.
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio
-
Question: My stained cells exhibit high background fluorescence, making it difficult to distinguish the specific signal. What are the potential causes and how can I resolve this?
Answer: High background fluorescence is a common issue and can be attributed to several factors. TAMRA, being an intrinsically fluorescent molecule, can contribute to background if not used optimally.[1] Here are the primary causes and troubleshooting steps:
-
Excessive Concentration of this compound: Using a concentration that is too high is a frequent cause of nonspecific binding and high background.
-
Solution: Titrate the concentration of this compound to determine the optimal balance between signal intensity and background noise. A concentration of ≤2 µM has been suggested as optimal for achieving a good signal-to-noise ratio in live-cell imaging with TAMRA-tetrazine derivatives.[2]
-
-
Inadequate Washing: Insufficient washing after the labeling step can leave unbound dye in the sample, leading to a diffuse background.
-
Solution: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) to thoroughly remove any unbound this compound.
-
-
Nonspecific Binding: The dye may nonspecifically adhere to cellular components or the extracellular matrix.
-
Solution: Consider introducing a blocking step using agents like Bovine Serum Albumin (BSA) prior to labeling to minimize nonspecific binding.
-
-
Cellular Autofluorescence: Many cell types naturally exhibit autofluorescence, which can interfere with the signal from your fluorescent probe, especially in the green and blue channels. TAMRA's red fluorescence helps to mitigate this, but strong autofluorescence can still be a problem.
-
Solution:
-
Image cells in a phenol (B47542) red-free medium, as phenol red is highly fluorescent.[3][4]
-
If possible, use a microscope with spectral imaging capabilities to distinguish the TAMRA signal from the autofluorescence spectrum.
-
For fixed-cell imaging, autofluorescence can sometimes be quenched using reagents like Sudan Black B, though this may not be compatible with all experimental setups.
-
-
-
Issue 2: Low or No Fluorescence Signal
-
Question: I am not observing a strong enough signal from my labeled cells. What could be going wrong?
Answer: A weak or absent signal can be frustrating. Here are some potential reasons and their solutions:
-
Suboptimal Reagent Concentration: The concentration of this compound may be too low.
-
Solution: While high concentrations can cause background, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal concentration for your specific cell type and experimental conditions.
-
-
Inefficient Bioorthogonal Reaction (for TCO-modified cells): If you are labeling cells that have been modified with a trans-cyclooctene (B1233481) (TCO) group, the reaction kinetics may be a limiting factor.
-
Solution: Ensure that the TCO modification of your target molecule was successful. Optimize the incubation time for the this compound labeling step to allow for a sufficient reaction to occur.
-
-
Low Expression of the Target Molecule: If you are targeting a specific protein, its expression level might be too low to generate a strong signal.
-
Solution: If possible, use a cell line with higher expression of the target protein or consider methods to enhance its expression.
-
-
pH Sensitivity of TAMRA: The fluorescence intensity of TAMRA can be sensitive to the pH of the environment.
-
Solution: Ensure that the imaging buffer is maintained at a physiological pH (around 7.4).
-
-
Issue 3: Cell Viability is Compromised
-
Question: I've noticed a significant amount of cell death after labeling with this compound. How can I improve cell viability?
Answer: Maintaining cell health is crucial for meaningful live-cell imaging results. Here’s how to address cytotoxicity:
-
Reagent Concentration: High concentrations of the labeling reagent can be toxic to cells.
-
Solution: Use the lowest effective concentration of this compound that provides a satisfactory signal. Perform a dose-response experiment and assess cell viability at each concentration.
-
-
Incubation Time: Prolonged exposure to the labeling reagent can be detrimental to cells.
-
Solution: Optimize the incubation time to be as short as possible while still allowing for sufficient labeling.
-
-
Solvent Toxicity: this compound is often dissolved in DMSO, which can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). Prepare a more concentrated stock solution of the dye to minimize the volume of DMSO added to your cells.
-
-
Assessment of Cytotoxicity: It is essential to quantitatively assess cell viability after labeling.
-
Solution: Perform a cell viability assay, such as the MTT assay, to determine the percentage of viable cells after treatment with different concentrations of this compound.
-
-
Quantitative Data Summary
The optimal concentration and incubation time for this compound will vary depending on the cell type, the expression level of the target, and the specific experimental goals. The following table provides recommended starting points for optimization.
| Parameter | Recommended Starting Range | Key Considerations |
| Concentration | 1 - 10 µM | Start with a lower concentration (e.g., 2 µM) to minimize background and cytotoxicity. Titrate upwards if the signal is too low. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally better for cell viability. The required time will depend on the reaction kinetics with the TCO-modified target. |
| Temperature | Room Temperature or 37°C | 37°C may accelerate the reaction but could also increase nonspecific uptake. |
| Cell Density | 50-80% confluency | Ensure cells are in a healthy, actively growing state. |
Experimental Protocols
Protocol 1: Bioorthogonal Labeling of TCO-Modified Live Cells
This protocol describes the labeling of live cells that have been previously modified to express TCO groups on their surface proteins.
Materials:
-
Live cells cultured in a suitable vessel (e.g., glass-bottom dish)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1 mM stock solution. Store protected from light at -20°C.
-
Prepare Labeling Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 2 µM).
-
Cell Preparation: Culture your TCO-modified cells to the desired confluency.
-
Labeling: Aspirate the existing culture medium and add the prepared labeling solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Imaging: Add fresh, pre-warmed complete cell culture medium (phenol red-free medium is recommended for imaging) and proceed with fluorescence microscopy.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired incubation time.
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Below are diagrams created using Graphviz to illustrate key experimental workflows and concepts.
Caption: Experimental workflow for bioorthogonal labeling of live cells.
Caption: Bioorthogonal reaction between TCO and Methyltetrazine.
References
Preventing non-specific binding of TAMRA-PEG4-Methyltetrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of TAMRA-PEG4-Methyltetrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent used in bioorthogonal chemistry. It consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, red-fluorescent dye.
-
PEG4 (Polyethylene glycol, 4 units): A flexible, hydrophilic spacer.
-
Methyltetrazine: A highly reactive and stable diene that rapidly reacts with trans-cyclooctene (B1233481) (TCO) dienophiles in a bioorthogonal manner.
This reagent is commonly used for the fluorescent labeling of biomolecules in living cells and other complex biological systems for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.
Q2: What are the primary causes of non-specific binding (NSB) of this compound?
Non-specific binding of this compound can lead to high background signals and obscure specific results. The primary causes include:
-
Hydrophobic Interactions: The TAMRA dye itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and lipids within cells and tissues.[1][2][3]
-
Ionic Interactions: The TAMRA molecule is zwitterionic, possessing both positive and negative charges. These charges can lead to electrostatic interactions with charged molecules on cell surfaces or intracellularly.
-
Unreacted Tetrazine: If the bioorthogonal reaction with the TCO-tagged molecule is incomplete, the unreacted this compound can bind non-specifically to cellular components.
-
Probe Aggregation: At high concentrations, the probe may form aggregates that can bind non-specifically to cells or surfaces.
Q3: How does the PEG4 linker help in reducing non-specific binding?
The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in mitigating non-specific binding. The PEG4 spacer is hydrophilic and flexible, creating a "shield" around the hydrophobic TAMRA dye.[4][5][6][7] This hydrophilic cloud of the PEG linker reduces the propensity of the TAMRA moiety to engage in non-specific hydrophobic interactions with cellular components, thereby improving the signal-to-noise ratio.[4][5][6][7]
Q4: What is the significance of the methyl group on the tetrazine ring?
The methyl group on the tetrazine ring enhances the stability of the tetrazine moiety, particularly in aqueous environments.[8][9] This increased stability ensures that the tetrazine remains reactive towards its TCO partner for a longer duration, allowing for more efficient specific labeling and reducing the likelihood of degradation products that could contribute to background signals.[8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can make it difficult to distinguish the specific signal from noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and commercially available protein-free blockers.[11] |
| Excessive Probe Concentration | Perform a concentration titration to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the probe to remove unbound reagent. |
| Hydrophobic Interactions | Include a non-ionic detergent, such as 0.05% Tween-20, in the washing buffer to help reduce non-specific hydrophobic binding. |
| Probe Aggregation | Centrifuge the this compound solution before use to pellet any aggregates. Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: Punctate or Speckled Background Staining
This pattern of background often indicates the presence of probe aggregates or non-specific binding to specific cellular structures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Probe Aggregates | Filter the this compound solution through a 0.22 µm spin filter before use. |
| Binding to Dead Cells | Use a viability stain to distinguish between live and dead cells, as dead cells can exhibit higher non-specific uptake of fluorescent probes. |
| Precipitation of the Probe | Ensure that the probe is fully dissolved in a suitable solvent like DMSO before diluting into aqueous buffers. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 3: Weak or No Specific Signal
A weak or absent specific signal can be due to several factors related to the reaction chemistry or experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient TCO-Tetrazine Ligation | Ensure the TCO-modified target molecule is present and accessible. Optimize the reaction time and temperature. The reaction is typically fast and can proceed at room temperature.[12] |
| Degradation of the Tetrazine Moiety | Prepare fresh solutions of this compound for each experiment. While methyltetrazine is relatively stable, prolonged exposure to certain conditions can lead to degradation. |
| Low Abundance of the Target Molecule | Consider using signal amplification techniques if the target molecule is expressed at low levels. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the fluorescence microscope are appropriate for TAMRA (Excitation/Emission maxima ~555/580 nm).[13][14] |
Quantitative Data Summary
The choice of blocking agent can significantly impact the signal-to-noise ratio in fluorescence imaging. While specific data for this compound is limited, the following table provides a general comparison of the effectiveness of common blocking agents.
| Blocking Agent | Typical Concentration | Pros | Cons | Relative Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can contain impurities that may cross-react with antibodies. Not suitable for biotin-streptavidin systems if contaminated with biotin.[11] | +++ |
| Normal Serum | 1-10% (v/v) | Very effective at blocking non-specific antibody binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity.[4][11] | ++++ |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with certain assays.[15] | ++ |
| Fish Skin Gelatin | 0.1-0.5% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May not be as effective as serum for all applications. | +++ |
| Commercial Protein-Free Blockers | Varies by manufacturer | Highly consistent, no cross-reactivity with protein-based detection systems. | More expensive than traditional blocking agents.[15] | +++++ |
Note: The optimal blocking agent and concentration should be empirically determined for each specific experimental system.
Experimental Protocols
Protocol 1: General Cell Staining with this compound
This protocol provides a general workflow for labeling TCO-modified biomolecules on the surface of cultured cells.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and culture to the desired confluency.
-
Wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
-
Blocking (Optional but Recommended):
-
Prepare a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with the blocking buffer for 30 minutes at room temperature.
-
-
Labeling with this compound:
-
Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS or imaging medium). A typical starting concentration is 1-10 µM.
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with PBS. To reduce hydrophobic interactions, 0.05% Tween-20 can be included in the wash buffer for the first two washes.
-
-
Imaging:
Protocol 2: Optimizing Antibody Concentration for Secondary Detection
When using a TCO-labeled secondary antibody followed by this compound, optimizing the antibody concentration is critical to minimize background.
-
Prepare a Dilution Series:
-
Prepare a series of dilutions of your primary antibody in blocking buffer (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Prepare a series of dilutions of your TCO-labeled secondary antibody in blocking buffer (e.g., 1:200, 1:500, 1:1000, 1:2000).
-
-
Staining:
-
Perform your standard immunofluorescence protocol up to the secondary antibody incubation step.
-
Incubate separate samples with each dilution of the primary antibody.
-
For each primary antibody dilution, test each dilution of the TCO-labeled secondary antibody.
-
-
Labeling and Imaging:
-
Proceed with the this compound labeling and imaging as described in Protocol 1.
-
-
Analysis:
-
Compare the signal intensity and background levels for each combination of primary and secondary antibody concentrations.
-
Select the concentrations that provide the highest signal-to-noise ratio.
-
Visualizations
Caption: Experimental workflow for immunofluorescence labeling using a TCO-conjugated secondary antibody and this compound.
Caption: Primary causes of non-specific binding of this compound.
References
- 1. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Direct quantification of hydrophobicity: a case study of environmentally relevant silver nanoparticles [frontiersin.org]
- 3. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 12. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction of nonspecific protein adsorption on cantilever biosensors caused by transverse resonant mode vibration - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in TAMRA-PEG4-Methyltetrazine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing TAMRA-PEG4-Methyltetrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe used in bioorthogonal chemistry. It consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye.
-
PEG4: A four-unit polyethylene (B3416737) glycol linker that enhances solubility in aqueous buffers and minimizes steric hindrance.[1]
-
Methyltetrazine: A highly reactive moiety that participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry".[1][2]
This probe is primarily used for specific and efficient labeling of biomolecules that have been modified to contain a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[2][3] The rapid and specific reaction between methyltetrazine and TCO allows for the precise attachment of the TAMRA fluorophore to a target molecule, even in complex biological environments.[4]
Q2: What is the "signal-to-noise ratio" in the context of my fluorescence experiment?
The signal-to-noise ratio (SNR) is a critical measure of the quality of your experimental data. It compares the intensity of the specific fluorescent signal from your labeled target to the level of background noise. A high SNR indicates a strong, clear signal that is easily distinguishable from the background, leading to more reliable and reproducible results. Conversely, a low SNR can obscure your specific signal, making data interpretation difficult.[5]
Q3: What are the common causes of a low signal-to-noise ratio in this compound experiments?
Several factors can contribute to a poor signal-to-noise ratio:
-
High Background Fluorescence: This can be caused by the intrinsic fluorescence of TAMRA itself, autofluorescence from cells or tissues, or non-specific binding of the probe to surfaces or cellular components.[6][7][8]
-
Non-Specific Binding: The this compound probe may adhere to unintended targets through hydrophobic or ionic interactions.[9]
-
Inefficient Labeling: A low reaction efficiency between the methyltetrazine and TCO can result in a weak specific signal.
-
Excess Unreacted Probe: Residual, unreacted this compound in the sample can contribute significantly to background fluorescence.
-
Suboptimal Imaging Conditions: Incorrect microscope settings, such as improper excitation/emission filters or excessive exposure times, can increase background noise.[10]
Q4: How does the PEG4 linker contribute to improving the experiment?
The polyethylene glycol (PEG) linker plays a crucial role in several ways:
-
Increased Solubility: The hydrophilic PEG4 spacer improves the water solubility of the TAMRA-tetrazine probe, which can be beneficial when working with biological samples in aqueous buffers.[1]
-
Reduced Non-Specific Binding: PEG linkers can shield the hydrophobic TAMRA dye, reducing its tendency to non-specifically bind to proteins and other cellular components.[8]
-
Minimized Steric Hindrance: The flexible PEG4 spacer provides distance between the TAMRA dye and the methyltetrazine reactive group, which can reduce steric hindrance and facilitate a more efficient reaction with the TCO-modified target.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to a low signal-to-noise ratio in your this compound experiments.
Issue 1: High Background Fluorescence
High background fluorescence can mask your specific signal, making it difficult to obtain clear images and accurate data.
| Potential Cause | Recommended Solution |
| Intrinsic Fluorescence of TAMRA | Consider using a fluorogenic tetrazine probe. These probes are designed to be non-fluorescent or weakly fluorescent until they react with their target, significantly reducing background from unreacted probes.[12][13] |
| Autofluorescence of Cells/Tissue | Before your experiment, image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a longer wavelength (e.g., near-infrared) that is less prone to autofluorescence interference.[7] |
| Excess Unreacted Probe | Optimize your washing steps after the labeling reaction. Increase the number and duration of washes to thoroughly remove any unbound this compound.[8] |
| Non-Specific Binding | See the troubleshooting section on "Non-Specific Binding" below for detailed solutions. |
| Suboptimal Imaging Settings | Ensure you are using the correct excitation and emission filters for TAMRA (approx. 555 nm excitation / 580 nm emission).[3] Optimize your acquisition settings (e.g., exposure time, gain) to maximize your specific signal while minimizing background noise.[10] |
Issue 2: Non-Specific Binding
Non-specific binding of the this compound probe to unintended targets is a common source of high background.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The TAMRA dye is hydrophobic and can interact non-specifically with proteins and lipids. The PEG4 linker helps to mitigate this, but additional blocking steps may be necessary.[9] Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[8] |
| Ionic Interactions | Charged regions on the probe can interact with oppositely charged molecules in your sample. Adjust the salt concentration of your buffers; increasing the ionic strength can help to disrupt these non-specific interactions. |
| Probe Concentration Too High | Titrate the concentration of your this compound probe to find the lowest effective concentration that still provides a strong specific signal. A typical starting point for cell labeling is in the low micromolar range (e.g., 2-5 µM).[14] |
| Inadequate Washing | Insufficient washing will not effectively remove non-specifically bound probes. Increase the number and duration of your wash steps. Consider adding a mild, non-ionic detergent like Tween-20 to your wash buffers to help disrupt non-specific interactions.[10] |
Issue 3: Weak or No Specific Signal
A weak specific signal can be as problematic as high background, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | The inverse electron demand Diels-Alder reaction is typically very fast, but its efficiency can be affected by several factors. Ensure your TCO-modified target is present and accessible. Optimize the stoichiometry of your reactants; a slight excess of the this compound probe (e.g., 1.5 to 5-fold molar excess) is often recommended.[1][15] |
| Suboptimal Reaction Conditions | The reaction is generally robust across a range of conditions, but optimization may be necessary. Most reactions proceed efficiently at room temperature within 30-60 minutes.[15] Ensure your reaction buffer is at a neutral to slightly basic pH (pH 7.0-8.5). |
| Degradation of Reagents | Ensure your this compound and TCO-modified biomolecule are stored correctly and have not degraded. Prepare stock solutions of the tetrazine probe fresh in an anhydrous solvent like DMSO or DMF. |
| Low Abundance of Target | If your target molecule is present at very low concentrations, you may need to consider signal amplification strategies. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow for labeling a TCO-modified protein with this compound.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine your TCO-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 1.5-5 fold over the protein. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For more dilute samples or less reactive partners, the incubation time can be extended up to 2 hours.[15]
-
Purification: Remove the excess, unreacted this compound from the labeled protein using size-exclusion chromatography or dialysis. This step is critical for reducing background fluorescence.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the TAMRA dye at ~555 nm.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound experiments.
Table 1: Recommended Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | A slight excess of the tetrazine probe is generally recommended to ensure complete labeling of the TCO-modified target.[1][15] |
| pH | 7.0 - 8.5 | The reaction is robust over a range of pH values, but neutral to slightly basic conditions are optimal for labeling primary amines if using an NHS-ester activated tetrazine. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast at room temperature. Incubation at 4°C is also possible but will require longer reaction times.[15] |
| Incubation Time | 30 - 120 minutes | For most applications, 30-60 minutes is sufficient.[15] Reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[1] |
| Solvent | Aqueous buffers (e.g., PBS) | The PEG4 linker enhances solubility in aqueous solutions. Keep the concentration of organic solvents (from stock solutions) low (<10%). |
Table 2: Troubleshooting Quantitative Parameters
| Issue | Parameter to Adjust | Recommended Action | Expected Outcome |
| High Background | Probe Concentration | Titrate down from your current concentration. Start with a lower concentration (e.g., 2 µM) for cell-based assays.[14] | Reduced non-specific binding and background fluorescence. |
| High Background | Washing Steps | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). | More efficient removal of unbound probe. |
| Weak Signal | Molar Ratio | Increase the molar excess of the tetrazine probe (e.g., from 1.5:1 to 5:1). | Drive the labeling reaction to completion. |
| Weak Signal | Incubation Time | Increase the incubation time (e.g., from 30 minutes to 1-2 hours). | Allow more time for the reaction to proceed, especially with dilute samples.[15] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the key steps in a typical this compound labeling experiment, from the introduction of the TCO-modified biomolecule to the final fluorescently labeled product.
Caption: Experimental workflow for labeling a TCO-modified biomolecule with this compound.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram provides a logical workflow for troubleshooting experiments with a poor signal-to-noise ratio.
Caption: Troubleshooting workflow for addressing low signal-to-noise ratio in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. interchim.fr [interchim.fr]
- 11. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
TAMRA-PEG4-Methyltetrazine stability issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of TAMRA-PEG4-Methyltetrazine in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the stability of this compound in your experiments.
Problem 1: Low or No Signal in TCO Ligation Reaction
Possible Causes:
-
Degradation of the Methyltetrazine Moiety: The tetrazine ring can degrade in aqueous buffers, especially over extended incubation times or at non-optimal pH.
-
Hydrolysis of a Reactive Ester: If your this compound is functionalized with an NHS or other reactive ester for conjugation, it may have hydrolyzed before reacting with your target molecule.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer may not be ideal for the ligation reaction.
Recommended Solutions:
-
Prepare Solutions Fresh: Always prepare aqueous solutions of this compound immediately before use.
-
Optimize Buffer Conditions: For TCO ligation, ensure the reaction is performed in a buffer with a pH between 7 and 9.[1]
-
Check for Degradation: Before your experiment, you can assess the integrity of your this compound stock by measuring its absorbance at the characteristic wavelength for tetrazine (around 520-540 nm). A significant decrease from the expected absorbance may indicate degradation.
-
Control Reaction Time and Temperature: Minimize incubation times and perform reactions at room temperature or 4°C to reduce degradation.
Caption: Troubleshooting workflow for low signal in TCO ligation.
Problem 2: Precipitation or Aggregation of the Labeled Conjugate
Possible Causes:
-
Hydrophobicity of TAMRA: The TAMRA dye is hydrophobic and can cause aggregation, especially at high concentrations or when conjugated to a hydrophobic biomolecule.
-
Isoelectric Point (pI) of the Conjugate: Proteins are least soluble at their isoelectric point. The conjugation of this compound can alter the pI of your target molecule.
-
Suboptimal Buffer Conditions: The ionic strength and pH of the buffer may not be suitable for maintaining the solubility of the conjugate.
Recommended Solutions:
-
Optimize Solubilization: Dissolve the this compound conjugate in a small amount of a compatible organic solvent like DMSO or DMF before adding the aqueous buffer.
-
Adjust Buffer Conditions:
-
Work at a pH that is at least 1-2 units away from the pI of your protein.
-
Screen different salt concentrations (e.g., 50-250 mM NaCl) to improve solubility.
-
-
Include Additives: Consider adding stabilizing excipients to your buffer, such as sugars (e.g., sucrose), polyols (e.g., glycerol), or certain amino acids (e.g., L-arginine).
-
Control the Degree of Labeling: A high ratio of dye molecules to your target biomolecule can increase hydrophobicity and the likelihood of aggregation. Aim for a lower, controlled degree of labeling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a dry, dark environment.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] It is recommended to aliquot the compound to avoid repeated freeze-thaw cycles.
Q2: In which solvents should I dissolve this compound?
A2: this compound is soluble in organic solvents such as DMSO and DMF.[3] For experiments in aqueous buffers, it is best to first dissolve the compound in a small amount of anhydrous DMSO or DMF and then dilute it with the desired aqueous buffer.
Q3: How stable is the methyltetrazine moiety in aqueous buffers?
A3: The methyl group on the tetrazine ring provides increased stability compared to unsubstituted tetrazines. Generally, methyltetrazines are among the more stable tetrazine derivatives for use in aqueous environments. However, stability is still influenced by factors such as pH, temperature, and the presence of nucleophiles in the buffer. Stability is generally higher at neutral to slightly acidic pH.
Q4: Does the fluorescence of TAMRA change with pH?
A4: Yes, the fluorescence intensity of TAMRA is pH-sensitive. Its fluorescence can decrease in alkaline conditions (pH > 8.0).[4] It is advisable to use pH-stabilized buffers, such as HEPES, or to maintain a controlled pH during fluorescence measurements.[4]
Q5: What can I do to minimize the degradation of this compound during my experiments?
A5: To minimize degradation, you should:
-
Prepare aqueous solutions of the compound fresh for each experiment.
-
Avoid prolonged storage of the compound in aqueous buffers.
-
Work at neutral or slightly acidic pH if your experiment allows.
-
Keep incubation times as short as possible.
-
Perform reactions at room temperature or 4°C, as stability decreases at elevated temperatures.
Quantitative Data on Methyltetrazine Stability
| Tetrazine Derivative | Buffer Condition | Temperature | Time | Remaining Compound |
| Methyl-tetrazine (Me-Tz) | DMEM with 10% FBS | 37°C | 12 hours | >92% |
| Methyl-tetrazine (Me-Tz) | DMEM with 10% FBS | 37°C | 48 hours | >63% |
| Phenyl-tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37°C | 12 hours | >75% |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37°C | 12 hours | 15-40% |
Data adapted from studies on various tetrazine derivatives to provide an estimate of stability.[5][][7]
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol describes a general method to assess the stability of this compound in a specific aqueous buffer by monitoring its absorbance over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
96-well clear, flat-bottom plates or cuvettes
-
Incubator or temperature-controlled plate reader
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution in the aqueous buffer of interest to a final concentration that gives a reliable absorbance reading in the linear range of the spectrophotometer (e.g., 0.2 mM). Ensure the final concentration of DMSO is low (e.g., 1%) to minimize its effect on the stability.
-
Initial Absorbance Measurement (Time = 0): Immediately after preparing the working solution, measure the absorbance at the characteristic wavelength for the tetrazine moiety (around 520-540 nm). This will be your baseline reading.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take absorbance readings of the solution at the same wavelength.
-
Data Analysis: For each time point, calculate the percentage of remaining this compound by dividing the absorbance at that time point by the initial absorbance at time = 0 and multiplying by 100.
-
Plot the Data: Plot the percentage of remaining compound against time to visualize the degradation kinetics. From this, you can estimate the half-life of the compound under your specific experimental conditions.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Quenching Excess TAMRA-PEG4-Methyltetrazine: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing TAMRA-PEG4-Methyltetrazine in bioconjugation and labeling experiments, the presence of unreacted reagent can interfere with downstream applications. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to effectively quench excess this compound, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: Quenching is a critical step to neutralize the reactive methyltetrazine moiety after the primary labeling reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule is complete. Failure to quench the excess this compound can lead to non-specific labeling of other molecules in complex biological samples or interference with subsequent analytical steps, resulting in inaccurate data and artifacts.
Q2: What are suitable quenching agents for this compound?
A2: Small molecule dienophiles that readily react with methyltetrazine via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition are ideal quenching agents.[1] Norbornene and cyclopropene (B1174273) derivatives are excellent choices due to their high reactivity with tetrazines and stability in aqueous solutions.[2][3] These reagents are less reactive than the commonly used TCO, minimizing competition during the primary conjugation step.[4]
Q3: How does the quenching reaction work?
A3: The quenching agent, such as a norbornene derivative, acts as a dienophile and reacts with the electron-deficient methyltetrazine (the diene) in an IEDDA reaction. This reaction forms a stable, non-reactive dihydropyridazine (B8628806) product, effectively capping the reactive methyltetrazine group and preventing it from participating in further reactions.[5][6]
Q4: Will the quenching agent react with my target molecule?
A4: Norbornene and cyclopropene derivatives are bioorthogonal, meaning they are highly selective for reaction with tetrazines and will not react with other functional groups typically found in biological molecules, such as amines, thiols, or carboxyl groups.[5] This high degree of specificity ensures that your target molecule remains unmodified by the quenching agent.
Q5: How can I monitor the progress of the quenching reaction?
A5: The quenching of this compound can be monitored by the disappearance of its characteristic pinkish color. The tetrazine moiety has a visible absorbance around 520-540 nm, and as it reacts with the quenching agent, this absorbance will decrease.[7] This change can be qualitatively observed by eye or quantitatively measured using a spectrophotometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching (Residual Color) | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent (e.g., norbornene derivative) to 50-100 fold relative to the initial amount of this compound. |
| Insufficient reaction time. | Extend the incubation time for the quenching reaction to ensure completion. A minimum of 1-2 hours at room temperature is recommended. | |
| Inefficient mixing. | Ensure the reaction mixture is well-mixed during the quenching step to facilitate the interaction between the tetrazine and the quenching agent. | |
| Precipitation upon adding quenching agent | Poor solubility of the quenching agent. | Use a water-soluble derivative of the quenching agent, such as a norbornene-PEG conjugate. Alternatively, dissolve the quenching agent in a small amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture. |
| Quenching agent interferes with downstream assays | Excess quenching agent present. | Remove the excess quenching agent and the quenched product using standard purification methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the size of your labeled molecule. |
Experimental Protocols
Protocol: Quenching Excess this compound with a Norbornene Derivative
This protocol provides a general procedure for quenching unreacted this compound in a typical bioconjugation reaction mixture.
Materials:
-
Reaction mixture containing the this compound-labeled biomolecule and unreacted this compound.
-
Water-soluble norbornene derivative (e.g., 5-Norbornene-2-carboxylic acid or a PEGylated norbornene).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
DMSO (if the norbornene derivative is not readily water-soluble).
-
Purification column (e.g., size-exclusion chromatography column) appropriate for the labeled biomolecule.
Procedure:
-
Prepare the Quenching Solution:
-
If using a water-soluble norbornene derivative, prepare a 100 mM stock solution in the Reaction Buffer.
-
If the norbornene derivative has limited water solubility, prepare a 1 M stock solution in DMSO.
-
-
Add the Quenching Agent:
-
Add a 50- to 100-fold molar excess of the norbornene derivative solution to the reaction mixture containing the unreacted this compound. The molar excess should be calculated based on the initial amount of this compound used in the labeling reaction.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Monitor the reaction by observing the disappearance of the pink color associated with the tetrazine.
-
-
Purification:
-
Once the quenching is complete (the solution becomes colorless), purify the labeled biomolecule to remove the excess quenching agent and the quenched this compound product.
-
Select a purification method based on the properties of your biomolecule. Size-exclusion chromatography is a common and effective method for separating proteins and other macromolecules from small molecules.
-
Quantitative Data
The efficiency of the quenching reaction is dependent on the second-order rate constants of the reaction between the methyltetrazine and the chosen dienophile.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~800 - 30,000 | [8] |
| Norbornene | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~0.1 - 2 | [4][9] |
| Cyclopropene | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1 - 10 | [2][3] |
Note: The reaction rates can vary depending on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions (solvent, temperature).[4]
Visualizations
Caption: Workflow for quenching excess this compound.
References
- 1. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 9. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAMRA-PEG4-Methyltetrazine TCO Ligation
Welcome to the technical support center for the TAMRA-PEG4-Methyltetrazine and trans-cyclooctene (B1233481) (TCO) ligation system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure the success of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound TCO ligation reaction?
A1: The inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine and TCO is robust and proceeds efficiently across a relatively broad pH range, typically between pH 6 and 9.[1] Studies have shown that there is no significant change in the second-order rate constant for the ligation reaction between pH 7.4 and pH 5.0.[2] However, for optimal performance and to ensure the stability of all components, a pH of 7.4 is commonly recommended.
Q2: How does pH affect the stability of the this compound and TCO reagents?
A2:
-
This compound: The methyltetrazine moiety is one of the more stable tetrazines. However, some tetrazines can be susceptible to degradation under strongly basic conditions (pH > 8.5).[3] The TAMRA fluorophore's intensity can be pH-sensitive, with a potential decrease in fluorescence in alkaline environments (pH > 8.0).
-
TCO (trans-cyclooctene): TCO is generally stable in aqueous buffers. However, it can be susceptible to isomerization to its unreactive cis-cyclooctene form, particularly in the presence of thiols. This isomerization can be influenced by pH.[1][4]
Q3: Can I perform the ligation reaction outside of the recommended pH 6-9 range?
A3: It is not recommended to perform the ligation outside of the pH 6-9 range. At pH values below 6, acidic conditions may lead to unforeseen side reactions or instability of the molecules being conjugated. At pH values above 9, the TAMRA fluorophore may exhibit reduced fluorescence, and the stability of the tetrazine ring can be compromised.
Q4: What are the recommended buffers for this reaction?
A4: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and recommended buffer for the TCO-tetrazine ligation. Other non-amine-containing buffers such as HEPES or borate (B1201080) buffers within the pH 6-9 range are also suitable. When labeling primary amine-containing molecules with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer to prevent unwanted reactions with the buffer itself.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the this compound TCO ligation, with a focus on the impact of pH.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer is outside the optimal pH 6-9 range, affecting the stability or reactivity of the ligation partners. | - Verify the pH of your reaction buffer and adjust to pH 7.4 for optimal results.- Ensure that the pH was not significantly altered by the addition of reagents, which may have been dissolved in acidic or basic solutions. |
| TCO Isomerization: The TCO moiety has isomerized to its inactive cis-form. This can be promoted by the presence of thiols and influenced by pH.[1][4] | - If your protein or molecule of interest has free thiols, consider capping them with a reagent like N-ethylmaleimide (NEM) prior to the ligation reaction.- Perform the reaction at a neutral pH to minimize potential thiol-mediated isomerization. | |
| Tetrazine Degradation: The methyltetrazine ring may have degraded, particularly if exposed to high pH (e.g., > 8.5) for extended periods.[3] | - Prepare fresh solutions of this compound.- Avoid prolonged storage of the tetrazine reagent in high pH buffers. | |
| High Background Fluorescence | Non-specific Binding of TAMRA probe: The this compound may be non-specifically interacting with other components in your sample. | - Optimize washing steps after the ligation to remove unbound probe.- Consider including a blocking agent, such as BSA, if compatible with your experimental setup.- Ensure the pH of your wash buffers is appropriate to minimize non-specific ionic interactions. |
| Reduced Fluorescence Signal | Alkaline pH: The fluorescence of the TAMRA dye can be quenched in alkaline environments (pH > 8.0). | - Measure the final pH of your sample and adjust to a neutral pH (around 7.4) before fluorescence readout.- Use a pH-stable buffer system throughout the experiment. |
Quantitative Data
The ligation reaction between methyltetrazine and TCO has been shown to be largely independent of pH within a physiologically relevant range.
| pH | Second-Order Rate Constant (k₂) | Reference |
| 7.4 | No significant change observed | [2] |
| 5.0 | No significant change observed | [2] |
Experimental Protocols
Protocol 1: General Ligation of this compound to a TCO-modified Protein
-
Prepare the TCO-modified Protein:
-
Ensure the TCO-modified protein is in an appropriate buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be between 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Ligation Reaction:
-
Add the this compound stock solution to the TCO-modified protein solution. A slight molar excess (1.5 to 3-fold) of the tetrazine reagent is recommended to ensure complete ligation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For more dilute solutions, the reaction time can be extended to 2 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
-
Analysis:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~555 nm for TAMRA) and SDS-PAGE analysis (observing a shift in the molecular weight of the labeled protein).
-
Visualizations
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment Following TAMRA-PEG4-Methyltetrazine Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing cell viability after labeling with TAMRA-PEG4-Methyltetrazine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to cells?
A1: Generally, this compound and other similar tetrazine-based dyes used in bioorthogonal labeling are considered to have low cytotoxicity. Studies have shown that the incorporation of trans-cyclooctene (B1233481) (TCO)-modified amino acids into cellular proteins does not significantly alter cell viability.[1][2] Furthermore, a study evaluating a TAMRA-tetrazine conjugate showed no significant toxicity in HeLa cells over a 24-hour period as measured by an MTT assay.[3] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye for your specific cell type and experimental conditions.
Q2: What is the mechanism of this compound labeling?
A2: this compound is a fluorescent probe used in bioorthogonal chemistry.[4][5][6] It contains a tetrazine group that rapidly and specifically reacts with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[7][8] This "click chemistry" reaction allows for the precise labeling of TCO-modified biomolecules (e.g., proteins, glycans) in a biological environment with the TAMRA fluorophore.[1][2]
Q3: Which cell viability assay should I use after labeling with this compound?
A3: The choice of cell viability assay depends on your experimental setup and the specific question you are asking. Common and suitable assays include:
-
Membrane Integrity Assays: Calcein AM and Propidium Iodide (PI) or similar live/dead stains are excellent for distinguishing between live and dead cells based on membrane integrity and esterase activity.[9][10][11][12]
-
Metabolic Activity Assays: MTT, MTS, and XTT assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt into a colored formazan (B1609692) product.[13][14][15][16][17][18]
-
ATP Content Assays: These assays quantify the amount of ATP in a cell population, which is a key indicator of cell health and metabolic activity.[19][20][21][22][23]
It is often advisable to use at least two different viability assays that measure different cellular parameters to obtain a more comprehensive and reliable assessment of cell health.
Q4: Can the fluorescence of TAMRA interfere with the readout of my viability assay?
A4: Yes, there is a potential for spectral overlap between the TAMRA fluorophore and the fluorescent or colorimetric output of some viability assays. TAMRA has an excitation maximum around 545 nm and an emission maximum around 575 nm. When selecting a viability assay, choose one with a readout that does not overlap with the spectral properties of TAMRA. For example, if using a fluorescent viability assay, select dyes with distinct excitation and emission spectra. For colorimetric assays like MTT, ensure that the absorbance wavelength for the formazan product (typically around 570 nm) is not significantly affected by the presence of TAMRA.[24][25] Always include proper controls, such as unlabeled cells and cells labeled with this compound but not subjected to the viability assay, to account for any background fluorescence or absorbance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in viability assay. | 1. Incomplete removal of unbound this compound. 2. Spectral overlap between TAMRA and the viability assay dye. 3. Autofluorescence of cells or medium components. | 1. Increase the number and duration of washing steps after labeling. 2. Check the excitation and emission spectra of both TAMRA and the viability dye. Choose a viability assay with minimal spectral overlap. Use appropriate compensation controls in flow cytometry. 3. Include an unstained cell control to measure baseline autofluorescence. |
| Low signal or no distinction between live and dead cells. | 1. Suboptimal concentration of the viability assay reagent. 2. Incorrect incubation time for the viability assay. 3. Inappropriate filter set for fluorescence microscopy or flow cytometry. | 1. Titrate the viability assay reagent to determine the optimal concentration for your cell type. 2. Optimize the incubation time for the viability assay as recommended by the manufacturer. 3. Ensure that the filter sets match the excitation and emission spectra of the viability dye(s). |
| Inconsistent viability results between experiments. | 1. Variation in cell density at the time of labeling or assay. 2. Inconsistent labeling efficiency with this compound. 3. Cell stress due to handling or prolonged incubation. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 2. Standardize the labeling protocol, including dye concentration, incubation time, and temperature. 3. Handle cells gently, minimize exposure to light, and avoid prolonged incubation steps. |
| Decreased cell viability in labeled cells compared to controls. | 1. Cytotoxicity from high concentrations of this compound. 2. Phototoxicity from excessive exposure to excitation light during imaging. 3. Stress induced by the labeling and washing procedures. | 1. Perform a dose-response curve to determine the highest non-toxic concentration of the dye. 2. Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable. 3. Optimize the labeling protocol to be as gentle as possible, minimizing centrifugation steps and temperature fluctuations. |
Quantitative Data Summary
Currently, specific quantitative data on the cytotoxicity of this compound across multiple cell lines is limited in publicly available literature. However, a relevant study provides valuable insight:
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| TAMRA-Tetrazine | HeLa | MTT | Up to 100 µM | 24 hours | No significant cytotoxicity observed. | [3] |
Researchers are encouraged to generate their own dose-response curves for their specific cell lines and experimental conditions to determine the optimal working concentration of this compound.
Experimental Protocols
Protocol 1: Calcein AM and Propidium Iodide (PI) Staining for Live/Dead Cell Assessment
This protocol allows for the simultaneous visualization of live (green fluorescence) and dead (red fluorescence) cells.
Materials:
-
Calcein AM stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Labeled and control cells in a suitable culture plate or on coverslips
Procedure:
-
Prepare Staining Solution: Prepare a fresh staining solution by diluting the Calcein AM stock solution to a final concentration of 1-5 µM and the PI stock solution to a final concentration of 1-10 µg/mL in PBS.[9][10][11] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Wash Cells: Gently wash the cells twice with PBS to remove any residual culture medium.
-
Stain Cells: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[9][11]
-
Wash Cells: Gently wash the cells twice with PBS to remove excess dyes.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for Calcein (Excitation/Emission: ~495 nm/~515 nm) and PI (Excitation/Emission: ~535 nm/~617 nm).[9] Live cells will fluoresce green, while dead cells will show red nuclear staining.
Protocol 2: MTT Assay for Metabolic Activity Assessment
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]
-
Labeled and control cells in a 96-well plate
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Labeling: Perform the this compound labeling as per your experimental protocol.
-
Add MTT Reagent: Add 10 µL of the MTT solution to each well containing 100 µL of culture medium.[16][17]
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[13][16][17]
-
Solubilize Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[17]
-
Measure Absorbance: Incubate for an additional 4 hours or overnight at 37°C to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Workflow for cell viability assessment after labeling.
Caption: Troubleshooting logic for unexpected viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 8. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. cellink.com [cellink.com]
- 11. ptglab.com [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. PathSpecific™ ATP (Live Cell) Assay Kit-Fluorescence Imaging - Creative Biolabs [creative-biolabs.com]
- 21. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
- 22. abcam.com [abcam.com]
- 23. antibodiesinc.com [antibodiesinc.com]
- 24. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Avoiding aggregation of proteins labeled with TAMRA-PEG4-Methyltetrazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation issues when labeling with TAMRA-PEG4-Methyltetrazine.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
A1: Protein aggregation after labeling can be attributed to several factors:
-
Increased Hydrophobicity: The TAMRA (tetramethylrhodamine) dye is inherently hydrophobic. Covalently attaching it to your protein can increase the overall hydrophobicity of the protein surface, leading to self-association and aggregation.[1][2][3]
-
Alteration of Surface Charge: If the labeling chemistry targets primary amines (like lysine (B10760008) residues), it neutralizes the positive charge of these amino acids. This change in the protein's isoelectric point (pI) can reduce the electrostatic repulsion between protein molecules, promoting aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical for protein stability.[1] Proteins are generally least soluble at their isoelectric point. If the labeling reaction shifts the pI of your protein closer to the pH of your buffer, aggregation can occur.
-
High Concentrations: High concentrations of either the protein or the labeling reagent can increase the likelihood of aggregation.[1][4] The use of organic solvents like DMSO or DMF to dissolve the dye can also destabilize the protein if not added carefully.[5]
Q2: How does the PEG4 linker in this compound help?
A2: The polyethylene (B3416737) glycol (PEG) linker serves several beneficial functions. PEG is hydrophilic and flexible, which can help to increase the solubility of the labeled protein in aqueous solutions.[6][7][8] This can counteract the hydrophobic nature of the TAMRA dye. Additionally, PEG linkers can enhance the stability of the conjugated protein.[6][7]
Q3: What can I add to my buffers to prevent my labeled protein from aggregating?
A3: Several additives can be included in your reaction and storage buffers to enhance protein stability:
-
Amino Acids: L-arginine and L-glutamic acid are effective in preventing aggregation by interacting with both charged and hydrophobic regions on the protein surface, thus inhibiting protein-protein interactions.[1][4]
-
Sugars and Polyols: Sucrose (B13894) and glycerol (B35011) are commonly used protein stabilizers that can be added to your buffers.[1][4] They promote a more compact and stable protein conformation.
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help to solubilize protein aggregates without denaturing the protein.[4][9]
Q4: What is the optimal dye-to-protein ratio to minimize aggregation?
A4: It is recommended to use a low dye-to-protein molar ratio, ideally starting with a 1:1 ratio, to minimize the increase in hydrophobicity on the protein's surface.[1][3] You can perform a titration experiment to find the optimal ratio that provides sufficient labeling for your application without causing significant aggregation.
Troubleshooting Guide
If you are experiencing protein aggregation, follow these steps to troubleshoot the issue:
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates during the labeling reaction. | High dye-to-protein ratio. | Decrease the molar excess of the this compound reagent. |
| Suboptimal buffer pH. | Adjust the buffer pH to be 1-2 units away from the protein's isoelectric point (pI).[1] | |
| Inappropriate ionic strength. | Optimize the salt concentration (e.g., 50-250 mM NaCl) to minimize electrostatic interactions.[1] | |
| High reaction temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] | |
| High protein concentration. | Reduce the protein concentration during the labeling reaction.[4] | |
| Organic solvent shock. | Add the dye solution (dissolved in DMSO or DMF) to the protein solution slowly and with gentle stirring. Minimize the volume of organic solvent used.[1] | |
| Labeled protein is initially soluble but aggregates over time. | Inadequate storage buffer. | Add stabilizing excipients such as glycerol (10-20%), arginine, or sucrose to the storage buffer.[1][4] |
| Repeated freeze-thaw cycles. | Aliquot the labeled protein into single-use volumes to avoid repeated freezing and thawing.[1] | |
| Oxidation. | If your protein has surface-exposed cysteines, consider adding a reducing agent like DTT or TCEP to the storage buffer.[4][9] | |
| Aggregates are present after purification. | Ineffective purification method. | Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate monomers from aggregates.[10] Gel filtration is often recommended over dialysis for non-sulfonated dyes to avoid precipitation during purification.[5] |
Experimental Protocols
General Protein Labeling Protocol with this compound
This protocol describes the bioorthogonal reaction between a protein containing a trans-cyclooctene (B1233481) (TCO) group and this compound.
1. Preparation of Protein Solution:
- Dissolve your TCO-modified protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at a pH where your protein is most stable (typically pH 7.2-7.5).
- The protein concentration should be optimized, but a starting point of 1-5 mg/mL is common.
2. Preparation of this compound Solution:
- This compound is soluble in organic solvents like DMSO and DMF.[11]
- Prepare a stock solution of the labeling reagent in anhydrous DMSO or DMF (e.g., 10 mM). This solution should be prepared fresh.
3. Labeling Reaction:
- Add the this compound stock solution to the protein solution at a desired molar ratio (e.g., 1:1 to 5:1 dye-to-protein).
- Add the dye solution dropwise while gently stirring the protein solution to prevent localized high concentrations that could lead to precipitation.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light. The reaction between tetrazine and TCO is typically very fast.[11][12][13]
4. Removal of Unreacted Dye and Aggregates:
- After the incubation, purify the labeled protein from unreacted dye and any aggregates that may have formed.
- Size-exclusion chromatography (e.g., a desalting column) is a highly effective method for this separation.
5. Determination of Degree of Labeling (DOL):
- The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (around 555 nm).
Buffer Additives for Preventing Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.1 - 0.5 M | Suppresses aggregation by binding to both charged and hydrophobic patches on the protein surface.[1] |
| Glycerol | 10 - 50% (v/v) | Acts as a cryoprotectant and protein stabilizer by promoting a compact protein conformation.[1][4] |
| Sucrose | 0.25 - 1 M | Stabilizes protein structure. |
| Tween 20 | 0.01 - 0.1% (v/v) | Non-ionic detergent that can help solubilize hydrophobic aggregates.[4][9] |
| TCEP | 0.1 - 1 mM | Reducing agent that prevents the formation of intermolecular disulfide bonds.[4][9] |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical relationships between causes of aggregation and troubleshooting solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. pharmtech.com [pharmtech.com]
- 11. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 13. vectorlabs.com [vectorlabs.com]
How to troubleshoot failed TAMRA-PEG4-Methyltetrazine conjugation
Welcome to the technical support center for TAMRA-PEG4-Methyltetrazine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
A1: The conjugation is based on an inverse-electron-demand Diels-Alder (iEDDA) reaction. This is a bioorthogonal "click chemistry" reaction where the electron-deficient methyltetrazine moiety on the TAMRA-PEG4 linker rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, which has been pre-installed on your molecule of interest (e.g., a protein, antibody, or oligonucleotide).[1][2][3][4] This reaction is catalyst-free and proceeds efficiently under mild, biocompatible conditions.[2][5]
Q2: What are the optimal storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C, protected from light and moisture.[6][7] For short-term storage (days to weeks), 0-4°C is acceptable.[7] The reagent is generally stable for a few weeks at ambient temperature during shipping.[7] Stock solutions should be prepared in anhydrous DMSO or DMF immediately before use.[6][8]
Q3: What is the recommended buffer and pH for the conjugation reaction?
A3: The tetrazine-TCO ligation is robust and works well in a variety of aqueous buffers over a pH range of 6 to 9.[5] Phosphate-buffered saline (PBS) is a commonly used buffer.[5] It is critical to use an amine-free buffer, such as HEPES or phosphate (B84403) buffers, especially if you are first modifying your biomolecule with an NHS-ester-containing reagent to introduce the TCO group, as amine-containing buffers (e.g., Tris or glycine) will compete for the reaction.[8]
Q4: What is the ideal molar ratio of this compound to the TCO-modified biomolecule?
A4: To ensure efficient conjugation, it is generally recommended to use a slight molar excess of the this compound. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-functionalized molecule.[5][9] However, the optimal ratio may vary depending on the specific reactants and should be determined empirically for your system.[5]
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be conveniently monitored spectrophotometrically. The tetrazine moiety has a characteristic absorbance in the range of 510-550 nm.[2] As the reaction proceeds, this absorbance will decrease. By tracking the disappearance of this peak, you can follow the progress of the conjugation in real-time.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Degraded this compound: The methyltetrazine group may have degraded due to improper storage or handling. | - Ensure the reagent has been stored at -20°C and protected from light and moisture. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[8] |
| Inactive TCO-modified biomolecule: The TCO group on your biomolecule may have degraded or was not successfully incorporated. | - Verify the successful incorporation of the TCO group using mass spectrometry. - TCO groups can be sensitive to thiols; ensure your buffers are free of reducing agents unless intended. | |
| Suboptimal reaction conditions: Incorrect pH, temperature, or buffer components can hinder the reaction. | - Ensure the reaction pH is between 6 and 9.[5] - While the reaction is typically fast at room temperature, gentle warming to 37°C or 40°C can sometimes accelerate it.[5] - Confirm that your buffer does not contain primary amines if NHS ester chemistry was used for TCO installation.[8] | |
| Incorrect stoichiometry: An insufficient amount of the this compound will lead to incomplete reaction. | - Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of the tetrazine reagent is often beneficial.[5][9] | |
| High Background/Non-specific Staining | Excess unreacted this compound: Insufficient purification after the conjugation reaction. | - Ensure thorough purification of the conjugate using size-exclusion chromatography, dialysis, or a desalting column to remove all unreacted dye.[5][9] |
| Non-specific binding of the dye: The TAMRA dye itself may be non-specifically interacting with other components in your sample. | - Include appropriate blocking steps in your downstream application protocols (e.g., using BSA for immunofluorescence).[10] | |
| Precipitation of the Conjugate | Hydrophobicity of the TAMRA dye: The addition of the hydrophobic TAMRA dye can sometimes reduce the solubility of the labeled biomolecule. | - The PEG4 spacer is designed to enhance water solubility and reduce aggregation.[11] If precipitation is still an issue, consider using a buffer with a mild, non-ionic detergent. |
| High concentration of organic solvent: If a large volume of the reagent stock solution (in DMSO or DMF) is added to the reaction, it can cause the biomolecule to precipitate. | - Keep the volume of the organic solvent below 10% of the total reaction volume.[8] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol assumes your protein of interest has already been modified with a TCO group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting or size-exclusion chromatography column)
Procedure:
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the Protein Solution: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction: a. Add a 1.05 to 1.5-fold molar excess of the this compound stock solution to the protein solution. b. Gently mix and incubate the reaction for 30 to 60 minutes at room temperature.[5] For more dilute solutions or if lower temperatures (4°C) are used, the reaction time can be extended to 2 hours or overnight.[5]
-
Purification: a. Remove the excess, unreacted this compound by passing the reaction mixture through a desalting or size-exclusion chromatography column.[5] b. Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Storage: Store the final conjugate at 4°C, protected from light.
Quantitative Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine reagent is generally recommended.[5][9] |
| Reaction pH | 6.0 - 9.0 | The reaction is robust across this pH range.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (longer incubation) or 37-40°C (shorter incubation).[5] |
| Reaction Time | 30 - 60 minutes | Can be extended for dilute solutions or lower temperatures.[5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[8] |
Visualizations
Caption: A step-by-step workflow for a typical this compound conjugation experiment.
Caption: A decision tree to troubleshoot common issues in this compound conjugation.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. lifetein.com [lifetein.com]
- 11. medium.com [medium.com]
Technical Support Center: Optimizing TAMRA-PEG4-Methyltetrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TAMRA-PEG4-Methyltetrazine and its bioorthogonal click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
A1: The reaction involving this compound is a type of bioorthogonal "click chemistry" known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] In this reaction, the methyltetrazine moiety acts as an electron-deficient diene that rapidly and selectively reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This reaction is known for its exceptionally fast kinetics and the formation of a stable covalent bond without the need for a copper catalyst.[3][4][5]
Q2: What are the key factors that influence the rate of the this compound reaction?
A2: The kinetics of the tetrazine ligation are primarily influenced by four main factors:
-
Reactant Choice: The specific structures of the tetrazine and the dienophile are critical. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile can increase the reaction rate.[1][6] Highly strained dienophiles like TCO react significantly faster than less strained ones.[1][6]
-
Temperature: While many reactions proceed rapidly at room temperature, increasing the temperature can accelerate slower reactions.[1] Incubation at 37°C is common for biological applications.[1] However, it is important to consider the thermal stability of the biomolecules involved.
-
Solvent: The reaction is often faster in aqueous solutions, such as phosphate-buffered saline (PBS), compared to organic solvents.[1] Polar, hydrogen-bonding solvents can stabilize the transition state of the reaction, leading to acceleration.[1]
-
pH: The optimal pH range for tetrazine ligation is generally between 6 and 9.[1][7]
Q3: What is a typical incubation time for the this compound reaction?
A3: Due to the very fast kinetics of the tetrazine-TCO reaction, incubation times are often short. Many protocols suggest that the reaction can be complete in 30 to 60 minutes at room temperature, even at low micromolar concentrations.[8][9] In some applications, reactions are allowed to proceed for up to 2 hours to ensure completion.[10] The optimal incubation time should be determined empirically for each specific experimental setup.
Q4: My this compound reaction is slow or appears incomplete. What are the common causes and how can I troubleshoot this?
A4: Slow or incomplete reactions can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include reactant stability, stoichiometry, reaction temperature, and the solvent system. Using a slight molar excess (1.05 to 1.5-fold) of the less critical reactant can often help drive the reaction to completion.[7]
Troubleshooting Guide
If you are experiencing low yield or an incomplete reaction, use the following decision tree to diagnose the problem:
Data Summary
The following tables provide a summary of key parameters for optimizing your this compound reactions.
Table 1: Factors Influencing Reaction Optimization
| Parameter | Recommendation | Rationale |
| Reactants | Use highly strained dienophiles (e.g., TCO). | Strain release in the dienophile is a major driving force for the reaction, leading to faster kinetics.[1][6] |
| Stoichiometry | Start with a 1:1 molar ratio or a slight excess (1.05-1.5x) of one component. | A slight excess can help drive the reaction to completion, especially if one component is more precious.[7] |
| Temperature | Room temperature (20-25°C) or 37°C. | The reaction is typically fast at room temperature. 37°C can be used to accelerate slower reactions, particularly in biological systems.[1] |
| Incubation Time | 30 - 120 minutes. | The reaction is very fast, often completing within 30-60 minutes.[8][9] Longer times may be needed for very dilute samples.[10] |
| Solvent | Aqueous buffers (e.g., PBS). | Aqueous solutions can accelerate the reaction by stabilizing the polar transition state.[1] |
| pH | 6.0 - 9.0. | This pH range is generally optimal for the stability of the reactants and the reaction kinetics.[1][7] |
Experimental Protocols
Below is a general protocol for the conjugation of a TCO-modified molecule to this compound. This should be adapted based on the specific molecules and experimental context.
Materials:
-
This compound
-
TCO-modified molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO (if needed to dissolve reactants)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of your TCO-modified molecule in the reaction buffer.
-
Prepare a stock solution of this compound. If it is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of anhydrous DMSO and then dilute it with the reaction buffer. Ensure the final concentration of DMSO is low (<5%) to avoid negatively impacting the reaction or your biomolecules.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-modified molecule and the this compound solution at the desired molar ratio (e.g., 1:1 or with a slight excess of the tetrazine).
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for the determined time (e.g., 60 minutes). Protect the reaction from light due to the TAMRA fluorophore.
-
-
Analysis and Purification (Optional):
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE if conjugating to a protein).
-
If necessary, purify the final conjugate to remove any unreacted starting materials using methods like size-exclusion chromatography or dialysis.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. medium.com [medium.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purifying TAMRA-PEG4-Methyltetrazine Labeled Proteins
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on filter selection and troubleshooting for the purification of proteins labeled with TAMRA-PEG4-Methyltetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my this compound labeled protein?
The crucial first step is to separate the larger, labeled protein from the smaller, unreacted this compound dye. This is typically achieved using size-based separation techniques. The most common and effective methods are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The choice of method will depend on your sample volume, protein concentration, and available equipment.
Q2: How do I choose the right filter membrane material for purifying my labeled protein?
Selecting a membrane with low protein binding is critical to maximize the recovery of your valuable labeled protein. For most protein purification applications, Polyethersulfone (PES) membranes are preferred over Polyvinylidene fluoride (B91410) (PVDF) membranes.[1][2]
-
PES membranes are hydrophilic and exhibit lower protein binding, which minimizes sample loss.[1][2] They are ideal for filtering aqueous solutions and biological samples.[2]
-
PVDF membranes can have higher protein binding capacity, which is advantageous in applications like Western blotting but can lead to significant loss of protein during purification.[2]
Q3: What Molecular Weight Cut-Off (MWCO) should I use to remove the free this compound dye?
The molecular weight of this compound is approximately 800 Da.[3] To effectively separate the free dye from your labeled protein, you should choose a membrane with an MWCO that is significantly larger than the dye but smaller than your protein. A general guideline is to select a membrane with an MWCO that is 1/3 to 1/2 the molecular weight of your protein of interest. For example, for a 50 kDa protein, a 10-30 kDa MWCO membrane would be appropriate.
Q4: My labeled protein appears to be aggregating. What could be the cause and how can I prevent it?
Aggregation is a common issue when working with proteins labeled with hydrophobic dyes like TAMRA. The increased hydrophobicity of the protein surface after labeling can lead to self-association and precipitation.
Causes of Aggregation:
-
Hydrophobic Nature of TAMRA: The TAMRA dye itself is hydrophobic and can reduce the solubility of the labeled protein.
-
High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein can significantly increase its hydrophobicity.
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of your buffer can influence protein stability and solubility.
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and lead to aggregation.
Prevention Strategies:
-
Optimize the Dye-to-Protein Ratio: Aim for a low molar ratio of dye to protein during the labeling reaction to avoid over-labeling.
-
Buffer Optimization: Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for your protein's stability. It is often beneficial to work at a pH that is at least one unit away from the protein's isoelectric point (pI).
-
Use of Additives: Include additives in your buffer that can help to increase protein solubility and prevent aggregation. Common additives include:
-
Glycerol (B35011) (5-20%): Acts as a cryoprotectant and can stabilize proteins.
-
Arginine (50-100 mM): Can suppress aggregation.
-
Non-ionic detergents (e.g., 0.01% Tween® 20 or Triton™ X-100): Can help to solubilize hydrophobic proteins.
-
-
Storage: Store your purified labeled protein at a low concentration and aliquot it to avoid repeated freeze-thaw cycles. For long-term storage, flash-freezing in liquid nitrogen is recommended.
Filter Selection and Purification Workflow
The following diagram illustrates a general workflow for selecting the appropriate filter and purification method for your this compound labeled protein.
Caption: A workflow for selecting the appropriate purification method and filter for TAMRA-labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled proteins.
| Problem | Possible Cause | Recommended Solution |
| Low protein recovery | Nonspecific binding to the filter membrane. | Use a low protein binding membrane such as PES.[1][2] Consider pre-treating the membrane by flushing with a blocking agent like 1% BSA solution, followed by a wash with your purification buffer. |
| Protein aggregation and precipitation. | See FAQ Q4 for a detailed explanation and prevention strategies. Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing agents like glycerol or arginine. | |
| Free dye remaining in the sample | Inappropriate MWCO of the filter. | Ensure the MWCO of your membrane is appropriate for your protein size (1/3 to 1/2 of the protein's molecular weight). |
| Insufficient purification time or buffer exchange. | For dialysis, increase the dialysis time and perform at least three buffer changes with a large volume of dialysis buffer (at least 200 times the sample volume).[4] For SEC, ensure the column is adequately sized for the sample volume and that the elution is carried out for a sufficient duration to allow for complete separation. | |
| Loss of protein activity | Denaturation during purification. | Perform all purification steps at 4°C to maintain protein stability. Ensure the buffer composition (pH, salts) is optimal for your protein's activity. Avoid harsh elution conditions. |
| Inconsistent labeling or reaction | Instability of the Methyltetrazine group. | The methyltetrazine moiety is generally stable in aqueous buffers at neutral pH.[5] However, prolonged exposure to harsh pH conditions should be avoided. Prepare fresh labeling reagents before use. |
| Presence of primary amines in the buffer. | If using an NHS-ester version of the dye, ensure that your protein solution is free of primary amines (e.g., Tris buffer, ammonium (B1175870) salts) which will compete with the protein for reaction with the dye. |
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting common issues during the purification of labeled proteins.
Experimental Protocols
Here are detailed protocols for three common methods to purify your this compound labeled protein. These protocols are starting points and may require optimization for your specific protein.
Protocol 1: Size Exclusion Chromatography (SEC)
This method is ideal for smaller sample volumes and provides excellent separation of the labeled protein from free dye.
Materials:
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size)
-
Chromatography system (e.g., FPLC or HPLC)
-
Purification Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 (filtered and degassed)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer at a flow rate recommended by the column manufacturer (typically 0.5-1.0 mL/min).
-
Sample Preparation: Centrifuge your labeled protein mixture at >10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the Purification Buffer at a constant flow rate. Collect fractions of a defined volume (e.g., 0.5 mL). The larger labeled protein will elute first, followed by the smaller free dye.
-
Analysis: Analyze the collected fractions by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). Run fractions on an SDS-PAGE gel to confirm the presence of the purified protein. Pool the fractions containing the pure labeled protein.
Protocol 2: Dialysis
Dialysis is a simple and effective method for removing free dye, especially for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)
-
Dialysis Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4
-
Large beaker (to hold a volume of dialysis buffer at least 200 times your sample volume)
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.
-
Sample Loading: Load your labeled protein mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
First Dialysis: Place the sealed dialysis device in the beaker with the dialysis buffer. Stir the buffer gently at 4°C for 2-4 hours.
-
Buffer Exchange 1: Discard the dialysis buffer and replace it with fresh, cold dialysis buffer. Continue to dialyze for another 2-4 hours at 4°C with gentle stirring.
-
Buffer Exchange 2 (Overnight): Change the dialysis buffer one more time and continue the dialysis overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Recover the purified labeled protein from the tubing or cassette.
Protocol 3: Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying labeled proteins, particularly for larger volumes.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette with an appropriate MWCO and membrane material (PES recommended)
-
Diafiltration Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then equilibrate with Diafiltration Buffer.
-
Sample Loading: Load the labeled protein mixture into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.
-
Diafiltration: Begin diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This process washes the free dye out of the sample while retaining the labeled protein. A common target is to exchange 5-10 diavolumes (5-10 times the sample volume).
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated labeled protein from the system.
Data Summary
While specific protein recovery percentages are highly dependent on the protein and the exact experimental conditions, the choice of membrane material has a significant impact on yield.
| Membrane Material | Protein Binding Characteristics | Recommended for Labeled Protein Purification? |
| Polyethersulfone (PES) | Low | Yes, highly recommended [1][2] |
| Polyvinylidene Fluoride (PVDF) | High | No, higher risk of protein loss[2] |
| Regenerated Cellulose (RC) | Low to moderate | Yes, a viable alternative to PES |
By following these guidelines and protocols, researchers can effectively purify their this compound labeled proteins, minimizing common issues and maximizing recovery and purity. For further assistance, please consult the specific product manuals for your filters and equipment.
References
Technical Support Center: Dealing with TAMRA Fluorophore Photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of TAMRA (Tetramethylrhodamine) fluorophore photobleaching in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to my TAMRA-labeled sample?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This occurs when the TAMRA molecule, after being excited by a light source, enters a highly reactive triplet state. In this state, it can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[1] This process is accelerated by high-intensity excitation light and prolonged exposure.
Q2: How photostable is TAMRA compared to other common fluorophores?
A2: TAMRA is generally considered to be a relatively photostable fluorophore, especially when compared to older dyes like Fluorescein (FITC). However, its photostability can be influenced by its local environment and the imaging conditions. While comprehensive quantitative data is application-dependent, qualitative assessments suggest that Alexa Fluor dyes are often more resistant to photobleaching than their cyanine (B1664457) (Cy) dye counterparts.[2]
Q3: Can the local chemical environment affect TAMRA's photostability?
A3: Yes, the chemical environment can significantly impact photostability. For instance, the presence of certain metal ions can influence the rate of photobleaching. It is also important to consider that the conjugation of a fluorophore to a biomolecule can sometimes affect its photophysical properties.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to TAMRA photobleaching.
Issue 1: Weak or rapidly fading TAMRA signal
Symptoms:
-
The initial fluorescent signal is weak.
-
The fluorescent signal disappears quickly upon exposure to excitation light.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photobleaching | 1. Reduce Excitation Light Intensity: Lower the laser power to the minimum required for a detectable signal. Use neutral density filters to attenuate the light without changing its spectral properties.[3] 2. Minimize Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[3] 3. Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions. |
| Suboptimal Antifade Reagent | 1. Use a Commercial Antifade Mounting Medium: Products like ProLong™ Gold are effective at reducing photobleaching for fixed samples.[2] 2. Prepare a Fresh Antifade Solution: If preparing your own, ensure the reagents are not expired and the pH is correct. For example, n-propyl gallate-based antifades are widely used.[4] |
| Inadequate Antibody/Probe Concentration | Titrate your primary and secondary antibodies (or your TAMRA-labeled probe) to find the optimal concentration that gives a bright signal without high background. |
| Fixation and Permeabilization Issues | Ensure that your fixation and permeabilization protocol is not quenching the TAMRA fluorescence. Some fixatives or detergents can affect fluorophore brightness. Test different protocols if necessary. |
Issue 2: High background fluorescence
Symptoms:
-
It is difficult to distinguish the specific signal from the background noise.
-
Unstained control samples show significant fluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody/Probe Binding | 1. Optimize Blocking: Increase the concentration or duration of your blocking step. Using serum from the same species as the secondary antibody can be effective. 2. Titrate Antibodies/Probes: Use the lowest concentration of your primary and secondary antibodies (or probe) that still provides a specific signal.[5] 3. Include Proper Controls: Always include a secondary antibody-only control and an unstained sample to assess non-specific binding and autofluorescence. |
| Autofluorescence | 1. Use a Different Excitation/Emission Wavelength: Autofluorescence is often more prominent at shorter wavelengths. If possible, choose a fluorophore with a longer wavelength. 2. Spectral Unmixing: If your imaging software supports it, you can create a spectral profile of the autofluorescence from an unstained sample and subtract it from your experimental images. |
| Excess Unbound Fluorophore | Ensure thorough washing steps after incubation with the TAMRA-labeled antibody or probe to remove any unbound molecules. |
Quantitative Data
While exact photobleaching rates are highly dependent on experimental conditions, the following table provides a qualitative comparison of the photostability of TAMRA with other commonly used fluorophores in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| TAMRA | ~555 | ~580 | Good |
| Alexa Fluor 555 | ~555 | ~565 | Excellent[2] |
| Cy3 | ~550 | ~570 | Moderate to Good[2] |
| FITC | ~495 | ~519 | Poor |
Note: This is a general guide. The actual performance can vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium
This protocol describes how to prepare a commonly used and effective antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution by dissolving n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[4]
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol. [4]
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.[4]
-
Adjust the pH to ~8.0 if necessary.
-
Store the final solution in small aliquots at -20°C, protected from light.
Visualizations
Troubleshooting Workflow for TAMRA Photobleaching
The following diagram illustrates a logical workflow for diagnosing and addressing issues related to TAMRA photobleaching.
Caption: A flowchart for troubleshooting weak or fading TAMRA signals.
Signaling Pathway of Photobleaching
The following diagram illustrates the simplified molecular pathway leading to photobleaching.
Caption: A simplified diagram of the photobleaching process.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RT-PCR / RT-qPCR故障排除指南 [sigmaaldrich.com]
- 4. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. biotium.com [biotium.com]
Validation & Comparative
Validating TAMRA-PEG4-Methyltetrazine Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verified labeling of biomolecules is paramount. This guide provides a comprehensive comparison of TAMRA-PEG4-Methyltetrazine with other fluorescent tetrazine reagents for bioorthogonal labeling, with a focus on validation by mass spectrometry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in experimental design.
Introduction to Bioorthogonal Labeling and Mass Spectrometry Validation
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its rapid kinetics and high specificity.[1] Fluorescently labeled tetrazines, like this compound, enable the visualization and tracking of TCO-modified biomolecules.[2]
Mass spectrometry (MS) is an indispensable tool for the unambiguous validation of covalent modifications to proteins and peptides.[3] It provides precise mass measurements that confirm the successful conjugation of the label and can reveal the efficiency of the labeling reaction and the presence of any side products. This guide will delve into the specifics of validating this compound labeling using mass spectrometry and compare its performance with other commonly used fluorescent tetrazine probes.
Performance Comparison of Fluorescent Tetrazine Reagents
The choice of a fluorescent tetrazine reagent can impact not only the imaging part of an experiment but also the ease of validation by mass spectrometry. Here, we compare this compound with two other popular fluorescent tetrazine derivatives: Cy3-PEG4-Methyltetrazine and Cy5-PEG4-Methyltetrazine. The following table summarizes key properties and illustrative mass spectrometry data from a hypothetical labeling experiment on a model peptide.
| Feature | This compound | Cy3-PEG4-Methyltetrazine | Cy5-PEG4-Methyltetrazine |
| Molecular Weight | 775.85 g/mol [4] | ~760 g/mol | ~786 g/mol |
| Excitation Max | ~545 nm | ~550 nm | ~650 nm |
| Emission Max | ~575 nm | ~570 nm | ~670 nm |
| Mass Shift (Expected) | + 775.85 Da | + ~760 Da | + ~786 Da |
| Labeling Efficiency (Illustrative) | > 95% | > 95% | > 90% |
| Ionization Efficiency (Illustrative) | +++ | +++ | ++ |
| Fragment Ion Signature (Illustrative) | Characteristic TAMRA fragments observed | Characteristic Cy3 fragments observed | Characteristic Cy5 fragments observed |
Illustrative data is based on typical performance characteristics and may vary depending on the specific peptide or protein and experimental conditions.
Experimental Protocols
Detailed methodologies for labeling and mass spectrometry analysis are crucial for reproducible results.
Protocol 1: Labeling of a TCO-Modified Peptide
This protocol describes the general procedure for labeling a trans-cyclooctene (TCO)-modified peptide with a fluorescent methyltetrazine reagent.
Materials:
-
TCO-modified peptide
-
This compound (or other fluorescent methyltetrazine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Prepare Peptide Solution: Dissolve the TCO-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the fluorescent methyltetrazine in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: a. Add a 1.5 to 5-fold molar excess of the fluorescent methyltetrazine stock solution to the peptide solution. b. Gently mix and incubate for 30-60 minutes at room temperature. The reaction is typically very fast.[1]
-
Purification: Remove the excess, unreacted labeling reagent by using a desalting column according to the manufacturer's instructions.
Protocol 2: Validation by MALDI-TOF Mass Spectrometry
This protocol is suitable for the analysis of intact labeled peptides and small proteins.
Materials:
-
Labeled and purified peptide from Protocol 1
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)
-
Matrix solvent: 50% acetonitrile (B52724), 0.1% trifluoroacetic acid (TFA) in water
-
MALDI target plate
Procedure:
-
Prepare Matrix Solution: Prepare a saturated solution of HCCA in the matrix solvent.
-
Sample Preparation: Mix the labeled peptide solution 1:1 (v/v) with the HCCA matrix solution.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and let it air dry completely.
-
Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in positive ion mode. Acquire a mass spectrum over a mass range that includes the expected masses of the unlabeled and labeled peptide.
-
Data Analysis: Calculate the mass difference between the unlabeled and labeled peptide peaks. This mass shift should correspond to the molecular weight of the fluorescent tetrazine reagent.
Protocol 3: Validation by LC-MS/MS for Site-Specific Analysis
This protocol is used to confirm the site of labeling and to analyze more complex samples.
Materials:
-
Labeled and purified protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
C18 HPLC column
Procedure:
-
Reduction and Alkylation: Reduce disulfide bonds in the protein with DTT and alkylate the resulting free thiols with IAM.
-
Tryptic Digestion: Digest the protein into smaller peptides using trypsin overnight at 37°C.
-
LC-MS/MS Analysis: a. Inject the peptide digest onto a C18 HPLC column and separate the peptides using a gradient of increasing acetonitrile concentration. b. The eluting peptides are introduced into an electrospray ionization (ESI) mass spectrometer. c. The mass spectrometer should be operated in a data-dependent acquisition mode, where it alternates between acquiring full MS scans and MS/MS scans of the most abundant peptide ions.
-
Data Analysis: a. Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). b. Specify the mass of the fluorescent tetrazine modification as a variable modification on the amino acid containing the TCO group. c. The identification of a peptide with the specific mass modification confirms the labeling and pinpoints the exact site of conjugation. The fragmentation spectrum (MS/MS) will show a series of b- and y-ions, and the mass shift will be observed on the fragment ions containing the labeled amino acid.[3]
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using the Graphviz (DOT language).
References
A Comparative Guide to TAMRA-PEG4-Methyltetrazine and Other Fluorescent Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for achieving high-quality imaging and labeling results. This guide provides a detailed comparison of TAMRA-PEG4-Methyltetrazine with other commonly used fluorescent probes, focusing on their performance in tetrazine-trans-cyclooctene (TCO) ligation, a cornerstone of modern bioorthogonal chemistry.
This compound is a popular fluorescent probe that combines the well-established photophysical properties of tetramethylrhodamine (B1193902) (TAMRA) with the highly efficient and specific reactivity of methyltetrazine. The integrated PEG4 linker enhances its solubility in aqueous media and provides spatial separation between the fluorophore and the reactive moiety, which can help to preserve the fluorescence properties and reduce steric hindrance during conjugation. This probe participates in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with a TCO-modified molecule, a reaction prized for its exceptionally fast kinetics and its ability to proceed in complex biological environments without the need for a catalyst.[1][2][3]
Performance Comparison of Fluorescent Tetrazine Probes
The choice of a fluorescent probe for bioorthogonal labeling is often dictated by its photophysical properties, including its excitation and emission wavelengths, brightness (a product of its molar extinction coefficient and quantum yield), and its fluorogenic potential—the ability to increase in fluorescence intensity upon reaction. The tetrazine moiety in these probes often acts as a quencher, and its reaction with a TCO group alleviates this quenching, resulting in a "turn-on" of the fluorescence signal.[4][5][6] This fluorogenic property is highly desirable as it can significantly improve the signal-to-noise ratio in imaging experiments by reducing the background fluorescence from unreacted probes.
Below is a comparative summary of the key quantitative data for this compound and two other widely used classes of fluorescent tetrazine probes: Cy5-tetrazine and BODIPY-tetrazine.
| Property | This compound | Cy5-tetrazine | BODIPY-tetrazine |
| Excitation Max (nm) | ~553 - 555 | ~646 - 650 | ~500 - 590 (varies with derivative) |
| Emission Max (nm) | ~572 - 580[3][7] | ~662 - 670[8][9] | ~510 - 600 (varies with derivative) |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | ~80,000 - 92,000 | ~250,000[8] | Varies significantly with derivative |
| Quantum Yield (Φ) | Not explicitly found for this specific conjugate | ~0.2 - 0.27[8][9][10] | <0.01 (quenched), can be high upon reaction[11] |
| Fluorogenic Turn-on Ratio | Up to 76-fold (for a tetramethylrhodamine probe)[5] | ≥ 6-fold[12] | Up to 1600-fold[13] |
Note: The photophysical properties, especially the quantum yield and turn-on ratio, can be highly dependent on the specific molecular structure of the probe and the experimental conditions. The data presented here are compiled from various sources and should be considered as representative values.
In-depth Look at the Alternatives
Cy5-tetrazine
Cy5-tetrazine probes are valued for their emission in the far-red region of the spectrum, which is advantageous for in vivo imaging due to reduced autofluorescence from biological tissues.[14] They are known for their high molar extinction coefficients, contributing to their brightness. While their fluorogenic turn-on ratios are generally more modest compared to some BODIPY derivatives, they still offer a significant signal enhancement upon reaction.[12]
BODIPY-tetrazine
BODIPY-tetrazine probes have emerged as exceptionally bright and highly fluorogenic probes.[15] Certain BODIPY-tetrazine derivatives exhibit remarkable turn-on ratios, with some increasing their fluorescence intensity by over a thousand-fold upon reaction with a TCO group.[13] This makes them particularly well-suited for applications requiring very high sensitivity and low background. The spectral properties of BODIPY dyes can be tuned through chemical modifications, offering a range of color options.
Signaling Pathways and Experimental Workflows
The fundamental principle behind the use of these probes is the bioorthogonal tetrazine-TCO ligation reaction. This reaction allows for the specific labeling of a target molecule that has been pre-functionalized with a TCO group.
The reaction mechanism itself is a [4+2] inverse-electron-demand Diels-Alder cycloaddition between the tetrazine and the TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.
Experimental Protocols
The following is a generalized protocol for labeling live cells using a TCO-modified targeting molecule and a tetrazine-functionalized fluorescent probe like this compound.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy.
-
TCO-modified targeting molecule (e.g., TCO-conjugated antibody, TCO-modified metabolic precursor).
-
This compound or other tetrazine fluorescent probe.
-
Phosphate-buffered saline (PBS) or other appropriate cell culture medium.
-
Fluorescence microscope.
Protocol for Live Cell Labeling:
-
Target Modification (if applicable):
-
If using a metabolic labeling approach, incubate the cells with a TCO-modified precursor (e.g., a TCO-modified sugar) in the cell culture medium for a sufficient time to allow for its incorporation into the target biomolecules.
-
If using an antibody-based approach, incubate the cells with the TCO-conjugated primary antibody, followed by washing steps to remove unbound antibody.
-
-
Preparation of the Fluorescent Probe Solution:
-
Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 0.5 to 10 µM.[16]
-
-
Labeling Reaction:
-
Wash the cells with pre-warmed PBS to remove any residual medium.
-
Add the diluted this compound solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The incubation time can be optimized depending on the specific application and the reactivity of the TCO-modified target.[17]
-
-
Washing (Optional for Fluorogenic Probes):
-
For highly fluorogenic probes, a washing step may not be necessary, which is a significant advantage for live-cell imaging.
-
If background fluorescence is a concern, gently wash the cells two to three times with pre-warmed PBS or cell culture medium.
-
-
Imaging:
-
Replace the labeling solution with fresh, pre-warmed cell culture medium suitable for imaging.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., for TAMRA, an excitation filter around 555 nm and an emission filter around 580 nm).
-
This guide provides a foundational comparison of this compound with other fluorescent probes for bioorthogonal chemistry. The selection of the optimal probe will ultimately depend on the specific requirements of the experiment, including the desired spectral properties, the need for high fluorogenicity, and the biological system under investigation. Researchers are encouraged to consult the specific product literature for the most accurate and up-to-date information on the properties and handling of these reagents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 3. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Ruixibiotech [ruixibiotech.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 10. Cy5.5 tetrazine | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: TAMRA-PEG4-Methyltetrazine vs. NHS Ester for Biomolecule Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on the efficiency and application of two prominent fluorescent labeling techniques.
In the realm of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. This guide provides an objective comparison of two widely used labeling methodologies: the traditional N-hydroxysuccinimide (NHS) ester-based amine labeling and the bioorthogonal chemistry of TAMRA-PEG4-Methyltetrazine ligation. We will delve into their reaction mechanisms, compare their labeling efficiencies based on available data, and provide detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Differences in Labeling Chemistries
The fundamental distinction between these two labeling strategies lies in their chemical reactivity and specificity. NHS ester labeling directly targets primary amines, which are abundant on many biomolecules, in a single-step reaction. In contrast, this compound labeling is a two-step bioorthogonal process. First, the biomolecule is modified with a trans-cyclooctene (B1233481) (TCO) group, typically via a TCO-NHS ester. This is followed by a highly specific and rapid "click chemistry" reaction with the this compound probe.
| Feature | This compound Labeling | NHS Ester Labeling |
| Reaction Type | Two-step: 1) TCO-NHS ester amine labeling 2) Inverse electron-demand Diels-Alder cycloaddition (IEDDA) | One-step: Nucleophilic acyl substitution |
| Target Group | Primary amines (for initial TCO modification) | Primary amines (e.g., lysine (B10760008) residues, N-terminus) |
| Specificity | High (Bioorthogonal tetrazine-TCO reaction) | Moderate (Reacts with available primary amines) |
| Reaction Speed | TCO-Tetrazine ligation is extremely fast (k > 10³ M⁻¹s⁻¹) | Variable, typically 30 minutes to a few hours |
| Efficiency | Potentially higher overall efficiency due to the high specificity and rapid kinetics of the ligation step. | Can be variable (5-50%), influenced by pH, buffer, and protein structure. |
| Key Advantages | High specificity, rapid kinetics, bioorthogonality allows for labeling in complex biological media. | Simpler one-step procedure, well-established methodology. |
| Key Disadvantages | Two-step process can be more complex and time-consuming. | Potential for non-specific labeling and cross-reactivity, susceptibility to hydrolysis. |
Unpacking the Labeling Efficiency
NHS Ester Labeling:
The efficiency of NHS ester labeling is highly dependent on reaction conditions. The primary competing reaction is the hydrolysis of the NHS ester, which is accelerated at higher pH values. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[1] Buffers containing primary amines, such as Tris, are incompatible as they compete for reaction with the NHS ester. The concentration of the protein and the NHS ester also plays a crucial role, with lower protein concentrations potentially leading to lower labeling efficiency due to the increased likelihood of hydrolysis. Labeling efficiency can be variable, with reports suggesting yields ranging from 5% to 50%.
This compound Labeling:
This two-step approach offers a distinct advantage in terms of specificity and reaction kinetics.
-
Step 1: TCO-NHS Ester Labeling: The initial step of introducing the TCO group onto the biomolecule via a TCO-NHS ester follows similar principles to direct NHS ester labeling. The efficiency of this step is subject to the same variables, such as pH and buffer composition. However, the inclusion of a PEG spacer in the TCO-NHS ester has been shown to increase the reactivity of the TCO group by more than four-fold, potentially leading to higher initial labeling yields.
-
Step 2: Tetrazine-TCO Ligation: The subsequent reaction between the TCO-modified biomolecule and this compound is a bioorthogonal inverse electron-demand Diels-Alder cycloaddition. This reaction is exceptionally fast, with second-order rate constants reported to be as high as 30,000 M⁻¹s⁻¹.[2] This rapid and highly specific reaction proceeds efficiently even at low concentrations and in complex biological environments without interfering with native cellular processes. This high efficiency in the second step can contribute to a higher overall yield of the final fluorescently labeled product. For instance, studies have reported conjugation efficiencies for TCO-derivatized antibodies to be around 75%.
Visualizing the Labeling Workflows
To better understand the practical application of these labeling methods, the following diagrams illustrate the experimental workflows.
References
TAMRA-PEG4-Methyltetrazine: A Superior Fluorophore for Advanced Bio-Imaging and Drug Development
In the dynamic fields of biological research and drug development, the ability to precisely visualize and track molecules within living systems is paramount. While traditional fluorophores have long served as the workhorses of fluorescence microscopy, the advent of bioorthogonal chemistry has ushered in a new era of labeling technologies with unparalleled specificity and performance. At the forefront of this innovation is TAMRA-PEG4-Methyltetrazine, a molecule engineered to overcome many of the limitations of conventional fluorescent probes. This guide provides a comprehensive comparison of this compound with traditional fluorophores, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tools for their demanding applications.
Unparalleled Specificity and Signal-to-Noise Ratio through Bioorthogonal Chemistry
The primary advantage of this compound lies in its methyltetrazine moiety, which participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (B1233481) (TCO) partner. This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, meaning it can occur within living organisms without interfering with native biological processes.[1][2] This bioorthogonal approach offers a significant improvement over traditional labeling methods, such as immunofluorescence, which can be limited by antibody specificity, cross-reactivity, and the challenges of delivering large antibody molecules into live cells.[3][4][5][6]
The result is a dramatic increase in the signal-to-noise ratio.[7] Because the fluorophore only becomes covalently attached to its TCO-tagged target, background fluorescence from unbound probes is minimal. This is a stark contrast to traditional methods where non-specific binding of fluorescently labeled antibodies can lead to high background and ambiguous results.[8]
Quantitative Comparison of Fluorophore Performance
The selection of a fluorophore is a critical decision based on its intrinsic photophysical properties. The following table provides a quantitative comparison of TAMRA with several traditional fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Relative Photostability |
| TAMRA | ~555 | ~580 | ~90,000 | 0.1 - 0.5 | 4 | 4 |
| Fluorescein (FITC) | ~495 | ~519 | ~75,000 | 0.92 | 5 | 1 |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 | 3 | 3 |
| Cy5 | ~649 | ~670 | ~250,000 | 0.28 | 3 | 2 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 | 5 | 5 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.1 | 2 | 5 |
Data is compiled from various sources and can be influenced by the molecular conjugate and solvent environment. Brightness is a product of the molar extinction coefficient and quantum yield. Photostability is a relative measure of resistance to photobleaching.[9][10][11][12][13]
While some traditional fluorophores like Alexa Fluor 488 exhibit a higher quantum yield, TAMRA offers a balanced profile of good brightness and significantly higher photostability compared to dyes like FITC.[14] This makes it well-suited for demanding applications that require prolonged or repeated imaging.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Labeling with this compound
This protocol outlines the steps for labeling a TCO-modified protein of interest in live cells.
Materials:
-
Cells expressing the TCO-modified target protein
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified protein on a suitable imaging dish or plate.
-
Labeling: Prepare a working solution of this compound in cell culture medium at a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and add the this compound labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unbound fluorophore.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Texas Red filter sets).[16][17]
Protocol 2: Comparative Analysis of Fluorophore Photostability
This protocol describes a method for comparing the photostability of different fluorophores under identical imaging conditions.
Materials:
-
Samples labeled with the fluorophores to be compared (e.g., fixed cells, protein solutions)
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare samples labeled with each fluorophore at a similar fluorescence intensity.
-
Image Acquisition:
-
Place the first sample on the microscope stage.
-
Focus on a representative field of view.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) and keep them constant for all samples.
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Repeat for Other Fluorophores: Repeat the image acquisition process for each of the other labeled samples using the identical imaging parameters.
-
Data Analysis:
-
For each time-lapse series, select a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore. The rate of fluorescence decay is an indicator of photostability.[18]
-
Visualizing the Workflow and Advantages
To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound represents a significant advancement in fluorescence labeling technology. Its reliance on a highly efficient and specific bioorthogonal reaction provides researchers with a powerful tool for high-contrast imaging in complex biological environments, including live cells and whole organisms. While traditional fluorophores remain valuable for many applications, the superior signal-to-noise ratio and specificity of this compound make it the clear choice for cutting-edge research and the development of next-generation diagnostics and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunolabeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. TAMRA dye for labeling in life science research [baseclick.eu]
- 15. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Click Chemistry vs. Traditional Bioconjugation Methods
In the landscape of modern biological research and therapeutic development, the ability to specifically and efficiently link biomolecules to other molecules—a process known as bioconjugation—is paramount. From antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging, the choice of conjugation chemistry can profoundly impact the outcome of an experiment and the efficacy of a therapeutic. This guide provides a comprehensive comparison of click chemistry and traditional bioconjugation methods, offering researchers, scientists, and drug development professionals a detailed overview of their respective strengths, weaknesses, and ideal applications, supported by experimental data and protocols.
An Introduction to Bioconjugation Strategies
Traditional bioconjugation methods, such as those utilizing N-hydroxysuccinimide (NHS) esters and maleimides, have long been the workhorses of the field.[1] These techniques typically target naturally abundant functional groups on proteins, like primary amines and thiols.[1] While robust and widely accessible, they often suffer from a lack of specificity, leading to heterogeneous products.[2]
In contrast, click chemistry, a concept introduced by K. Barry Sharpless in 2001, represents a paradigm shift towards more precise and efficient bioconjugation.[3][4] These reactions are characterized by their high yields, selectivity, and tolerance of a wide range of functional groups, making them ideal for complex biological systems.[5] The two most prominent examples of click chemistry are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
Traditional Bioconjugation Methods: The Established Workhorses
NHS Ester Chemistry: Targeting Primary Amines
N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[6]
-
Advantages: The primary advantage of NHS ester chemistry is the abundance of lysine residues on the surface of most proteins, which generally allows for a high degree of labeling.[6] Reagents for this method are also widely available.
-
Disadvantages: The high abundance of lysine residues can also be a significant drawback, leading to a lack of site-specificity and a heterogeneous mixture of conjugated products.[6] This can potentially alter the function of the protein if lysine residues in critical regions are modified.[6] Furthermore, NHS esters are susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency.[7]
Maleimide (B117702) Chemistry: Targeting Thiols
Maleimide chemistry specifically targets the thiol (sulfhydryl) groups of cysteine residues, forming a stable thioether bond through a Michael addition reaction.[6]
-
Advantages: Cysteine residues are significantly less abundant on protein surfaces than lysine residues, offering a higher degree of site-specificity.[6][8] For proteins with a single accessible cysteine, maleimide chemistry can produce a homogeneously labeled product.[6]
-
Disadvantages: The thioether bond formed can be susceptible to a retro-Michael addition, particularly in environments with high concentrations of other thiols, such as the cytoplasm of a cell.[6] This can lead to the exchange of the conjugate with other thiol-containing molecules.
EDC/NHS Chemistry: Coupling Carboxyls to Amines
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS is a popular method for covalently linking a carboxyl group to a primary amine.[3] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester intermediate.[3]
-
Advantages: This two-step method is versatile and can be used to conjugate a wide variety of molecules.[3] It is particularly useful for conjugating molecules that contain both carboxyl and amine groups, as it minimizes self-polymerization.[9]
-
Disadvantages: The reaction requires careful optimization of pH and reagent concentrations to be efficient and avoid side reactions.[3] The O-acylisourea intermediate formed by EDC is highly unstable and prone to hydrolysis.[3]
Click Chemistry: A New Era of Precision Bioconjugation
Click chemistry reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[10]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, involving the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by copper(I).[11][12]
-
Advantages: CuAAC is characterized by its exceptionally high reaction rates, yields, and specificity.[13] The resulting triazole linkage is extremely stable.[12]
-
Disadvantages: The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[8] This has spurred the development of copper-free alternatives.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[14] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst.[14]
-
Advantages: The bioorthogonality of SPAAC makes it ideal for in vivo bioconjugation and live-cell imaging.[15] The reaction proceeds with high selectivity and under physiological conditions.[14]
-
Disadvantages: SPAAC reactions generally have slower kinetics compared to their copper-catalyzed counterparts. However, the development of more reactive cyclooctynes continues to address this limitation.
Head-to-Head Comparison: Quantitative Data
The choice between click chemistry and traditional bioconjugation methods often depends on the specific requirements of the application, such as the need for site-specificity, biocompatibility, and reaction efficiency. The following tables provide a summary of key quantitative parameters for each method.
Table 1: General Comparison of Bioconjugation Methods
| Feature | NHS Ester Chemistry | Maleimide Chemistry | EDC/NHS Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Residue | Primary Amines (Lysine, N-terminus)[6] | Thiols (Cysteine)[6] | Carboxyls to Primary Amines[3] | Azides and Terminal Alkynes[11] | Azides and Strained Alkynes[14] |
| Specificity | Low[6] | High[6] | Moderate | Very High[13] | Very High[14] |
| Biocompatibility | Good | Good | Good | Limited (due to copper)[8] | Excellent[15] |
| Bond Stability | Stable Amide Bond[6] | Stable Thioether Bond (potential for retro-Michael addition)[6] | Stable Amide Bond[3] | Very Stable Triazole[12] | Very Stable Triazole[14] |
Table 2: Reaction Efficiency and Kinetics
| Method | Typical Reaction Yield | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Half-Time |
| NHS Ester Chemistry | Variable, depends on conditions | ~10¹ - 10² | Hours |
| Maleimide Chemistry | >90% (under optimal conditions) | ~10² - 10³ | Minutes to Hours |
| EDC/NHS Chemistry | Variable, depends on optimization | N/A | Hours |
| CuAAC | >95%[5] | ~10⁴ - 10⁵ | Minutes |
| SPAAC | >90% | ~10⁻¹ - 10¹ (can be higher with optimized cyclooctynes) | Hours |
Visualizing the Workflows
To better understand the practical differences between these methodologies, the following diagrams illustrate their general workflows and a logical comparison of their key attributes.
Traditional Bioconjugation Workflow
Click Chemistry Workflow
Logical Comparison of Methods
Experimental Protocols
The following are generalized protocols for the key bioconjugation methods discussed. It is important to note that optimization is often required for specific biomolecules and reagents.
Protocol 1: NHS Ester Labeling of a Protein
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule (e.g., fluorescent dye)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the NHS ester solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the protein conjugate using a size-exclusion chromatography column to remove unreacted NHS ester and other small molecules.
Protocol 2: Maleimide Labeling of a Protein
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in a degassed, amine-free buffer, pH 6.5-7.5)
-
Maleimide-functionalized molecule
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column
Procedure:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
Dissolve the maleimide reagent in DMSO or DMF.
-
Add the maleimide solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the conjugate using size-exclusion chromatography.
Protocol 3: EDC/NHS Coupling of a Ligand to a Protein
Materials:
-
Protein with primary amines
-
Ligand with a carboxyl group
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.5[9]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column
Procedure:
-
Dissolve the carboxyl-containing ligand in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the ligand solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[9]
-
(Optional) Remove excess EDC and Sulfo-NHS using a desalting column.
-
Immediately add the activated ligand solution to the protein solution in the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]
-
Quench the reaction by adding the quenching solution.
-
Purify the protein conjugate using an appropriate chromatography method.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Dissolve the azide and alkyne-modified molecules in the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a premix of CuSO₄ and the copper ligand.
-
Add the CuSO₄/ligand premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.[11]
-
Purify the conjugate as required.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-modified molecule (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule and the strained alkyne-modified molecule in the reaction buffer.
-
Mix the solutions. A molar excess of one component (e.g., 5-20 fold of the strained alkyne) is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours, depending on the reactivity of the strained alkyne.
-
Purify the conjugate to remove excess unreacted reagents.
Conclusion: Selecting the Right Tool for the Job
The choice between click chemistry and traditional bioconjugation methods is not always straightforward and depends heavily on the specific research goals.
-
For applications requiring a high degree of labeling where site-specificity is not critical , traditional methods like NHS ester chemistry can be a simple and effective choice.
-
When site-specificity is important to preserve protein function , maleimide chemistry offers a significant improvement over NHS esters, provided that a free cysteine is available or can be engineered into the protein.
-
For the ultimate in specificity, efficiency, and biocompatibility, particularly for in vivo applications , click chemistry is undoubtedly the superior approach. While CuAAC offers faster kinetics, the cytotoxicity of copper limits its use in living systems, making SPAAC the gold standard for live-cell imaging and in vivo bioconjugation.
As the field of bioconjugation continues to evolve, the development of new and improved methods will undoubtedly expand the toolkit available to researchers. However, a thorough understanding of the fundamental principles, advantages, and limitations of both traditional and click chemistry approaches is essential for the successful design and execution of bioconjugation experiments.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Quantitative Comparison of TAMRA-PEG4-Methyltetrazine for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for molecular labeling, the choice of fluorescent probe is critical for experimental success. This guide provides a quantitative comparison of TAMRA-PEG4-Methyltetrazine and other common fluorescent probes used in conjunction with trans-cyclooctene (B1233481) (TCO) functionalized biomolecules via the inverse-electron-demand Diels-Alder (IEDDA) reaction. The following sections present key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Fluorescent Methyltetrazine Probes
The selection of a fluorescent probe for bioorthogonal labeling hinges on several key parameters: reaction kinetics, labeling efficiency, and the photophysical properties of the fluorophore. While TAMRA (tetramethylrhodamine) is a widely used and robust fluorophore, alternatives such as Cyanine 5 (Cy5) offer distinct advantages in certain applications. The following tables summarize the quantitative data for this compound and a common alternative, Cy5-PEG4-Methyltetrazine.
Table 1: Reaction Kinetics and Labeling Efficiency
| Parameter | This compound | Cy5-PEG4-Methyltetrazine | Alternative Probes (General) |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~800 - 2,000[1] | ~2,000[2] | Up to 30,000 for some tetrazine derivatives[3] |
| Typical Degree of Labeling (DOL) | 0.5 - 2.0 (empirically determined) | 0.5 - 2.0 (empirically determined) | Varies depending on protein and reaction conditions |
| Fluorescence Enhancement upon Reaction | ~1.5 to 3-fold[4] | Low to negligible | Can be >100-fold for certain fluorogenic probes |
Table 2: Spectroscopic and Stability Properties
| Parameter | This compound | Cy5-PEG4-Methyltetrazine |
| Excitation Maximum (λex) | ~545 nm | ~650 nm[5] |
| Emission Maximum (λem) | ~575 nm[3] | ~670 nm[5] |
| Quantum Yield (Φ) | Moderate to High | High |
| Photostability | Good | Good to Excellent[5] |
| Stability in Biological Media | Methyltetrazine moiety is generally stable[6] | Methyltetrazine moiety is generally stable[6] |
Experimental Protocols
Accurate and reproducible labeling requires meticulous experimental execution. The following protocols provide a detailed methodology for protein labeling with this compound and the subsequent quantification of the degree of labeling.
Protocol 1: Labeling of a TCO-Modified Protein with this compound
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the TCO-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: a. Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. b. Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.[7]
-
Purification: Remove the excess, unreacted labeling reagent by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Quantification of Degree of Labeling (DOL)
Materials:
-
Labeled and purified protein solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurement: a. Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~545 nm, A_max).
-
DOL Calculation: The degree of labeling is the ratio of the molar concentration of the dye to the molar concentration of the protein.[8][9] a. Calculate Protein Concentration:
- Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
- Where:
- CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For TAMRA, this is approximately 0.3.
- ε_protein is the molar extinction coefficient of the protein at 280 nm. b. Calculate Dye Concentration:
- Dye Concentration (M) = A_max / ε_dye
- Where ε_dye is the molar extinction coefficient of TAMRA at its A_max. c. Calculate DOL:
- DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
The core of this labeling strategy is the IEDDA reaction, a powerful click chemistry tool.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 4. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. support.nanotempertech.com [support.nanotempertech.com]
The Length Matters: A Side-by-Side Comparison of PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical design element in novel therapeutics and diagnostics. The length of the PEG chain can significantly influence the physicochemical and biological properties of bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. This guide provides an objective, data-driven comparison of different length PEG linkers to inform rational design and optimization in drug development.
The incorporation of PEG linkers is primarily aimed at improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] Longer PEG chains enhance the hydrophilicity of a conjugate, which is particularly beneficial for hydrophobic molecules as it can reduce aggregation and improve stability in aqueous solutions.[1] Conversely, shorter PEG linkers may be preferred where less steric hindrance is desired for optimal binding to target receptors.[1][4]
Quantitative Comparison of PEG Linker Performance
The selection of an appropriate PEG linker length is a balancing act. While longer linkers can improve solubility and circulation half-life, they can also introduce steric hindrance, potentially reducing binding affinity and biological activity—a phenomenon sometimes referred to as the "PEG dilemma".[5][6] The optimal PEG linker length often represents a compromise between enhancing stability and solubility without compromising the therapeutic efficacy of the molecule.[1] The following table summarizes key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.
| Parameter | Shorter PEGs (e.g., PEG2-PEG12) | Intermediate PEGs (e.g., PEG8-PEG24) | Longer PEGs (e.g., >PEG24, 2-10 kDa) | Key Findings & References |
| Solubility | Moderate improvement. | Significant improvement. | High improvement, especially for hydrophobic drugs. | Longer PEG chains increase the hydrophilicity and aqueous solubility of the conjugate.[1][3][7] |
| Stability | Good protection against enzymatic degradation. | Enhanced protection and reduced aggregation. | Excellent stability and protection from proteolysis. | PEGylation shields the molecule from enzymatic attack and the immune system.[2][3] |
| In Vitro Cytotoxicity (ADCs) | Generally higher cytotoxicity. | Moderate cytotoxicity. | Can be significantly reduced. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[1][8] |
| Cellular Uptake | Higher uptake in some cases due to less steric hindrance. | Often optimal for balancing stability and uptake. | Can be significantly reduced, particularly non-specific uptake by macrophages. | Increasing PEG length generally reduces non-specific cellular uptake, enhancing the "stealth" properties of nanoparticles.[1][4] |
| In Vivo Half-life | Modest increase. | Significant extension. | Substantial prolongation of circulation time. | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance. A 10 kDa PEG chain extended the half-life of an affibody-drug conjugate by 11.2-fold compared to a non-PEGylated version.[8][9][10] |
| Immunogenicity | Can reduce immunogenicity. | Further reduction in immune recognition. | Very effective at reducing immunogenicity. | The PEG shield masks epitopes on the drug or protein, preventing recognition by the immune system.[3][7] |
| Drug-to-Antibody Ratio (DAR) Efficiency | May result in lower drug loading in some instances. | Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Can sometimes lead to lower drug loading. | The properties of the linker can influence the efficiency of the conjugation reaction.[1] |
| Tumor Accumulation | Favorable in some models. | ADCs with 8, 12, and 24 PEG units showed significantly higher tumor exposure than those with 2 and 4 PEG units. | Longer linkers (e.g., 10 kDa) can enhance tumor accumulation in vivo.[11][12] | The prolonged circulation time and reduced clearance associated with longer PEG chains can lead to increased accumulation in tumor tissue.[11] |
Experimental Protocols
Cellular Uptake Assay
Objective: To quantify the internalization of bioconjugates with different PEG linker lengths by target cells.
Methodology:
-
Cell Culture: Plate target cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently labeled bioconjugates containing different PEG linker lengths at a defined concentration for a specific time period (e.g., 4 hours).[1]
-
Washing: Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove unbound conjugates.[1]
-
Analysis:
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to attach.
-
ADC Treatment: Treat the cells with serial dilutions of ADCs containing different PEG linker lengths.
-
Incubation: Incubate the cells for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each ADC to compare their potencies.
Visualizing the Process: From Conjugation to Cellular Action
To better illustrate the principles discussed, the following diagrams depict a typical experimental workflow for comparing PEG linkers and a generalized signaling pathway for an antibody-drug conjugate.
Caption: Experimental workflow for comparing different PEG linker lengths.
Caption: Generalized signaling pathway of an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. purepeg.com [purepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Control Experiments for TAMRA-PEG4-Methyltetrazine Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments for TAMRA-PEG4-Methyltetrazine labeling, offering objective analysis against alternative methods and supported by experimental data. Detailed protocols and visual workflows are included to ensure robust and reliable experimental design.
Introduction to this compound Labeling
This compound is a fluorescent probe used in bioorthogonal chemistry. It allows for the specific labeling of biomolecules that have been functionalized with a trans-cyclooctene (B1233481) (TCO) group. The labeling reaction is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine and the TCO, a reaction known for its exceptionally fast kinetics and high specificity in biological systems.[1][2][3] The TAMRA fluorophore provides a bright and photostable orange-red signal, while the PEG4 linker enhances solubility and reduces steric hindrance.[4][5]
The Critical Role of Control Experiments
To ensure the specificity and validity of labeling experiments using this compound, a panel of positive and negative controls is essential. These controls help to distinguish between the specific iEDDA reaction and non-specific binding or background fluorescence, thereby preventing misinterpretation of results.
Comparison of Labeling Methods: Tetrazine Ligation vs. SPAAC
The primary alternative to tetrazine ligation for bioorthogonal labeling is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both are copper-free click chemistry reactions suitable for live-cell imaging, they differ significantly in their reaction kinetics.
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | [3+2] Cycloaddition |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ (typically 800 - 30,000 M⁻¹s⁻¹)[1][6] | ~1 M⁻¹s⁻¹[6] |
| Biocompatibility | Excellent (copper-free)[6] | Excellent (copper-free)[6] |
| Reaction Conditions | Aqueous media, room temperature[6] | Aqueous media, room temperature |
| Fluorogenicity | Often fluorogenic (fluorescence increases upon reaction)[7][8][9] | Generally not fluorogenic |
Experimental Protocols
Protocol 1: General Labeling with this compound
This protocol describes the labeling of a TCO-modified protein in live cells.
Materials:
-
Live cells expressing a TCO-modified protein of interest
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. A typical starting concentration is 1-5 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing this compound to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove unbound probe.
-
Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm).
Protocol 2: Negative Control - Assessing Non-Specific Binding
This control is crucial to determine the level of background signal from the probe itself.
Materials:
-
Wild-type live cells (not expressing a TCO-modified protein)
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
Procedure:
-
Follow steps 1-7 of the General Labeling Protocol using the wild-type cells.
-
The resulting fluorescence, if any, represents the degree of non-specific binding or cellular uptake of the this compound probe.
Protocol 3: Negative Control - Omitting the TCO Moiety
This control confirms that the labeling is dependent on the presence of the TCO group.
Materials:
-
Live cells expressing the protein of interest without the TCO modification
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
Procedure:
-
Follow steps 1-7 of the General Labeling Protocol using cells that express the target protein but lack the TCO group.
-
Minimal to no fluorescence should be observed, confirming the specificity of the tetrazine-TCO reaction.
Protocol 4: Positive Control - Verifying Reagent Activity
This control ensures that the this compound reagent is active and capable of reacting with a TCO group.
Materials:
-
A known TCO-containing molecule (e.g., TCO-lysine) in a cell-free system
-
This compound
-
Reaction buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, mix equimolar concentrations of the TCO-containing molecule and this compound in the reaction buffer.
-
Incubate at room temperature for 30 minutes.
-
Analyze the reaction product using a method such as fluorescence spectroscopy or mass spectrometry to confirm the successful ligation. A significant increase in fluorescence is expected.[7][8][9]
Visualizing Experimental Workflows
References
- 1. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TAMRA-PEG4-Methyltetrazine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a premier bioorthogonal ligation strategy, prized for its exceptional speed and specificity. This guide provides a detailed comparison of TAMRA-PEG4-Methyltetrazine, a fluorescent labeling reagent, with other common click chemistry techniques. We present quantitative data, experimental protocols for assessing specificity, and visual workflows to aid researchers in selecting the optimal tool for their molecular labeling and imaging needs.
Performance Comparison of Bioorthogonal Reactions
The tetrazine-dienophile ligation, particularly with trans-cyclooctene (B1233481) (TCO), exhibits reaction kinetics that are orders of magnitude faster than other widely used click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This rapid reactivity allows for efficient labeling at low concentrations, a significant advantage in biological systems.
| Feature | Tetrazine-TCO Ligation (iEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 30,000[1] | 10 - 1,000 | 0.01 - 1.0 |
| Biocompatibility | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Requires copper(I) catalyst and reducing agents | Aqueous media, physiological pH, room temperature |
| Specificity | High, bioorthogonal to native functional groups | High, but potential for off-target effects from copper | High, bioorthogonal to native functional groups |
| Primary Dienophile/Alkyne | trans-cyclooctene (TCO), norbornene, cyclopropene | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
Specificity and Stability of Methyltetrazines
This compound utilizes a methyl-substituted tetrazine. The methyl group provides an optimal balance between reactivity and stability. While more electron-withdrawing groups on the tetrazine ring can increase the reaction rate, they often decrease the stability of the molecule in aqueous environments. Methyltetrazines exhibit high stability in biological media, including serum, which is crucial for in vivo applications.[2]
The high specificity of the tetrazine-TCO ligation stems from the unique reactivity of the tetrazine and strained alkene, which do not cross-react with endogenous functional groups such as amines, thiols, or carboxylates. This bioorthogonality ensures that labeling is confined to the intended target that has been functionalized with the dienophile. While exceedingly rare, the potential for side reactions with highly reactive biological nucleophiles under specific conditions should be considered, though for most applications, the reaction is remarkably clean.
Experimental Protocols
Here we provide detailed protocols for assessing the specificity of this compound reactions.
In Vitro Specificity Assay in Cell Lysate
This protocol is designed to assess the on-target and off-target labeling of a TCO-modified protein of interest (POI) in a complex protein mixture.
Materials:
-
This compound
-
TCO-functionalized POI
-
Cell lysate from cells not expressing the TCO-POI (negative control)
-
Cell lysate from cells expressing the TCO-POI
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and imaging system
Protocol:
-
Lysate Preparation: Prepare cell lysates from both control and TCO-POI expressing cells using a standard lysis buffer. Determine the total protein concentration of each lysate.
-
Labeling Reaction: In separate microcentrifuge tubes, aliquot equal amounts of total protein from each lysate (e.g., 50 µg).
-
Add this compound to each tube to a final concentration of 10 µM.
-
Incubate the reactions at room temperature for 30 minutes, protected from light.
-
Quenching (Optional): Add an excess of a TCO-containing small molecule to quench any unreacted this compound.
-
SDS-PAGE Analysis: Add SDS-PAGE loading buffer to each sample, boil for 5 minutes, and load onto a polyacrylamide gel.
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm).
-
Analysis: Compare the fluorescent banding patterns between the control and TCO-POI lysates. A specific on-target band should be observed only in the TCO-POI lysate. The absence of significant background bands in both lysates indicates high specificity.
Competitive Labeling Assay in Live Cells
This protocol assesses the specificity of labeling in a more biologically relevant context by competing the fluorescent tetrazine with a non-fluorescent analog.
Materials:
-
Live cells expressing a TCO-functionalized target protein
-
This compound
-
A non-fluorescent methyltetrazine analog (competitor)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture: Plate the cells expressing the TCO-functionalized target protein in a suitable format for imaging or flow cytometry.
-
Pre-incubation with Competitor: Treat a subset of the cells with increasing concentrations of the non-fluorescent methyltetrazine competitor (e.g., 1 µM, 10 µM, 100 µM) for 1 hour at 37°C. Include a no-competitor control.
-
Fluorescent Labeling: Add this compound to all wells to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash and Image/Analyze: Wash the cells with PBS to remove unbound probe.
-
Analyze the cells using fluorescence microscopy or flow cytometry to quantify the TAMRA fluorescence.
-
Analysis: A dose-dependent decrease in TAMRA fluorescence in the cells pre-treated with the competitor indicates that the labeling is specific to the TCO-tagged target.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical reaction and experimental workflows.
Caption: The iEDDA reaction between this compound and a TCO-modified target protein.
Caption: A typical experimental workflow for evaluating labeling specificity in cell lysates.
Caption: Example of labeling a TCO-modified receptor in a signaling pathway with this compound.
References
A Comparative Guide to TAMRA-PEG4-Methyltetrazine for Live-Cell Imaging
In the rapidly evolving field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool for live-cell imaging. This guide provides a comprehensive comparison of TAMRA-PEG4-Methyltetrazine, a popular fluorescent probe, detailing its performance, and offering insights into its application across different cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to employ click chemistry for cellular labeling and imaging.
The IEDDA Reaction: A Superior Bioorthogonal Tool
The IEDDA reaction, particularly between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), offers significant advantages over other click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its key benefits include exceptionally fast reaction kinetics and the absence of a need for cytotoxic copper catalysts, making it highly suitable for in vivo and live-cell applications.[1]
The reaction proceeds via a [4+2] cycloaddition between the electron-poor tetrazine and the electron-rich dienophile (TCO), resulting in a stable covalent bond and the release of nitrogen gas.[2] This high specificity and bioorthogonality ensure minimal off-target reactions with native cellular components.[1]
Performance of this compound
This compound is a fluorescent probe that combines the bright and photostable TAMRA (tetramethylrhodamine) fluorophore with a methyltetrazine moiety via a hydrophilic PEG4 linker.[3][4] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[5]
Quantitative Comparison of Bioorthogonal Reactions
The following table summarizes the key performance metrics of the IEDDA reaction compared to CuAAC and SPAAC, highlighting the kinetic advantages of the tetrazine-TCO ligation.
| Feature | Tetrazine-TCO Ligation (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 30,000[3] | 1 - 100 | 0.1 - 1.0 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, physiological pH | Requires copper(I) catalyst and reducing agents | Aqueous media, room temperature |
| Specificity | High | High | High |
Photophysical and Chemical Properties of this compound
| Property | Value |
| Excitation Maximum (nm) | ~555[6] |
| Emission Maximum (nm) | ~580[6] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000[6] |
| Quantum Yield | ~0.1-0.3[6] |
| Solubility | Soluble in DMSO, DMF[3] |
| Storage | -20°C, protected from light[3] |
Performance in Different Cell Lines: A Comparative Overview
| Cell Line | Cell Type | Key Performance Metrics | Considerations for Labeling |
| HeLa | Adherent Human Cervical Carcinoma | Labeling Efficiency: High, with efficient labeling observed at low micromolar concentrations of the tetrazine probe.[5] Background: Low background fluorescence is a key feature of TAMRA-based probes in HeLa cells.[5] Stability: Disubstituted tetrazines like methyltetrazine show good stability in HeLa cells.[5] | Standard protocols are well-established. Optimization of incubation time and concentration can minimize any non-specific binding. |
| Jurkat | Suspension Human T-cell Leukemia | Labeling Efficiency: Expected to be high due to the rapid kinetics of the IEDDA reaction. However, optimization of washing steps is crucial for suspension cells to minimize background. Background: Potential for higher background if washing is not thorough. The non-adherent nature requires careful pelleting and resuspension steps. Cytotoxicity: No specific data available for this compound. General cytotoxicity of the labeling components should be assessed. | Multiple gentle washing steps by centrifugation are necessary to remove unbound probe. Cell viability should be monitored, especially after repeated centrifugation. |
| A549 | Adherent Human Lung Carcinoma | Labeling Efficiency: Expected to be comparable to HeLa cells due to their adherent nature and similar membrane characteristics. Background: Should be low, similar to other adherent cell lines. Cytotoxicity: No specific cytotoxicity data for this compound is available. However, tetrazine-based iridium complexes have been evaluated for cytotoxicity in HeLa cells, suggesting that the tetrazine moiety itself is not inherently cytotoxic at concentrations used for labeling.[7] | Similar to HeLa cells, standard protocols should be effective. Cell density and confluency can influence labeling efficiency and should be optimized. |
Disclaimer: The data presented for Jurkat and A549 cells are based on general principles and data from other cell lines. Direct experimental validation is recommended for specific research applications.
Experimental Protocols
Cell Surface Labeling of TCO-Modified Proteins
This protocol describes the labeling of cell surface proteins that have been modified with a TCO group, for example, through an antibody-TCO conjugate.
Materials:
-
Cells expressing the target protein of interest
-
Primary antibody targeting the protein of interest
-
Secondary antibody conjugated to TCO (or a primary antibody directly conjugated to TCO)
-
This compound (stock solution in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., chambered coverslips for imaging).
-
Antibody Incubation (Primary): If using an unconjugated primary antibody, incubate the cells with the primary antibody diluted in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at 4°C or room temperature.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound primary antibody.
-
Antibody Incubation (Secondary-TCO): Incubate the cells with the TCO-conjugated secondary antibody diluted in blocking buffer for 1 hour at 4°C or room temperature.
-
Washing: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Labeling Reaction: Prepare a working solution of this compound in pre-warmed cell culture medium or PBS (a final concentration of 1-10 µM is a good starting point).
-
Incubation: Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C.
-
Final Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
Imaging: The cells are now ready for fluorescence microscopy.
Intracellular Labeling of TCO-Modified Proteins
This protocol is for labeling intracellular proteins modified with a TCO-containing unnatural amino acid.
Materials:
-
Cells engineered to express a TCO-modified protein
-
This compound (stock solution in anhydrous DMSO)
-
Cell culture medium
-
PBS, pH 7.4
Procedure:
-
Cell Culture: Culture the cells under conditions that promote the expression of the TCO-modified protein.
-
Labeling Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-5 µM). The optimal concentration should be determined empirically.
-
Labeling Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing: Gently wash the cells three to five times with pre-warmed cell culture medium or PBS to remove the unbound probe. An extended final wash of 30 minutes can help to reduce background fluorescence.
-
Imaging: The cells are now ready for live-cell imaging.
Visualizing the Workflow and Reaction
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
This compound, in conjunction with TCO-modified biomolecules, provides a robust and efficient method for live-cell imaging. The superior kinetics and biocompatibility of the IEDDA reaction make it a preferred choice for many applications. While direct comparative performance data across a wide range of cell lines is still emerging, the principles of bioorthogonal chemistry and the known properties of this probe suggest its broad applicability. For optimal results, researchers should empirically determine the ideal labeling conditions for their specific cell line and experimental setup.
References
- 1. Evaluation of bioorthogonally applicable tetrazine–Cy3 probes for fluorogenic labeling schemes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01204B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 4. TAMRA Tetrazine | AxisPharm [axispharm.com]
- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal Postlabeling Reveals Nuclear Localization of a Highly Cytotoxic Half‐Sandwich Ir(III) Tetrazine Complex in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyltetrazine and Other Tetrazine Derivatives for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), has become a cornerstone of bioorthogonal chemistry, enabling researchers to study biological processes in their native environment. The selection of the appropriate tetrazine derivative is critical for the success of these experiments, with properties such as reaction kinetics, stability, and hydrophilicity playing pivotal roles. This guide provides a comprehensive comparison of methyltetrazine with other commonly used tetrazine derivatives, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Tetrazine Derivatives
The reactivity and stability of tetrazines are intrinsically linked and are largely dictated by the electronic nature of the substituents on the tetrazine core. Electron-withdrawing groups generally accelerate the iEDDA reaction but can decrease the stability of the tetrazine in aqueous environments. Conversely, electron-donating groups, such as a methyl group, tend to enhance stability at the cost of slightly slower reaction kinetics.[1]
Reaction Kinetics
The second-order rate constant (k₂) is a key metric for quantifying the speed of the iEDDA reaction. A higher k₂ value indicates a faster reaction, which is often desirable for in vivo applications where rapid labeling is crucial. The following table summarizes the reaction kinetics of various tetrazine derivatives with trans-cyclooctene (B1233481) (TCO) or its derivatives.
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyltetrazine | TCO-PEG₄ | DPBS | 37 | 990 - 1,100 |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO-PEG₄ | DPBS | 37 | ~7,000 - 39,000+ |
| 3-(p-methoxyphenyl)-tetrazine | TCO | PBS | 37 | 3,100 |
| 3-(p-aminophenyl)-tetrazine | TCO | PBS | 37 | 1,400 |
| 3,6-di(pyridin-2-yl)-s-tetrazine | TCO | PBS | 25 | 2,200 |
| 3-methyl-6-phenyl-tetrazine | TCO-PEG₄ | DPBS | 37 | 990 |
| 3-phenyl-6-(pyrimidin-2-yl)tetrazine | TCO | PBS | 37 | 13,000 |
As the data indicates, methyl-substituted tetrazines generally exhibit slower reaction kinetics compared to their hydrogen- or pyridyl-substituted counterparts. This trade-off between reactivity and other properties like stability is a critical consideration in experimental design.
Stability
The stability of a tetrazine derivative in a biological milieu is paramount for successful bioorthogonal labeling, particularly in experiments requiring long incubation times. The following table presents the stability of various tetrazines in serum or buffer, typically reported as the percentage of the compound remaining after a specific period.
| Tetrazine Derivative | Medium | Temperature (°C) | Time (h) | % Remaining |
| Methyltetrazine | Fetal Bovine Serum | 37 | 10 | >90% |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | Fetal Bovine Serum | 37 | 10 | ~40% |
| 3,6-di(pyridin-2-yl)-s-tetrazine | PBS | 37 | 12 | ~15-40% |
| 3-methyl-6-phenyl-tetrazine | DMEM + 10% FBS | 37 | 12 | >95% |
| 3-(p-aminophenyl)-tetrazine | Fetal Bovine Serum | 37 | 10 | >90% |
Methyltetrazine demonstrates significantly higher stability in biological media compared to the more reactive, unsubstituted H-tetrazine.[1] This enhanced stability makes it a suitable choice for in vivo studies or cellular imaging experiments that require prolonged incubation periods.
Hydrophilicity
The hydrophilicity of a tetrazine probe can significantly impact its in vivo performance, influencing its biodistribution, clearance, and non-specific binding.[2] The distribution coefficient at physiological pH (logD₇.₄) is a common measure of hydrophilicity, with lower values indicating greater water solubility.
| Tetrazine Derivative | clogD₇.₄ |
| Methyltetrazine-COOH | -0.5 to -1.5 |
| 3-phenyl-tetrazine-COOH | -0.2 to -1.0 |
| 3,6-di(2-hydroxyethyl)tetrazine conjugate | -0.98 |
| 3-methyl-6-aryltetrazine conjugate | -0.87 |
| 3,6-diaryltetrazine conjugate | -0.69 |
The hydrophilicity of a tetrazine derivative is highly dependent on its overall structure, including any appended functional groups or linkers. While the methyl group itself has a minor impact on hydrophilicity, the choice of conjugating moiety is critical for tuning the overall solubility of the probe. For in vivo applications, a low clogD₇.₄ (ideally below -3) is often a strong indicator of successful pretargeting.[2]
Experimental Protocols
Determination of Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol outlines the general procedure for measuring the second-order rate constant of a tetrazine-TCO reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Tetrazine derivative stock solution (e.g., 10 mM in DMSO)
-
TCO derivative stock solution (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Syringes for the stopped-flow instrument
Procedure:
-
Prepare a series of dilutions of the TCO derivative in the reaction buffer at various concentrations (e.g., 10, 20, 30, 40, 50 µM).
-
Prepare a solution of the tetrazine derivative in the reaction buffer at a concentration where its absorbance can be accurately measured (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the reaction rate.
-
Equilibrate the stopped-flow instrument and the reactant solutions to the desired temperature (e.g., 37°C).
-
Load the tetrazine solution into one syringe and one of the TCO solutions into the other syringe.
-
Initiate the reaction by rapidly mixing equal volumes of the two solutions in the stopped-flow instrument.
-
Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.
-
Fit the resulting absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs) for that specific TCO concentration.
-
Repeat steps 4-7 for each of the different TCO concentrations.
-
Plot the obtained k_obs values against the corresponding TCO concentrations.
-
The second-order rate constant (k₂) is determined from the slope of the linear fit of this plot.
Assessment of Tetrazine Stability in Serum
This protocol describes a method to evaluate the stability of a tetrazine derivative in a biological matrix like fetal bovine serum (FBS).
Materials:
-
Tetrazine derivative stock solution (e.g., 10 mM in DMSO)
-
Fetal Bovine Serum (FBS) or other relevant biological fluid
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare a solution of the tetrazine derivative in FBS at a final concentration suitable for HPLC analysis (e.g., 100 µM). The final DMSO concentration should be minimized.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding a volume of the quenching solution to precipitate proteins and stop any enzymatic reactions.
-
Centrifuge the quenched sample to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC, monitoring the peak area of the intact tetrazine derivative at its characteristic absorbance wavelength.
-
Calculate the percentage of the tetrazine derivative remaining at each time point relative to the initial time point (t=0).
-
The half-life (t₁/₂) of the tetrazine derivative can be determined by plotting the percentage remaining versus time and fitting the data to an appropriate decay model.
Visualizations
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Mechanism
Caption: The iEDDA reaction between a tetrazine and TCO.
Experimental Workflow for Comparing Tetrazine Derivatives
Caption: Workflow for the comparative evaluation of tetrazine derivatives.
Decision Tree for Tetrazine Selection
Caption: A decision tree to guide the selection of a suitable tetrazine derivative.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating TAMRA-PEG4-Methyltetrazine: A Comparative Guide to Brightness and Photostability for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical decision that directly impacts experimental success. Among the myriad of options, TAMRA-PEG4-Methyltetrazine has emerged as a popular choice for its utility in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions. This guide provides an objective comparison of the brightness and photostability of this compound against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal fluorescent reporter for your research needs.
Performance Comparison of Tetrazine-Modified Fluorophores
The ideal fluorescent probe for bioorthogonal labeling should exhibit high brightness, minimizing the required concentration and illumination intensity, and superior photostability, ensuring signal integrity during prolonged imaging experiments. The following table summarizes the key photophysical properties of this compound and several alternative tetrazine-conjugated dyes. Brightness is a composite measure of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε × Φ) | Photostability |
| This compound | ~555 | ~575-580[1][2] | ~80,000 - 90,000[3][4] | ~0.1 - 0.5[4][5] | 8,000 - 45,000 | Good[6][7] |
| Cy3-Tetrazine | ~550 | ~570[8] | 150,000 | ~0.1 - 0.31 | 15,000 - 46,500 | Good[8] |
| Cy5-Tetrazine | ~646 | ~662 | 250,000 | ~0.2 - 0.28 | 50,000 - 70,000 | Good[9] |
| Alexa Fluor 555-Tetrazine | ~555 | ~565 | >130,000[5] | ~0.1 | >13,000 | Excellent[10][11] |
Note: The photophysical properties of fluorophores can be influenced by their local environment and conjugation partners. The data presented here are based on available information for the respective dyes and their conjugates and should be considered as representative values.
Experimental Protocols
To ensure accurate and reproducible evaluation of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for determining the key performance indicators of brightness and photostability.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is a common and reliable approach.
Materials:
-
Spectrofluorometer with a corrected emission spectrum function.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes.
-
Solvent (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
The fluorescent probe to be tested (e.g., this compound).
Procedure:
-
Prepare a series of dilutions of both the standard and the test sample in the chosen solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample. Ensure that the emission is collected over the entire fluorescence range of the dye.
-
Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
Slope_X and Slope_S are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
n_X and n_S are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Determination of Photostability (Photobleaching Assay)
Photostability refers to the ability of a fluorophore to resist photochemical destruction upon exposure to light. A common method to quantify this is by measuring the rate of photobleaching.
Materials:
-
Fluorescence microscope equipped with a suitable light source (e.g., laser or arc lamp), filter sets, and a sensitive camera (e.g., EMCCD or sCMOS).
-
The fluorescently labeled sample (e.g., cells labeled with this compound).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare the sample for imaging. For cellular imaging, this may involve cell culture, labeling with the fluorescent probe, and mounting on a microscope slide.
-
Select a region of interest (ROI) containing the fluorescent signal.
-
Acquire a time-lapse series of images under continuous illumination. The illumination intensity and acquisition parameters (exposure time, frame rate) should be kept constant throughout the experiment.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Alternatively, the data can be fitted to an exponential decay function to determine the photobleaching rate constant.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for bioorthogonal labeling of a target protein in live cells using this compound and a trans-cyclooctene (B1233481) (TCO)-modified non-canonical amino acid.
Caption: Bioorthogonal labeling workflow for live-cell imaging.
This guide provides a framework for the rational selection of a tetrazine-modified fluorophore based on its photophysical properties. By understanding the brightness and photostability of this compound in comparison to its alternatives, and by employing standardized protocols for their evaluation, researchers can optimize their bioorthogonal labeling experiments for enhanced sensitivity and reliability.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAMRA dye for labeling in life science research [baseclick.eu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 10. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. biocompare.com [biocompare.com]
A Comparative Guide to the Cross-Reactivity of TAMRA-PEG4-Methyltetrazine for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioorthogonal chemistry, the precise and specific labeling of biomolecules is paramount. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for in vivo imaging and drug delivery due to its exceptionally fast reaction kinetics.[1][2] TAMRA-PEG4-Methyltetrazine is a popular reagent that combines the bright fluorescence of the TAMRA dye with a hydrophilic PEG linker and a reactive methyltetrazine moiety. However, a critical consideration for any bioorthogonal reaction is its potential for cross-reactivity with endogenous molecules, which can lead to off-target effects and confounding results.[3]
This guide provides an objective comparison of this compound's performance with other bioorthogonal alternatives, focusing on cross-reactivity and providing supporting experimental data and protocols.
Understanding Tetrazine Reactivity and Stability
The reactivity of tetrazines in iEDDA reactions is governed by their electronic properties. Electron-withdrawing groups on the tetrazine ring lower the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the reaction with the highest occupied molecular orbital (HOMO) of the dienophile.[3] However, this increased reactivity also renders the tetrazine more susceptible to nucleophilic attack from endogenous molecules like thiols (e.g., cysteine, glutathione) and amines, which are abundant in the cellular environment.[3][4] This can lead to degradation of the tetrazine probe and non-specific labeling of biomolecules.[3][4]
Therefore, an optimal balance between reactivity towards the target dienophile and stability against off-target nucleophiles is crucial for a successful bioorthogonal probe.
Comparative Analysis of Bioorthogonal Reactions
Here, we compare the performance of methyltetrazine-TCO ligation with a common alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | Methyltetrazine-TCO Ligation (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| **Reaction Rate (k₂) (M⁻¹s⁻¹) ** | Up to 30,000[1][2] | 0.1 - 1 |
| Primary On-Target Reaction | Inverse electron demand Diels-Alder cycloaddition with trans-cyclooctene (TCO). | [3+2] cycloaddition between a cyclooctyne (B158145) and an azide. |
| Potential Cross-Reactivity | Reaction with biological nucleophiles (e.g., thiols like cysteine and glutathione).[3][5][6] | Some cyclooctynes can react with thiols. |
| Stability | Structure-dependent; electron-donating groups improve stability but can decrease reaction rates.[7] | Generally stable, but highly strained cyclooctynes can be less stable. |
Key takeaway: The tetrazine-TCO ligation offers significantly faster kinetics than SPAAC, which is advantageous for capturing rapid biological processes and for applications where low concentrations of labeling reagents are required. However, this high reactivity comes with an increased potential for off-target reactions with nucleophiles. The choice of bioorthogonal reaction should therefore be carefully considered based on the specific application and the biological context.
Quantitative Cross-Reactivity Data
The following table summarizes available kinetic data for the reaction of methyltetrazine derivatives with their intended TCO target and with the biological nucleophile cysteine.
| Reagent | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dialkyltetrazine | TCO | 1705 - 3277 | [1] |
| Thiomethyltetrazine A | Cysteine | 103 | [5] |
| Thiomethyltetrazine B | Cysteine | 1.10 | [5] |
| Thiomethyltetrazine C | Cysteine | 3.61 | [5] |
Note: The rate constants presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, the data clearly illustrates that while the on-target reaction with TCO is exceptionally fast, the off-target reaction with cysteine can also occur at a measurable rate, and this rate is highly dependent on the specific structure of the tetrazine derivative.
Experimental Protocols
To enable researchers to assess the cross-reactivity of this compound or other bioorthogonal probes in their own laboratories, we provide the following detailed experimental protocols.
Protocol 1: Assessing Tetrazine Stability in Cell Lysate
This protocol allows for the evaluation of a tetrazine probe's stability in a complex biological environment.
Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of the tetrazine probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of the reaction partner (either TCO for the on-target reaction or a nucleophile like cysteine for the off-target reaction) in the same buffer. The concentration of the reaction partner should be in excess (at least 10-fold) of the tetrazine concentration.
-
-
Stopped-Flow Measurement:
-
Load the tetrazine solution and the reaction partner solution into separate syringes of a stopped-flow spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the excess reaction partner.
-
Plot k_obs versus the concentration of the reaction partner. The slope of the resulting linear fit will be the second-order rate constant (k₂).
-
Mitigating Cross-Reactivity
Several strategies can be employed to minimize the off-target reactivity of tetrazine probes:
-
Structural Modification: As the data suggests, the structure of the tetrazine derivative significantly impacts its stability and cross-reactivity. [4][5]Researchers can choose or design tetrazines with substituents that provide a better balance between on-target reactivity and stability. For example, the incorporation of electron-donating groups can increase stability. [7]* Caged Tetrazines: Using "caged" tetrazines that are activated by a specific stimulus (e.g., light) can provide spatiotemporal control over the bioorthogonal reaction, minimizing the time the reactive tetrazine is exposed to the cellular environment and thus reducing the potential for off-target reactions.
-
Alternative Bioorthogonal Chemistries: In biological systems where high concentrations of nucleophiles are a concern, alternative bioorthogonal reactions with lower intrinsic cross-reactivity, such as SPAAC, may be more suitable, despite their slower kinetics.
Conclusion
This compound is a powerful tool for bioorthogonal labeling, offering rapid reaction kinetics and bright fluorescence. However, researchers must be aware of its potential for cross-reactivity with endogenous nucleophiles. By carefully considering the biological context, choosing appropriately designed tetrazine probes, and, when necessary, employing strategies to mitigate off-target reactions, the power of tetrazine-TCO ligation can be harnessed for precise and specific biomolecular labeling in complex biological systems. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the performance of their chosen bioorthogonal tools, leading to more reliable and reproducible results.
References
- 1. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]
- 4. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TAMRA-PEG4-Methyltetrazine against other click chemistry reagents
An Objective Comparison of Click Chemistry Reagents for Bioconjugation
Guide for Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the way molecules are connected, offering researchers a powerful toolkit for applications ranging from drug development to in vivo imaging. The inverse-electron-demand Diels-Alder (IEDDA) reaction, in particular, has gained prominence for its exceptionally fast kinetics and biocompatibility.[1][2][3] This guide provides a detailed benchmark of a popular IEDDA reagent, TAMRA-PEG4-Methyltetrazine, against other leading click chemistry alternatives, supported by quantitative data and experimental protocols.
Overview of Key Click Chemistry Reactions
Three primary types of click chemistry reactions dominate the field of bioconjugation:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between an electron-deficient tetrazine (like methyltetrazine) and a strained, electron-rich dienophile such as trans-cyclooctene (B1233481) (TCO).[1][2][3] It is renowned for being one of the fastest bioorthogonal reactions available.[1][4] The this compound reagent combines the highly reactive methyltetrazine group with a bright TAMRA fluorophore and a hydrophilic PEG4 spacer to improve solubility.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a metal-free alternative to the classic copper-catalyzed reaction.[5][] It relies on the inherent ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), to react spontaneously with an azide (B81097).[][7][8] This makes it highly suitable for applications in living systems.[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal "click" reaction, CuAAC, involves the reaction between an azide and a terminal alkyne, facilitated by a copper(I) catalyst.[9][10] While it has a high reaction rate and is very reliable, the cytotoxicity of the copper catalyst can limit its use in live cells.[5][9]
Quantitative Performance Comparison
The selection of a click chemistry reagent is a critical decision that depends on the specific demands of the experiment. Key performance indicators include reaction speed (kinetics), stability, biocompatibility, and the properties of any integrated fluorophore.
| Reagent Pair | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| Methyltetrazine + TCO | IEDDA | 1 - 10⁶[9][11] | High | Extremely fast kinetics, catalyst-free.[1][4][12] | Tetrazine can be unstable in some biological contexts. |
| DBCO + Azide | SPAAC | 10⁻² - 1[9] | High | Excellent stability, catalyst-free.[][8] | Slower kinetics compared to IEDDA.[5] |
| Terminal Alkyne + Azide | CuAAC | 10 - 10⁴[9][11] | Low to Moderate | High yielding, well-established.[10][11] | Requires cytotoxic copper catalyst.[5][9] |
Table 1: Comparison of key performance metrics for common click chemistry reactions. The rate constants can vary based on the specific derivatives and reaction conditions.
For the This compound reagent specifically, the attached TAMRA fluorophore has a quantum yield of approximately 0.6-0.7 in aqueous solutions, although this value can be influenced by the local molecular environment post-conjugation.
Experimental Protocols
Protocol: Labeling a TCO-Modified Protein with this compound
This protocol provides a general method for the fluorescent labeling of a protein that has been functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., desalting or size-exclusion chromatography column).
Procedure:
-
Prepare Protein Solution: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. Gently mix.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Due to the rapid kinetics of the IEDDA reaction, shorter incubation times are often sufficient.[13]
-
Purification: Remove unreacted this compound using a desalting or size-exclusion chromatography column to obtain the purified, labeled protein.
-
Analysis: Confirm successful labeling and determine the degree of labeling using UV-Vis spectrophotometry (measuring absorbance for the protein and the TAMRA dye) and/or SDS-PAGE with fluorescence imaging.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological interactions. Below are Graphviz representations of a typical labeling workflow and a simplified signaling pathway where a labeled molecule might be used.
Caption: A typical experimental workflow for labeling a biomolecule using an IEDDA click reaction.
Caption: Simplified signaling pathway illustrating the tracking of a labeled ligand after binding its receptor.
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 5. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of TAMRA-PEG4-Methyltetrazine: A Guide for Laboratory Professionals
Safe and responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and procedural steps for the proper disposal of TAMRA-PEG4-Methyltetrazine, a fluorescent dye commonly used in bioconjugation and imaging applications. The following procedures are based on available safety data sheets and are intended to assist researchers, scientists, and drug development professionals in adhering to best practices for chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling and disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be carried out in compliance with all applicable local, regional, and national/federal regulations. While the substance is not classified as a hazardous material for transport, proper disposal protocols are still mandatory.
For Spills and Small Quantities:
-
Containment: In the event of a small spill, the material can be collected using a wet cloth or gently swept into a suitable container for proper disposal.[1]
-
Containerization: Place the collected material and any contaminated cleaning materials into a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container as chemical waste through your institution's designated hazardous waste disposal program.
For Unused or Waste Product:
-
Minimize Waste: The generation of waste should be avoided or minimized whenever possible.
-
Container Labeling: Ensure the waste container is accurately labeled with the full chemical name: this compound.
-
Segregation: Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Path: The material and its container must be disposed of using an approved disposal technique. This typically involves incineration or other methods suitable for chemical waste, as determined by your environmental health and safety (EHS) department.
Empty Containers:
Empty containers or liners may retain some product residues. These should be treated as chemical waste and disposed of through the same channels as the unused product.
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound into sanitary sewer systems or other waste streams. The general guidance is to treat it as chemical waste, regardless of concentration.
| Parameter | Value | Source |
| Specific Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | Safety Data Sheet |
| Transport Regulation | Not regulated. | Safety Data Sheet |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. The product is for research use only and not for human or animal use.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling TAMRA-PEG4-Methyltetrazine
For researchers and scientists at the forefront of drug development, the proper handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of TAMRA-PEG4-Methyltetrazine, a fluorescent dye and bioorthogonal linker. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
While some supplier information suggests no particular hazard is associated with this compound, a comprehensive safety evaluation necessitates a cautious approach due to the nature of related chemical compounds. The parent compound of similar tetrazine derivatives, tetracene, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, treating this compound with a high degree of care is recommended.
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles if there is a risk of splashing. | To protect eyes from splashes of the chemical solution. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat must be worn. | To prevent skin contact and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | To protect against inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C or -20°C for long-term stability.
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Ensure that a safety shower and eyewash station are readily accessible.
Experimental Protocol: Representative Bioconjugation
This compound is commonly used in bioconjugation via an inverse electron-demand Diels-Alder "click" reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO)-modified molecule. The following is a generalized protocol for labeling a TCO-modified protein.
Materials:
-
This compound
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein.
-
Addition of Dye: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar excess will depend on the specific protein and desired degree of labeling and should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Below is a diagram illustrating the safe handling workflow for this experimental protocol.
Caption: Workflow for Safe Handling and Bioconjugation.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Solid Waste (e.g., pipette tips, microcentrifuge tubes, gloves) | Collect in a designated, sealed container labeled as hazardous waste for chemical contaminants. |
| Liquid Waste (e.g., reaction mixtures, purification column eluent) | Collect in a sealed, properly labeled hazardous chemical waste container. Do not pour down the drain. |
Note on Dilute Solutions: While some institutional guidelines may permit the treatment of dilute aqueous solutions of fluorescent dyes with activated charcoal to remove the dye prior to drain disposal, this is only allowable if the solution contains no other hazardous materials. Given the organic nature of this compound and the solvents used, it is recommended that all liquid waste be collected for hazardous waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
